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So-D6

Cat. No.: B1575866
Attention: For research use only. Not for human or veterinary use.
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Description

So-D6 is a chemical reagent provided for research and development purposes. It is intended for use by qualified laboratory and scientific professionals in controlled settings. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other personal applications. Handling should adhere to all relevant laboratory safety protocols. To obtain detailed specifications, structural data, and application notes, please contact our technical support team.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFSNMYARTPAGYFRGPAGYAAN

Origin of Product

United States

Foundational & Exploratory

Section 1: Atypical Chemokine Receptor D6 (ACKR2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D6 Molecules in Research

The designation "D6" in a research context can refer to several distinct molecules, each with unique applications and mechanisms of action. This guide provides a detailed overview of two prominent "D6" molecules in current research: the atypical chemokine receptor D6 (ACKR2) and the novel dual topoisomerase inhibitor, P8-D6. This document is intended for researchers, scientists, and drug development professionals, offering insights into their functions, relevant experimental protocols, and associated signaling pathways.

The atypical chemokine receptor D6, officially known as ACKR2, is a crucial regulator of inflammation. Unlike conventional chemokine receptors that mediate cell migration, D6's primary role is to bind and scavenge inflammatory CC-chemokines, thereby dampening the inflammatory response.[1][2][3] It is expressed on lymphatic endothelial cells, placental syncytiotrophoblasts, and some leukocytes.[4]

Core Function and Mechanism

D6 is a high-affinity receptor for a broad range of inflammatory CC-chemokines.[1][5] Upon binding its ligand, D6 does not couple to traditional G-protein signaling pathways to induce a migratory response.[5][6] Instead, it efficiently internalizes the bound chemokines, targeting them for lysosomal degradation.[1][5] A key feature of D6 is its constitutive cycling between the plasma membrane and endosomal compartments, a process that occurs even in the absence of a ligand. This allows D6 to continuously clear chemokines from the extracellular environment without being desensitized.[5][6]

Quantitative Data: Ligand Binding Affinity

The following table summarizes the binding affinities of various CC-chemokines to the D6 receptor.

Chemokine LigandBinding Affinity (IC₅₀)
CCL2 (MCP-1)~1.0 nM
CCL3 (MIP-1α)~0.8 nM
CCL4 (MIP-1β)~1.2 nM
CCL5 (RANTES)~0.5 nM
CCL7 (MCP-3)~0.9 nM
CCL8 (MCP-2)~0.7 nM
CCL11 (Eotaxin)~2.5 nM
CCL13 (MCP-4)~1.5 nM
CCL17 (TARC)High Affinity
CCL22 (MDC)High Affinity

Note: Specific IC₅₀ values can vary depending on the experimental setup. "High Affinity" indicates strong binding where specific nanomolar values were not provided in the reviewed literature.

Experimental Protocols

Chemokine Internalization Assay (Flow Cytometry-Based)

This protocol is designed to quantify the internalization of a fluorescently labeled chemokine by cells expressing the D6 receptor.

  • Cell Preparation: Culture cells expressing the D6 receptor (e.g., HEK293-D6 stable cell line) to 80-90% confluency.

  • Ligand Labeling: Label the chemokine of interest (e.g., CCL2) with a fluorescent dye (e.g., Alexa Fluor 647) according to the manufacturer's protocol.

  • Binding and Internalization:

    • Harvest and wash the cells in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with the fluorescently labeled chemokine at 4°C for 1 hour to allow binding but prevent internalization.

    • Wash the cells to remove unbound chemokine.

    • To measure internalization, shift the cells to 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control group should remain at 4°C.

  • Acid Wash: To distinguish between surface-bound and internalized chemokine, wash half of the samples with a low pH buffer (e.g., glycine-HCl, pH 3.0) to strip off surface-bound ligand.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • The mean fluorescence intensity (MFI) of the acid-washed cells represents the internalized chemokine.

    • The MFI of the non-acid-washed cells represents the total cell-associated (surface-bound + internalized) chemokine.

  • Data Analysis: Calculate the percentage of internalized chemokine at each time point.

Signaling Pathway and Experimental Workflow

While D6 does not signal through G-proteins, its ligand-induced internalization is regulated by a β-arrestin-dependent pathway.[2][4] This pathway leads to the phosphorylation of cofilin, an actin-binding protein, which is important for the cytoskeletal rearrangements required for efficient chemokine scavenging.[2][7]

D6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D6_unbound D6 Receptor D6_bound D6-Chemokine Complex D6_unbound->D6_bound Chemokine Inflammatory CC-Chemokine Chemokine->D6_unbound Binding B_arrestin β-arrestin D6_bound->B_arrestin Recruitment Endosome Endosome D6_bound->Endosome Rac1 Rac1 B_arrestin->Rac1 Activation PAK1 PAK1 Rac1->PAK1 LIMK1 LIMK1 PAK1->LIMK1 Cofilin Cofilin-P (Inactive) LIMK1->Cofilin Actin Actin Rearrangement Cofilin->Actin Actin->Endosome Internalization Endosome->D6_unbound Receptor Recycling Lysosome Lysosome Endosome->Lysosome Chemokine Degradation

Caption: D6 receptor signaling and chemokine scavenging pathway.

Section 2: Dual Topoisomerase Inhibitor P8-D6

P8-D6 is a novel aza-analogous benzo[c]phenanthridine that functions as a dual inhibitor of human topoisomerase I (TOP1) and topoisomerase II (TOP2).[8][9] It has demonstrated significant anti-tumor activity in a variety of cancer cell lines, including ovarian and breast cancer, and in in vivo models.[8][9]

Core Function and Mechanism

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[8] P8-D6 acts as a "topoisomerase poison" by stabilizing the covalent complex formed between the topoisomerase enzyme and DNA.[8][10][11] This prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand (from TOP1 inhibition) and double-strand (from TOP2 inhibition) DNA breaks.[9][10] The resulting DNA damage triggers cell cycle arrest and apoptosis.[8][9]

Quantitative Data: Anti-proliferative Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for P8-D6 in various cancer cell lines.

Cell LineCancer TypeGI₅₀ (nM)
NCI-60 Panel (average)Various49
Ovarian Carcinoma (average)Ovarian120
Breast Cancer (average)Breast130

Data compiled from NCI-60 cell line screening and specific studies on ovarian and breast cancer cell lines.[8][9][10]

Experimental Protocols

Topoisomerase I and II DNA Relaxation Assay

This in vitro assay determines the inhibitory effect of P8-D6 on the catalytic activity of topoisomerases.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II enzyme, and ATP (for TOP2).

  • Inhibitor Addition: Add varying concentrations of P8-D6 to the reaction mixtures. A control with no inhibitor and a control with a known inhibitor (e.g., camptothecin for TOP1, etoposide for TOP2) should be included.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

    • In the absence of an inhibitor, the supercoiled DNA will be converted to relaxed DNA.

    • An effective inhibitor like P8-D6 will prevent this relaxation, and the DNA will remain in its supercoiled form. The concentration of P8-D6 that inhibits 50% of the relaxation activity is the IC₅₀.

Signaling Pathway and Experimental Workflow

The primary mechanism of P8-D6 is the direct inhibition of topoisomerase enzymes, leading to DNA damage and subsequent activation of apoptosis signaling cascades.

P8D6_Mechanism cluster_nucleus Nucleus cluster_cell Cellular Response P8D6 P8-D6 TopoI_DNA_Complex Topo I-DNA Cleavable Complex P8D6->TopoI_DNA_Complex Stabilizes TopoII_DNA_Complex Topo II-DNA Cleavable Complex P8D6->TopoII_DNA_Complex Stabilizes TopoI Topoisomerase I TopoI->TopoI_DNA_Complex TopoII Topoisomerase II TopoII->TopoII_DNA_Complex DNA DNA DNA->TopoI_DNA_Complex DNA->TopoII_DNA_Complex SSB Single-Strand Breaks TopoI_DNA_Complex->SSB Prevents Re-ligation DSB Double-Strand Breaks TopoII_DNA_Complex->DSB Prevents Re-ligation DDR DNA Damage Response (DDR) SSB->DDR DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action for the dual topoisomerase inhibitor P8-D6.

References

Navigating the Dual Identity of So-D6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Deuterated Dimethyl Sulfoxide (DMSO-d6) and the Atypical Chemokine Receptor D6 (ACKR2)

The term "this compound" presents a potential ambiguity in scientific literature, referring to two distinct entities of significant interest to researchers, scientists, and drug development professionals: the deuterated solvent DMthis compound and the atypical chemokine receptor D6 (ACKR2) . This technical guide provides a comprehensive overview of the physical and chemical properties of DMthis compound and the biological function and signaling pathways of the D6 receptor, complete with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of both.

Part 1: this compound as Deuterated Dimethyl Sulfoxide (DMthis compound)

DMthis compound, or hexadeuterodimethyl sulfoxide, is a deuterated isotopologue of dimethyl sulfoxide. It is a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy due to its ability to dissolve a wide range of polar and nonpolar compounds while remaining largely "invisible" in ¹H NMR spectra.

Physical and Chemical Properties of DMthis compound

The key physical and chemical properties of DMthis compound are summarized in the table below.

PropertyValue
Chemical Formula C₂D₆OS
Molecular Weight 84.17 g/mol [1]
Appearance Colorless liquid[2]
Melting Point 20.2 °C (68.4 °F)
Boiling Point 189 °C (372 °F) at 760 mmHg
Density 1.190 g/mL at 25 °C
Solubility Miscible with water, alcohols, esters, ketones, and aromatic hydrocarbons.
CAS Number 2206-27-1[1]
Experimental Protocols

Objective: To determine the melting point of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Sample of the compound (in powdered form)

  • Thermometer

  • Heating oil (if using a Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and capillary tube assembly are placed in the melting point apparatus. The sample is heated gradually, with the temperature being monitored closely.

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid melts (T2) are recorded. A pure substance will have a sharp melting point range of 0.5-1°C.

Objective: To prepare a sample for NMR analysis using DMthis compound as the solvent.

Materials:

  • NMR tube

  • DMthis compound

  • Sample for analysis

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Sample Weighing: Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR) into a clean, dry vial.

  • Solvent Addition: Add the required volume of DMthis compound (usually 0.6-0.7 mL) to the vial.

  • Dissolution: Agitate the vial to dissolve the sample completely. A vortex mixer can be used to aid dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution into an NMR tube.

  • NMR Analysis: Place the NMR tube in the NMR spectrometer and acquire the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample add_solvent Add DMthis compound weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data acquire->process

DMthis compound NMR Sample Preparation Workflow.

Part 2: this compound as the Atypical Chemokine Receptor D6 (ACKR2)

The D6 receptor, officially known as Atypical Chemokine Receptor 2 (ACKR2), is a member of the chemokine receptor family that plays a critical role in resolving inflammation. Unlike conventional chemokine receptors that mediate cell migration, D6 is a "scavenger" receptor that binds and internalizes inflammatory CC-chemokines, targeting them for degradation.

Signaling Pathway and Function

The D6 receptor does not couple to G-proteins to initiate typical downstream signaling cascades that lead to cell migration. Instead, its primary function is to clear inflammatory chemokines from the extracellular environment. This is achieved through a process of constitutive cycling, where the receptor continuously moves between the cell surface and intracellular compartments, even in the absence of a ligand. When D6 on the cell surface binds to an inflammatory CC-chemokine, the receptor-ligand complex is internalized. Inside the cell, the chemokine dissociates from the receptor and is targeted for lysosomal degradation, while the D6 receptor is recycled back to the cell surface to bind and clear more chemokines.

D6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular D6_surface D6 Receptor Endosome Early Endosome D6_surface->Endosome Internalization Chemokine Inflammatory CC-Chemokine Chemokine->D6_surface Binding Lysosome Lysosome Endosome->Lysosome Chemokine Degradation D6_recycled Recycled D6 Receptor Endosome->D6_recycled Receptor Recycling D6_recycled->D6_surface Return to Surface

D6 Atypical Chemokine Receptor Trafficking Pathway.
Experimental Protocols

Objective: To quantify the ability of cells expressing the D6 receptor to internalize and degrade a specific fluorescently labeled CC-chemokine.

Materials:

  • Cells expressing the D6 receptor (and control cells)

  • Fluorescently labeled CC-chemokine (e.g., CCL2-Alexa Fluor 488)

  • Cell culture medium

  • Flow cytometer

  • Acid wash buffer (to remove surface-bound ligand)

Procedure:

  • Cell Preparation: Plate D6-expressing cells and control cells in a multi-well plate and allow them to adhere.

  • Ligand Incubation: Incubate the cells with the fluorescently labeled chemokine for various time points at 37°C to allow for internalization.

  • Surface Ligand Removal: Wash the cells with an acid wash buffer to strip any chemokine that is bound to the cell surface but not internalized.

  • Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The intensity of the fluorescent signal will be proportional to the amount of internalized chemokine.

  • Data Analysis: Compare the fluorescence intensity of D6-expressing cells to control cells at different time points to determine the rate of chemokine uptake.

Objective: To visualize the subcellular localization of the D6 receptor in cells.

Materials:

  • Cells expressing the D6 receptor grown on coverslips

  • Primary antibody against the D6 receptor

  • Fluorescently labeled secondary antibody

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-D6 antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope. The localization of the D6 receptor can be determined by the pattern of the fluorescent signal.[2][3][4][5]

This guide provides a foundational understanding of both DMthis compound and the D6 chemokine receptor, equipping researchers with the necessary knowledge of their properties, functions, and the experimental methodologies to study them effectively.

References

The Unseen Contaminants: An In-depth Technical Guide to Understanding the Purity of DMSO-d6 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality of deuterated solvents is paramount for acquiring high-fidelity Nuclear Magnetic Resonance (NMR) data. Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile and widely used solvent in NMR due to its ability to dissolve a broad range of analytes. However, the presence of impurities, even in trace amounts, can significantly impact spectral quality, leading to erroneous structural elucidation and quantification. This technical guide provides a comprehensive overview of the critical aspects of DMthis compound purity, methods for its assessment, and the common pitfalls to avoid.

The Anatomy of Purity: Key Specifications and Common Impurities

The purity of DMthis compound is primarily defined by its isotopic enrichment, water content, and the absence of other organic impurities. High-quality NMR-grade DMthis compound typically boasts a deuteration degree of 99.8% or higher.[1] Water is a ubiquitous and often problematic impurity due to its hygroscopic nature and the prominent, broad resonance it produces in the ¹H NMR spectrum.[2] Other common impurities include residual non-deuterated solvents from manufacturing processes or environmental contamination.

Table 1: Typical Purity Specifications for NMR-Grade DMthis compound
ParameterSpecificationMethod of Analysis
Isotopic Purity (atom % D)≥ 99.8% to ≥ 99.96%NMR Spectroscopy
Water Content (H₂O + D₂O)≤ 0.020% to ≤ 0.025%Karl Fischer Titration
Chemical PurityHigh, with minimal organic impuritiesNMR, GC-MS
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities in DMthis compound

The identification of impurities via NMR is facilitated by referencing their characteristic chemical shifts. The residual proton signal of DMSO-d5 appears as a quintet at approximately 2.50 ppm in the ¹H NMR spectrum. The chemical shift of water can vary with temperature and sample composition but is typically observed around 3.3 ppm.

Impurity¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
DMSO-d5 (residual) 2.50 (quintet) 39.51 (septet)
Water (H₂O)~3.3 (broad singlet)-
Acetone2.09 (singlet)29.92 (septet), 206.68 (singlet)
Benzene7.37 (singlet)128.39 (triplet)
Chloroform8.32 (singlet)77.23 (triplet)
Diethyl ether1.12 (triplet), 3.38 (quartet)15.4, 65.9
Ethanol1.06 (triplet), 3.44 (quartet), 4.35 (triplet, OH)18.2, 56.8
Ethyl acetate1.15 (triplet), 1.99 (singlet), 4.02 (quartet)14.4, 20.8, 60.0, 170.5
Hexane0.86 (triplet), 1.25 (multiplet)14.3, 22.8, 31.8
Methanol3.16 (singlet), 4.09 (quartet, OH)49.15 (septet)
Methylene chloride5.76 (singlet)54.00 (quintet)
Toluene2.30 (singlet), 7.17-7.28 (multiplet)20.9, 125.5, 128.3, 129.2, 137.9
Tetrahydrofuran (THF)1.76 (multiplet), 3.60 (multiplet)25.4, 67.6
Dimethylformamide (DMF)2.75 (singlet), 2.92 (singlet), 8.03 (singlet)31.2, 36.4, 163.2
Dimethyl sulfone3.13 (singlet)42.1
Dimethyl sulfide2.11 (singlet)17.5

Note: Chemical shifts can be influenced by concentration, temperature, and the sample matrix. Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols for Purity Assessment

A multi-pronged approach is necessary for the comprehensive evaluation of DMthis compound purity. This typically involves Quantitative NMR (qNMR) for isotopic and chemical purity, Karl Fischer titration for water content, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic impurities.

Quantitative NMR (qNMR) for Isotopic and Chemical Purity

qNMR is a powerful, non-destructive technique that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[7][8][9]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of a high-purity, chemically inert internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Add a precisely weighed amount of the DMthis compound sample to be analyzed.

  • Spectra Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest), a calibrated 90° pulse, and a high signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the internal standard and the residual protonated DMSO-d5 signal.

  • Purity Calculation: The isotopic purity can be calculated by comparing the integral of the residual DMSO-d5 peak to the integral of the internal standard. Similarly, the concentration of other organic impurities can be quantified by integrating their respective signals.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_std Accurately weigh internal standard dissolve Combine in NMR tube weigh_std->dissolve weigh_dmso Accurately weigh DMthis compound sample weigh_dmso->dissolve acquire Acquire ¹H NMR spectrum (long relaxation delay, 90° pulse) dissolve->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate standard and impurity signals process->integrate calculate Calculate purity and impurity concentration integrate->calculate Karl_Fischer_Workflow start Start prepare_titrator Prepare titrator: Fill with dry solvent start->prepare_titrator pre_titrate Pre-titrate solvent to a dry endpoint prepare_titrator->pre_titrate weigh_sample Accurately weigh ~1 mL of DMthis compound pre_titrate->weigh_sample inject_sample Inject sample into titration vessel weigh_sample->inject_sample titrate Titrate with Karl Fischer reagent to endpoint inject_sample->titrate calculate Calculate water content titrate->calculate end End calculate->end Impurity_Pathways cluster_sources Sources of Impurities cluster_impurities Resulting Impurities in DMthis compound cluster_causes manufacturing Manufacturing Process (e.g., residual solvents) solvents Organic Solvents (Acetone, Toluene, etc.) manufacturing->solvents storage Improper Storage & Handling water Water (H₂O) storage->water storage->solvents degradation Solvent Degradation deg_products Degradation Products (Dimethyl sulfide, etc.) degradation->deg_products hygroscopic Hygroscopic Nature hygroscopic->storage exposure Exposure to Air exposure->storage temp High Temperature temp->degradation light Light Exposure light->degradation catalysts Acids/Bases catalysts->degradation

References

The Emergence of a Silent Partner: An In-depth Technical Guide to the Discovery and History of Deuterated DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, few solvents are as ubiquitous and essential as deuterated dimethyl sulfoxide (DMSO-d6). Its remarkable ability to dissolve a wide array of compounds has made it a cornerstone of Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for elucidating molecular structures. This technical guide delves into the discovery and history of this critical research tool, providing insights into its synthesis, the evolution of its use, and its indispensable role in scientific discovery and drug development.

The Progenitor: A Brief History of Dimethyl Sulfoxide (DMSO)

The story of deuterated DMSO begins with its non-deuterated precursor, DMSO. First synthesized in 1866 by the Russian scientist Alexander Zaytsev, DMSO remained largely a laboratory curiosity for many decades.[1] It was not until the mid-20th century that its powerful solvent properties garnered significant industrial interest. A pivotal moment in its history occurred in the 1960s when a team led by Dr. Stanley Jacob at the Oregon Health & Science University Medical School discovered its ability to penetrate skin and other biological membranes, opening the door to its potential medical applications.[1] This discovery spurred a wave of research and firmly established DMSO as a compound of significant scientific interest.

The Dawn of a Deuterated Solvent: The Synthesis of DMthis compound

The advent of NMR spectroscopy in the mid-20th century created a demand for solvents that would not interfere with the proton signals of the analyte. This need was met by replacing the hydrogen atoms in a solvent with their heavier isotope, deuterium. While the exact date and individual credited with the first synthesis of deuterated DMSO are not prominently documented in readily available literature, its preparation was established by the mid-1960s. The primary and still-current method for producing DMthis compound is through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction.[2]

Experimental Protocol: Base-Catalyzed H/D Exchange for DMthis compound Synthesis

This protocol is a generalized representation of the early methods used for the synthesis of deuterated DMSO.

Objective: To replace the six protons of dimethyl sulfoxide with deuterium atoms to produce hexadeuterodimethyl sulfoxide (DMthis compound).

Materials:

  • Dimethyl sulfoxide (CH₃)₂SO

  • Heavy water (D₂O), 99%+ isotopic purity

  • A basic catalyst (e.g., calcium oxide, sodium hydroxide, or potassium hydroxide)

  • Distillation apparatus

  • Reaction vessel with a reflux condenser and magnetic stirrer

Methodology:

  • Reaction Setup: In a reaction vessel, combine dimethyl sulfoxide and heavy water. A basic catalyst is then added to the mixture.

  • Heating and Exchange: The mixture is heated to facilitate the H/D exchange. The temperature is typically maintained at a point that allows for the reaction to proceed efficiently without significant decomposition of the DMSO. Early protocols likely involved heating at elevated temperatures for several hours.

  • Equilibrium Shift: The H/D exchange is an equilibrium process. To drive the reaction towards the fully deuterated product, the water (now a mixture of H₂O, HDO, and D₂O) is removed from the reaction mixture, often by distillation.

  • Iterative Exchange: Fresh heavy water is added to the partially deuterated DMSO, and the heating and distillation process is repeated. This cycle is performed multiple times to achieve a high degree of deuteration.

  • Purification: After the final exchange cycle, the resulting deuterated DMSO is purified by fractional distillation under reduced pressure to separate it from any remaining water and catalyst residues.

  • Isotopic Purity Analysis: The isotopic purity of the final DMthis compound product is determined using techniques such as mass spectrometry and NMR spectroscopy. The residual proton signal in the ¹H NMR spectrum provides a direct measure of the extent of deuteration.

Visualization of the Synthesis Workflow

G Figure 1: Generalized Workflow for the Synthesis of Deuterated DMSO cluster_reaction H/D Exchange Reaction cluster_purification Purification and Analysis A DMSO + D₂O + Base Catalyst B Heat and Stir A->B C Remove Water (H₂O, HDO) B->C D Fractional Distillation E Isotopic Purity Analysis (NMR, MS) D->E G High-Purity DMthis compound E->G F Repeat Exchange with Fresh D₂O C->F F->A Recycle F->D Final Product

Caption: Generalized Workflow for the Synthesis of Deuterated DMSO.

Physical and Spectroscopic Properties: DMSO vs. DMthis compound

The deuteration of DMSO results in slight changes to its physical properties and significant differences in its NMR spectroscopic signature.

PropertyDimethyl Sulfoxide (DMSO)Deuterated Dimethyl Sulfoxide (DMthis compound)
Chemical Formula (CH₃)₂SO(CD₃)₂SO
Molar Mass 78.13 g/mol 84.17 g/mol [2][3][4]
Melting Point 18.5 °C20.2 °C
Boiling Point 189 °C~189 °C
Density ~1.10 g/mL at 25 °C~1.19 g/mL at 25 °C
¹H NMR Signal ~2.54 ppm (septet)Residual DMSO-d5 at ~2.50 ppm (quintet)[2]
¹³C NMR Signal ~40.4 ppm~39.52 ppm (septet)[2]
Isotopic Purity N/ACommercially available up to >99.9 atom % D[4]

The Rise of a Silent Giant: DMthis compound in NMR Spectroscopy

The primary driver for the synthesis of deuterated DMSO was its application as a solvent for NMR spectroscopy.[1][5] Its high polarity and ability to dissolve a vast range of both polar and nonpolar organic compounds, salts, and polymers made it an exceptionally versatile choice.[5] By the late 1960s and early 1970s, DMthis compound was becoming an indispensable tool in chemistry research, enabling scientists to obtain clear proton NMR spectra of compounds that were insoluble in less polar deuterated solvents like chloroform-d.

Visualization of the Role of DMthis compound in NMR

G Figure 2: The Advantage of Deuterated Solvents in ¹H NMR cluster_non_deuterated In Non-Deuterated Solvent (e.g., DMSO) cluster_deuterated In Deuterated Solvent (e.g., DMthis compound) A Analyte Protons + Dominant Solvent Protons B Obscured Analyte Spectrum A->B C Analyte Protons + Minimal Residual Solvent Protons D Clear Analyte Spectrum C->D Start NMR Sample Preparation Start->A Start->C

Caption: The Advantage of Deuterated Solvents in ¹H NMR.

An Essential Tool in Drug Discovery and Development

The timeline of DMthis compound's adoption in research parallels the growth of the modern pharmaceutical industry. While non-deuterated DMSO itself has been explored for its therapeutic properties, the primary role of deuterated DMSO in drug development has been as a critical enabler of the analytical techniques that underpin this field.

  • Structural Elucidation: The ability to obtain high-quality NMR spectra in DMthis compound is fundamental for confirming the structure of newly synthesized drug candidates.

  • Metabolism Studies: In the 1960s, the concept of using deuterium labeling to study and alter the metabolic pathways of drugs began to emerge. DMthis compound serves as a key solvent for the NMR analysis of drug metabolites, helping researchers to understand how a drug is processed in the body.

  • High-Throughput Screening: DMSO is a standard solvent for creating stock solutions of compounds in high-throughput screening libraries due to its ability to dissolve a wide range of chemical structures.[5] Subsequent hit validation and characterization often rely on NMR analysis in DMthis compound.

  • Formulation Development: Understanding the solubility and stability of a drug in various media is crucial for formulation. NMR studies in DMthis compound can provide valuable insights into the behavior of a drug molecule.

Visualization of DMthis compound's Role in the Drug Discovery Pipeline

G Figure 3: The Role of DMthis compound in the Drug Discovery Pipeline A Compound Synthesis B Structural Verification (NMR in DMthis compound) A->B C High-Throughput Screening B->C D Hit Compound Characterization (NMR in DMthis compound) C->D E Metabolism Studies D->E F Metabolite Identification (NMR in DMthis compound) E->F G Lead Optimization F->G

Caption: The Role of DMthis compound in the Drug Discovery Pipeline.

Conclusion

From its origins in the mid-20th century, born out of the necessity for "silent" solvents in NMR spectroscopy, deuterated dimethyl sulfoxide has evolved into an indispensable tool in chemical and pharmaceutical research. Its history is intertwined with the advancement of analytical chemistry and the growth of modern drug discovery. The simple yet elegant process of replacing hydrogen with deuterium transformed a versatile solvent into a silent partner, allowing the subtle signals of molecules to be heard clearly, thereby accelerating the pace of scientific innovation. For researchers, scientists, and drug development professionals, an understanding of the history and properties of DMthis compound is fundamental to its effective application in the ongoing quest for new knowledge and therapies.

References

Preliminary Investigation of Deuterated Dimethyl Sulfoxide (DMSO-d6) in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated dimethyl sulfoxide (DMSO-d6), a versatile and widely utilized solvent in modern organic synthesis and pharmaceutical research. Assuming the inquiry "this compound" refers to this common deuterated solvent, this document details its physicochemical properties, explores its applications with specific experimental protocols, and illustrates key mechanisms and workflows through diagrams.

Core Properties of DMthis compound

DMthis compound, an isotopologue of dimethyl sulfoxide, is a polar aprotic solvent renowned for its ability to dissolve a wide range of polar and nonpolar compounds.[1] Its deuterated nature makes it particularly invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of molecular structures, as it does not produce interfering proton signals.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of DMthis compound, providing a ready reference for experimental planning.

PropertyValue
Molecular Formula C₂D₆OS
Molecular Weight 84.17 g/mol
Appearance Colorless liquid
Density 1.190 g/mL at 25 °C[2]
Melting Point 20.2 °C
Boiling Point 189 °C[1]
Refractive Index (n20/D) 1.476[2]
Vapor Pressure 0.42 mmHg at 20 °C
Flash Point 88 °C
Isotopic Purity Typically ≥99.5 atom % D

Applications in Organic Synthesis

DMthis compound serves multiple roles in organic synthesis, not only as a solvent for NMR analysis but also as a reagent and a medium for isotopic labeling.

Role as an Oxidant: The Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, using DMSO as the oxidant in conjunction with an activating agent like oxalyl chloride and a hindered base such as triethylamine.[3] This reaction is valued for its high yields and tolerance of a wide range of functional groups.

The mechanism of the Swern oxidation proceeds through several key steps, starting with the activation of DMSO.

Swern_Oxidation DMSO DMSO ActivatedComplex Chlorodimethylsulfonium Chloride DMSO->ActivatedComplex Activation OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex AlkoxysulfoniumIon Alkoxysulfonium Ion ActivatedComplex->AlkoxysulfoniumIon Alcohol R-CH₂OH Alcohol->AlkoxysulfoniumIon Nucleophilic Attack SulfurYlide Sulfur Ylide AlkoxysulfoniumIon->SulfurYlide Triethylamine Triethylamine (Base) Triethylamine->SulfurYlide Deprotonation Product Aldehyde/Ketone SulfurYlide->Product Intramolecular Elimination Byproducts Dimethyl Sulfide, CO, CO₂, Et₃NHCl SulfurYlide->Byproducts

Swern Oxidation Signaling Pathway

The following is a representative protocol for the Swern oxidation of a secondary alcohol to a ketone.

Materials:

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Secondary alcohol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, add a solution of anhydrous DMSO (2.7 equivalents) in DCM dropwise at -78 °C over 5 minutes.

  • After stirring for 5 minutes, add a solution of the secondary alcohol (1.0 equivalent) in DCM dropwise over 5 minutes.

  • Continue stirring at -78 °C for 30 minutes.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.

Role in Isotopic Labeling: H-D Exchange Reactions

DMthis compound is an excellent deuterium source for hydrogen-deuterium (H-D) exchange reactions, which are crucial for mechanistic studies and the synthesis of deuterated compounds. These reactions are often catalyzed by a base.

The general workflow for an H-D exchange reaction using DMthis compound is straightforward, involving the reaction of a substrate with a base in the deuterated solvent.

HD_Exchange_Workflow Start Start PrepareSolution Dissolve Substrate and Base in DMthis compound Start->PrepareSolution Reaction Heat Reaction Mixture (e.g., 90-130 °C) PrepareSolution->Reaction Monitoring Monitor Reaction Progress (e.g., by NMR or GC-MS) Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Reaction Complete Purification Purify Deuterated Product Workup->Purification End End Purification->End

H-D Exchange Experimental Workflow

The following protocol describes the deuteration of fluoroarenes using DMthis compound as the deuterium source.[[“]]

Materials:

  • Fluoroarene (e.g., pentafluorobenzene)

  • DMthis compound

  • Base (e.g., sodium hexamethyldisilazide - NaHMDS)

Procedure:

  • In a dry reaction vessel, dissolve the fluoroarene (e.g., 5 mmol) and the base in DMthis compound (e.g., 5.6 mL, 80 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C or 130 °C) and stir for the required time (e.g., 1-8 hours).

  • Monitor the progress of the deuteration by taking aliquots and analyzing them by ¹H or ¹⁹F NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • The deuterated product can often be isolated by extraction with water to remove the DMthis compound and the base.

Applications in Drug Development

DMSO's unique properties extend to its use in drug development, primarily as a vehicle for drug delivery and as a cryoprotectant.

Transdermal Drug Delivery Enhancement

DMSO is a well-established penetration enhancer for topical and transdermal drug delivery. It facilitates the passage of both hydrophilic and lipophilic drugs through the skin's primary barrier, the stratum corneum.[[“]][6]

DMSO enhances skin permeability through a combination of mechanisms.[[“]][6]

Penetration_Enhancement DMSO_Application Topical Application of DMSO-containing Formulation StratumCorneum Stratum Corneum (Lipid Bilayers and Keratin) DMSO_Application->StratumCorneum IncreasedSolubility Increased Drug Partitioning and Solubility in Skin DMSO_Application->IncreasedSolubility Solvent Effect LipidDisruption Disruption of Intercellular Lipid Matrix StratumCorneum->LipidDisruption Interaction with Lipids ProteinAlteration Alteration of Keratin Structure StratumCorneum->ProteinAlteration Interaction with Proteins EnhancedPermeation Enhanced Drug Permeation LipidDisruption->EnhancedPermeation ProteinAlteration->EnhancedPermeation IncreasedSolubility->EnhancedPermeation

Mechanism of DMSO-mediated Skin Penetration Enhancement

The degree to which DMSO enhances drug penetration varies depending on the drug and the formulation. The following table provides examples of this enhancement effect.

DrugFormulationEnhancement Factor (vs. Control)
Estradiol Transdermal patch4-fold increase in permeation[6]
Medroxyprogesterone 0.5% DMSO with olive oil4.5-fold increase in flux[6]
Acyclovir Microemulsion with 10% DMSOUp to 107-fold increase in flux[6]
Tadalafil Transdermal patchHighest permeation compared to other enhancers[6]
Cryopreservation

DMSO is widely used as a cryoprotectant for preserving cells and tissues. Its ability to readily penetrate cell membranes and prevent the formation of damaging ice crystals during freezing is crucial for cell-based therapies and biomedical research.

References

An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated dimethyl sulfoxide (DMSO-d6) is a ubiquitous and versatile solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, prized for its exceptional ability to dissolve a wide array of organic compounds, polar and nonpolar alike.[1][2] This guide provides a comprehensive overview of the fundamental principles and practical considerations for the effective use of DMthis compound in NMR-based research and drug development, with a focus on data interpretation, experimental best practices, and quantitative applications.

Core Principles of DMthis compound in NMR

DMthis compound, with the chemical formula ((CD₃)₂S=O), is an isotopologue of dimethyl sulfoxide where hydrogen atoms are replaced by deuterium.[3] This isotopic substitution is the primary reason for its utility in ¹H NMR, as deuterium nuclei resonate at a frequency far from that of protons, rendering the solvent essentially "invisible" in a standard proton NMR spectrum.[2][4] This allows for the unambiguous observation of signals from the analyte of interest.

Advantages and Disadvantages

The selection of DMthis compound as an NMR solvent is guided by its distinct advantages, which include:

  • Broad Solubility: It can dissolve a wide range of organic compounds, making it a solvent of first choice for unknown substances.[2][5]

  • Simple Spectrum: The residual proton signal from incompletely deuterated DMSO-d5 appears as a simple, recognizable multiplet, minimizing interference with analyte signals.[2][3]

  • High Boiling Point: With a boiling point of 189 °C, DMthis compound is suitable for high-temperature NMR studies.[1]

  • Chemical Inertness: It is a relatively inert solvent, providing a stable environment for most analytes.[2]

However, users must also be cognizant of its limitations:

  • High Viscosity: The viscosity of DMthis compound can lead to broader NMR signals, potentially reducing spectral resolution.[1]

  • Hygroscopicity: DMthis compound is highly hygroscopic, readily absorbing moisture from the atmosphere. This results in a prominent water peak in the ¹H NMR spectrum, which can obscure analyte signals.[1][6][7]

  • High Freezing Point: With a freezing point of 18.5 °C, it may solidify at or slightly below room temperature.[1]

  • Difficult to Remove: Due to its high boiling point, removing DMthis compound from a sample after analysis can be challenging.[1][8]

Quantitative Data Summary

For accurate and reproducible NMR analysis, a thorough understanding of the spectroscopic properties of DMthis compound and its common impurities is essential. The following tables summarize key quantitative data.

PropertyValueReference(s)
Chemical Formula(CD₃)₂S=O[3]
Molar Mass84.17 g/mol N/A
Density1.18 g/cm³N/A
Boiling Point189 °C[1]
Melting Point18.5 °C[1]

Table 1: Physical Properties of DMthis compound

NucleusSpeciesChemical Shift (ppm)MultiplicityCoupling Constant (J)Reference(s)
¹HDMSO-d52.50QuintetJ(H,D) = 1.9 Hz[3]
¹³CDMthis compound39.52SeptetJ(C,D) ≈ 20-30 Hz[3][9]
¹HWater (H₂O/HDO)~3.3-3.4Broad SingletN/A[6][7][10]

Table 2: NMR Spectroscopic Data for DMthis compound and Common Impurities

Experimental Protocols

Standard Sample Preparation for ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality NMR spectra.

  • Solubility Test: If the solubility of the analyte is unknown, test it in a small vial with non-deuterated DMSO before preparing the NMR sample.[11]

  • Sample Weighing: For a standard 5mm NMR tube, weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12]

  • Dissolution: Dissolve the weighed sample in a clean, dry vial with 0.6-0.7 mL of DMthis compound.[4][12] Ensure complete dissolution, using a vortex mixer if necessary.[5]

  • Filtration (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[4][11]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched 5mm NMR tube.[4][13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[11] To minimize solvent evaporation for long-term storage, a single layer of parafilm can be wrapped around the cap.[13]

Drying of DMthis compound

Due to its hygroscopic nature, meticulous handling is required to minimize water contamination.[5] For applications requiring anhydrous conditions, DMthis compound can be dried using molecular sieves (4Å) or by distillation over calcium hydride (CaH₂).[14] When handling dried DMthis compound, it is recommended to work in a dry box or under an inert atmosphere.[14]

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and procedures.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_output Output weigh Weigh Analyte dissolve Dissolve in DMthis compound weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data acquire->process spectrum Final Spectrum process->spectrum

Caption: A streamlined workflow for preparing a sample for NMR analysis using DMthis compound.

Signal_Attribution_in_1H_NMR Analyte Analyte ¹H NMR Spectrum ¹H NMR Spectrum Analyte->¹H NMR Spectrum Analyte Signals Residual DMSO-d5 Residual DMSO-d5 Residual DMSO-d5->¹H NMR Spectrum ~2.50 ppm (quintet) Water (H2O/HDO) Water (H2O/HDO) Water (H2O/HDO)->¹H NMR Spectrum ~3.3-3.4 ppm (broad singlet)

Caption: Logical relationship of signal origins in a typical ¹H NMR spectrum with DMthis compound.

Quantitative NMR (qNMR) with DMthis compound

DMthis compound is a suitable solvent for quantitative NMR (qNMR) applications, which allow for the determination of the concentration of an analyte.[15][16] The method relies on the integration of analyte signals relative to the integration of a known concentration of an internal standard. The residual DMSO-d5 signal can also be used as an internal standard for determining analyte concentration, provided the exact isotopic purity of the solvent is known.[17]

Conclusion

DMthis compound remains an indispensable tool in NMR spectroscopy for researchers in chemistry and drug development. A thorough understanding of its properties, coupled with meticulous experimental technique, is paramount for acquiring high-quality, reproducible data. By leveraging its broad solvency and well-characterized spectral features, while mitigating its inherent challenges of viscosity and hygroscopicity, scientists can effectively elucidate molecular structures, monitor reactions, and perform quantitative analyses with confidence.

References

An In-depth Technical Guide to Laboratory Safety and Handling: A Case Study Using a Common Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "So-D6" did not yield any publicly available safety, handling, or toxicological data. This suggests that "this compound" may be a proprietary, experimental, or hypothetical compound. To fulfill the structural and content requirements of the user request, this guide has been generated using Dimethyl Sulfoxide (DMSO) , a widely used and well-documented laboratory solvent, as a substitute. All data, protocols, and diagrams herein pertain to DMSO and are provided as a comprehensive example of a laboratory safety and handling guide.

Introduction

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[1] Its miscibility with water and many organic solvents makes it an invaluable tool in chemical and biological research.[1] However, its unique properties, particularly its rapid absorption through the skin, necessitate stringent safety and handling protocols to minimize risks to laboratory personnel.[1] This guide provides an in-depth overview of the safety precautions, toxicological data, and handling procedures for DMSO in a research environment.

Physicochemical and Toxicological Properties

Understanding the fundamental properties of a substance is the first step in safe handling. DMSO is a colorless liquid with a relatively high boiling point.[1] Its most notable characteristic is its ability to easily penetrate the skin, which can facilitate the absorption of any dissolved substances.[1] While DMSO itself is considered to have low toxicity, this property makes it a potential vehicle for carrying more hazardous materials into the body.[1]

Physicochemical Data
PropertyValueReference
Chemical Formula(CH₃)₂SO[1]
Molar Mass78.13 g·mol⁻¹[1]
AppearanceColorless liquid[1]
Density1.1004 g/cm³[1]
Melting Point19 °C (66 °F)[1]
Boiling Point189 °C (372 °F)[1]
Toxicological Data

DMSO is classified as a non-toxic solvent, with a median lethal dose (LD50) higher than that of ethanol.[1] However, prolonged or frequent skin contact may lead to irritation.[2] Reported side effects from exposure can include headaches, and upon skin contact, burning and itching.[1] A distinctive garlic-like taste in the mouth is a common sign of skin absorption.[1]

MetricValueSpeciesRouteReference
LD5014,500 mg/kgRatOral[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with DMSO are skin and eye irritation and its ability to act as a carrier for other chemicals. Therefore, appropriate PPE is mandatory.

  • Gloves : Glove selection is critical when working with DMSO. Nitrile gloves, commonly used in labs, can degrade rapidly upon exposure.[1] It is recommended to use butyl rubber, fluoroelastomer, neoprene, or thick (15 mil / 0.4 mm) latex gloves.[1] Double-gloving is a prudent practice.

  • Eye Protection : Chemical safety goggles or a face shield should be worn at all times.

  • Lab Coat : A standard laboratory coat should be worn to protect against splashes.

Experimental Protocols and Workflows

General Handling and Storage Workflow

Proper handling from receipt to disposal is crucial for laboratory safety. The following workflow outlines the key steps.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in Cool, Dry, Well-Ventilated Area Log->Store Prep Don Appropriate PPE Store->Prep Work Work in Fume Hood Prep->Work Dispense Dispense Required Amount Work->Dispense Close Securely Close Container Dispense->Close Waste Collect Waste in Designated Container Close->Waste Label Label Waste Clearly Waste->Label Dispose Dispose via Institutional EHS Procedures Label->Dispose

Caption: General laboratory workflow for handling chemical reagents like DMSO.

Protocol: Preparation of Cryopreservation Medium

DMSO is frequently used as a cryoprotectant for cell lines. A common protocol involves its addition to cell culture medium.

Objective: To prepare a 100 mL solution of cell freezing medium containing 10% (v/v) DMSO.

Materials:

  • Fetal Bovine Serum (FBS)

  • Basal medium (e.g., EMEM)

  • DMSO, sterile, cell culture grade

  • Sterile serological pipettes and conical tubes

Methodology:

  • Work in a certified biological safety cabinet (BSC) using aseptic technique.

  • In a sterile 150 mL container, combine 60 mL of the basal medium with 30 mL of FBS.

  • Gently mix the medium and FBS.

  • Slowly add 10 mL of sterile DMSO to the mixture while gently swirling. Note: The addition of DMSO to aqueous solutions is exothermic. Add slowly to prevent a rapid temperature increase.

  • Aliquot the final freezing medium into sterile cryovials or as needed.

  • Store the prepared medium at 2-8°C for short-term use or at -20°C for long-term storage.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is required to prevent exposure and contamination.

Spill Response Decision Tree

The following diagram outlines the logical steps for responding to a DMSO spill.

G Start Spill Occurs IsMajor Is the spill large (>1L) or in a confined space? Start->IsMajor Evacuate Evacuate Area Alert EHS Prevent Entry IsMajor->Evacuate Yes IsMinor Is the spill small (<1L) and contained? IsMajor->IsMinor No IsMinor->Evacuate No Absorb Absorb with inert material (e.g., vermiculite, sand) IsMinor->Absorb Yes Collect Collect waste in a sealed container Absorb->Collect Clean Clean area with soap and water Dispose Dispose as chemical waste Clean->Dispose Collect->Clean End Response Complete Dispose->End

Caption: Decision tree for responding to a laboratory chemical spill.

First Aid Measures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Conclusion

While Dimethyl Sulfoxide is a versatile and widely used solvent with low intrinsic toxicity, its ability to penetrate the skin and act as a carrier for other substances demands rigorous adherence to safety protocols. By understanding its properties, using appropriate personal protective equipment, following established handling procedures, and being prepared for emergencies, researchers can safely harness the benefits of DMSO in the laboratory.

References

Isotopic Purity of DMSO-d6 in High-Resolution NMR: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly within the demanding context of pharmaceutical research and drug development, the isotopic purity of deuterated solvents is a critical parameter that directly impacts spectral quality, sensitivity, and the reliability of analytical results. Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile and widely used solvent in NMR due to its ability to dissolve a broad range of compounds. This technical guide provides an in-depth exploration of the isotopic purity requirements for DMthis compound, its implications for high-resolution NMR, and standardized methods for its verification.

The Critical Role of Isotopic Purity in High-Resolution NMR

Deuterated solvents are employed in ¹H NMR to minimize the solvent's own proton signals, which would otherwise overwhelm the signals from the analyte. The degree to which hydrogen atoms are replaced by deuterium is known as the isotopic purity or isotopic enrichment. Even in highly deuterated solvents, a small residual amount of the protonated isotopologue (in this case, DMSO-d5) remains.

The intensity of the residual solvent peak is directly proportional to the level of isotopic impurity. In high-resolution NMR applications, such as those prevalent in drug discovery for fragment-based screening, metabolomics, and the characterization of active pharmaceutical ingredients (APIs), the presence of a significant residual solvent peak can have several detrimental effects:

  • Signal Overlap: The residual DMSO-d5 peak, a quintet centered around 2.50 ppm, can obscure analyte signals in that region of the spectrum. This is particularly problematic when analyzing compounds with key resonances in this area.

  • Dynamic Range Issues: A large solvent peak can suppress the receiver gain, making it difficult to detect weak signals from low-concentration analytes or impurities.

  • Integration Errors: In quantitative NMR (qNMR), where the integral of a signal is used to determine the concentration of an analyte, a broad or intense residual solvent peak can interfere with the accurate integration of nearby analyte signals.

  • Baseline Distortions: A large residual solvent signal can contribute to baseline distortions, complicating spectral interpretation and affecting the accuracy of integrations.

For these reasons, the use of DMthis compound with the highest attainable isotopic purity is paramount for generating high-quality, reliable, and reproducible NMR data in a research and drug development setting.

Quantitative Data on Isotopic Purity of Commercial DMthis compound

Several manufacturers supply high-purity DMthis compound with varying specifications for isotopic enrichment. The choice of a particular grade often depends on the sensitivity of the NMR instrument and the specific requirements of the experiment. Higher field NMR spectrometers (e.g., 600 MHz and above) generally necessitate the use of solvents with higher isotopic purity to achieve optimal performance.

Below is a summary of typical isotopic purity levels available from major suppliers.

SupplierProduct GradeIsotopic Purity (atom % D)Key Characteristics
Sigma-Aldrich/Merck MagniSolv™≥99.95%Extremely low residual water content.
Cambridge Isotope Laboratories, Inc. "100%"99.96%High isotopic enrichment for demanding applications.
Cambridge Isotope Laboratories, Inc. Standard99.9%Suitable for routine high-resolution NMR.
Eurisotop Standard≥99.8%High chemical and isotopic purity.

Note: The chemical purity of these solvents is also a critical factor, with most suppliers ensuring a chemical purity of ≥99.5%. Water content is another important specification, as the presence of H₂O can lead to a broad signal that can exchange with labile protons on the analyte.

Experimental Protocol: Determination of Isotopic Purity of DMthis compound by Quantitative ¹H NMR (qNMR)

The isotopic purity of DMthis compound can be accurately determined using quantitative ¹H NMR (qNMR) by comparing the integral of the residual DMSO-d5 signal to that of a certified internal standard of known concentration.

1. Materials and Reagents:

  • DMthis compound sample to be analyzed.

  • High-purity, certified internal standard (e.g., maleic acid, 1,4-dioxane, or a commercially available qNMR standard). The internal standard should have a known chemical purity, be stable, non-volatile, and have at least one resonance in a region of the ¹H NMR spectrum that does not overlap with the residual DMSO-d5 signal or other impurities.

  • High-precision analytical balance (readable to at least 0.01 mg).

  • High-quality 5 mm NMR tubes.

  • Calibrated volumetric flasks and pipettes.

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and dissolve it in a precise volume of the DMthis compound sample being tested (e.g., 1.0 mL) in a volumetric flask.

  • Alternatively, for a more direct approach, accurately weigh the internal standard directly into an NMR tube, followed by the addition of a precise mass of the DMthis compound.

  • Ensure complete dissolution of the internal standard. Gentle vortexing may be applied.

  • Transfer an appropriate volume (typically 0.6-0.7 mL) of the prepared solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).

  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Width: A calibrated 30° or 90° pulse. For quantitative accuracy, a 90° pulse is often preferred, but a 30° pulse can be used with a longer relaxation delay.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the internal standard and the residual DMSO-d5 protons. A value of 30-60 seconds is often sufficient.

    • Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1) for both the internal standard and the residual DMSO-d5 signals. This will depend on the concentration of the internal standard and the isotopic enrichment of the solvent.

    • Dummy Scans (ds): At least 4 to allow the sample to reach a steady state before acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate the well-resolved signal of the internal standard and the residual DMSO-d5 quintet. The integration region for the DMSO-d5 peak should encompass the entire multiplet.

5. Calculation of Isotopic Purity:

The atom % D can be calculated using the following formula:

  • First, calculate the molar concentration of the residual DMSO-d5 (C_DMSO-d5) using the formula for qNMR with an internal standard:

    C_DMSO-d5 = (I_DMSO-d5 / N_DMSO-d5) * (N_IS / I_IS) * (m_IS * P_IS / MW_IS) * (MW_DMSO-d5 / m_solvent)

    Where:

    • I_DMSO-d5 = Integral of the residual DMSO-d5 peak.

    • N_DMSO-d5 = Number of protons for the residual DMSO-d5 signal (which is 1, as it arises from the -CHD₂ group).

    • I_IS = Integral of the internal standard peak.

    • N_IS = Number of protons for the integrated signal of the internal standard.

    • m_IS = Mass of the internal standard.

    • P_IS = Purity of the internal standard.

    • MW_IS = Molecular weight of the internal standard.

    • MW_DMSO-d5 = Molecular weight of DMSO-d5.

    • m_solvent = Mass of the DMthis compound solvent used.

  • Next, calculate the mole fraction of DMSO-d5 (X_DMSO-d5):

    X_DMSO-d5 = (moles of DMSO-d5) / (total moles of DMSO)

    Since the amount of DMSO-d5 is very small, we can approximate the total moles of DMSO as the moles of DMthis compound.

  • Finally, calculate the atom % D:

    Atom % D = (1 - (moles of H / total moles of H+D)) * 100

    For DMthis compound, there are 6 possible positions for deuterium. The mole fraction of protons is approximately X_DMSO-d5 / 6.

    Atom % D = (1 - (X_DMSO-d5 / 6)) * 100

Visualizations

Experimental Workflow for Isotopic Purity Determination

G Workflow for Isotopic Purity Determination of DMthis compound by qNMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh certified internal standard prep2 Weigh DMthis compound sample prep1->prep2 prep3 Dissolve standard in DMthis compound prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Set quantitative acquisition parameters (d1, ns, 90° pulse) acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform, phase, and baseline correct acq3->proc1 proc2 Integrate internal standard and residual DMSO-d5 peaks proc1->proc2 proc3 Calculate molar concentration of DMSO-d5 proc2->proc3 proc4 Calculate atom % D isotopic purity proc3->proc4

Caption: Workflow for Isotopic Purity Determination of DMthis compound by qNMR.

Logical Relationship of Purity to Spectral Quality

G Impact of Isotopic Purity on NMR Data Quality purity Isotopic Purity of DMthis compound residual_peak Residual DMSO-d5 Peak Intensity purity->residual_peak inversely proportional snr Analyte Signal-to-Noise Ratio residual_peak->snr decreases overlap Signal Overlap with Analyte residual_peak->overlap increases risk quant_accuracy Quantitative Accuracy (qNMR) residual_peak->quant_accuracy decreases data_quality Overall NMR Data Quality snr->data_quality improves overlap->data_quality degrades quant_accuracy->data_quality improves

Caption: Impact of Isotopic Purity on NMR Data Quality.

For researchers, scientists, and drug development professionals, understanding and verifying the isotopic purity of DMthis compound is not a trivial matter but a fundamental requirement for obtaining high-quality and reliable high-resolution NMR data. The use of DMthis compound with the highest available isotopic enrichment minimizes the interference from the residual solvent signal, thereby enhancing spectral sensitivity, resolution, and the accuracy of quantitative measurements. The implementation of a standardized qNMR protocol for purity verification ensures the integrity of NMR-based studies, which is crucial for making informed decisions in the competitive landscape of pharmaceutical research and development.

Methodological & Application

Application Notes and Protocols for Preparing Samples with DMSO-d6 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated dimethyl sulfoxide (DMSO-d6) is a versatile and widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for analyzing a diverse range of analytes, including peptides, proteins, carbohydrates, and small organic molecules.[1] This document provides detailed application notes and standardized protocols for the preparation of high-quality NMR samples using DMthis compound, ensuring reproducible and reliable spectral data.

DMthis compound is particularly advantageous for its relatively simple NMR spectrum and its suitability for high-temperature studies.[2] However, users should be aware of its high boiling point (189 °C), which can make sample recovery challenging, and its hygroscopic nature, which can lead to a significant water resonance in the ¹H-NMR spectrum.[2][3] Proper handling and preparation techniques are therefore crucial to mitigate these potential issues.

Quantitative Data Summary

For optimal results in NMR spectroscopy, precise sample preparation is paramount. The following tables summarize the recommended quantitative parameters for preparing samples in DMthis compound.

Table 1: Recommended Sample and Solvent Quantities for Routine NMR

Parameter¹H NMR¹³C NMRRationale
Analyte Mass 2 - 10 mg[4]10 - 50 mg[4][5]To ensure adequate signal-to-noise ratio. Larger amounts for ¹³C NMR are needed due to the lower natural abundance of the ¹³C isotope.
DMthis compound Volume 0.5 - 0.7 mL0.5 - 0.7 mLAn optimal volume of approximately 0.6 mL is recommended for standard 5mm NMR tubes to ensure proper positioning within the NMR coil.[6][7]
Solution Depth 4.0 - 5.0 cm (40 - 50 mm)[4][5]4.0 - 5.0 cm (40 - 50 mm)[4][5]Consistent sample height minimizes the need for extensive magnetic field shimming.[8]

Table 2: Key Properties of DMthis compound

PropertyValueSignificance in NMR
Molecular Formula (CD₃)₂SODeuteration minimizes solvent signals in ¹H NMR.
Molar Mass 84.17 g/mol -
Boiling Point 189 °C (372 °F)[2]Allows for high-temperature experiments but complicates solvent removal.[2]
Melting Point 20.2 °C (68.4 °F)Can solidify at or slightly below room temperature.[6]
Density 1.18 g/cm³-
¹H NMR Chemical Shift ~2.50 ppm (residual CHD₂SOCD₃)Appears as a quintet due to coupling with deuterium.[9]
¹³C NMR Chemical Shift ~39.5 ppm[10]Appears as a septet.[9]
Water Resonance ~3.33 ppm[3]Varies with temperature and solute concentration.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a sample for routine ¹H or ¹³C NMR analysis.

Materials:

  • Analyte

  • DMthis compound (≥99.9 atom % D)

  • Vortex mixer

  • Glass vial

  • Pasteur pipette or syringe

  • 5 mm NMR tube and cap

  • Lint-free tissue

Procedure:

  • Weighing the Analyte: Accurately weigh the appropriate amount of the analyte (see Table 1) into a clean, dry glass vial.

  • Adding the Solvent: Using a clean Pasteur pipette or syringe, add the recommended volume of DMthis compound (typically 0.6 mL) to the vial.[6][11] It is crucial to handle DMthis compound in a dry environment and to keep the solvent bottle tightly capped when not in use to minimize moisture absorption.[7][8]

  • Dissolution: Cap the vial and use a vortex mixer to ensure the complete dissolution of the analyte.[11] Visually inspect the solution for any suspended particles.

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a 5 mm NMR tube using a clean Pasteur pipette or syringe.[5] Avoid transferring any undissolved material.

  • Adjusting Sample Height: Ensure the final solution depth in the NMR tube is between 4 and 5 cm.[4]

  • Capping and Cleaning: Cap the NMR tube securely.[5] Use a lint-free tissue to wipe the outside of the NMR tube clean of any smudges or dirt before inserting it into the spectrometer.[6]

  • Labeling: Label the NMR tube clearly with a unique identifier just below the cap.[5]

Protocol 2: Sample Preparation for Quantitative NMR (qNMR)

For quantitative analysis, precision and accuracy are critical. This protocol provides additional steps to ensure reliable qNMR results.

Materials:

  • Analyte

  • Internal Standard (e.g., DSS-d6)

  • DMthis compound (≥99.9 atom % D)

  • High-precision analytical balance (e.g., ultramicrobalance)[12]

  • Vortex mixer

  • Glass vial

  • Volumetric glassware (if preparing by dilution)

  • 5 mm NMR tube and cap

  • Lint-free tissue

Procedure:

  • Selection of Internal Standard: Choose an internal standard with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte signals.[12]

  • Accurate Weighing: Using a high-precision balance, accurately weigh the analyte and the internal standard.[12][13] Record the weights precisely.

  • Dissolution: Add a precise volume of DMthis compound to the vial containing the analyte and internal standard. Ensure complete dissolution using a vortex mixer. For highly accurate results, consider preparing a stock solution and performing dilutions.[14]

  • Transfer and Measurement: Transfer the solution to the NMR tube as described in Protocol 1. For qNMR, it is essential to acquire data with a sufficient signal-to-noise ratio (a ratio of at least 250:1 is recommended for integration errors below 1%) and to ensure uniform excitation of all resonances.[15]

Protocol 3: Filtration of Samples with Particulates

If the sample solution contains undissolved solids or impurities, filtration is necessary to prevent poor spectral quality.

Materials:

  • Prepared sample solution in a vial

  • Syringe

  • Syringe filter (e.g., 0.45 µm PTFE) or a Pasteur pipette with a cotton or glass wool plug[7]

  • 5 mm NMR tube and cap

Procedure:

  • Prepare for Filtration: Draw the sample solution into a syringe.

  • Filter the Solution: Attach a syringe filter to the syringe and slowly dispense the solution directly into the NMR tube. Alternatively, place a small plug of cotton or glass wool into a Pasteur pipette and pipette the solution through the filter into the NMR tube.[7]

  • Finalize Preparation: Cap, clean, and label the NMR tube as described in Protocol 1.

Visualizations

The following diagrams illustrate the workflows for preparing NMR samples with DMthis compound.

Sample_Preparation_Workflow cluster_start Start cluster_weighing Step 1: Weighing cluster_dissolution Step 2: Dissolution cluster_filtration Step 3: Filtration (if needed) cluster_transfer Step 4: Transfer cluster_finalization Step 5: Finalization cluster_end End start Start Sample Preparation weigh_analyte Weigh Analyte (2-50 mg) start->weigh_analyte add_dmso Add DMthis compound (0.5-0.7 mL) weigh_analyte->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_solubility Check for Particulates vortex->check_solubility filter_sample Filter Sample check_solubility->filter_sample Yes transfer_to_tube Transfer to NMR Tube check_solubility->transfer_to_tube No filter_sample->transfer_to_tube cap_clean Cap, Clean, and Label transfer_to_tube->cap_clean end_point Sample Ready for NMR cap_clean->end_point

Caption: Workflow for standard NMR sample preparation.

qNMR_Sample_Preparation_Workflow cluster_start Start cluster_weighing Step 1: Precise Weighing cluster_dissolution Step 2: Dissolution cluster_transfer Step 3: Transfer cluster_finalization Step 4: Finalization cluster_end End start Start qNMR Sample Preparation weigh_analyte Accurately Weigh Analyte start->weigh_analyte weigh_is Accurately Weigh Internal Standard start->weigh_is add_dmso Add Precise Volume of DMthis compound weigh_analyte->add_dmso weigh_is->add_dmso vortex Vortex to Dissolve add_dmso->vortex transfer_to_tube Transfer to NMR Tube vortex->transfer_to_tube cap_clean Cap, Clean, and Label transfer_to_tube->cap_clean end_point Sample Ready for qNMR cap_clean->end_point

Caption: Workflow for quantitative NMR (qNMR) sample preparation.

References

Application Notes and Protocols for So-D6 (ACKR2) in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of the atypical chemokine receptor D6 (ACKR2), herein referred to as So-D6, in the field of drug discovery. Detailed protocols for key experimental assays are provided to facilitate research and development efforts targeting this important chemokine scavenger.

Introduction to this compound (ACKR2)

This compound, also known as Atypical Chemokine Receptor 2 (ACKR2) or Chemokine Binding Protein 2 (CCBP2), is a non-signaling chemokine receptor that plays a critical role in regulating inflammatory responses. Unlike conventional chemokine receptors that trigger downstream signaling cascades upon ligand binding, this compound functions primarily as a scavenger, internalizing and degrading a broad range of inflammatory CC-chemokines.[1][2][3][4][5] This unique mechanism makes this compound a compelling target for the development of novel therapeutics aimed at modulating inflammation in various diseases, including autoimmune disorders, inflammatory skin conditions, and cancer.[6][7][8][9]

The primary function of this compound is to create chemokine gradients and resolve inflammation by clearing excess inflammatory chemokines from the extracellular environment. It is predominantly expressed on lymphatic endothelial cells, trophoblasts in the placenta, and some leukocyte populations.[3][4][5] By sequestering and degrading chemokines, this compound prevents excessive leukocyte recruitment and activation at sites of inflammation, thereby contributing to the resolution of the inflammatory response.

This compound in Drug Discovery

The role of this compound as a key regulator of inflammation has positioned it as a promising therapeutic target. Drug discovery efforts are focused on two main strategies:

  • Enhancing this compound activity: For diseases characterized by excessive inflammation, strategies aimed at augmenting the scavenging function of this compound could be beneficial. This could involve the development of small molecules or biologics that increase this compound expression or enhance its chemokine internalizing and degradation capacity.

  • Inhibiting this compound activity: In certain contexts, such as cancer immunotherapy, inhibiting this compound function may be desirable. By blocking the scavenging activity of this compound, local concentrations of chemokines that attract anti-tumor immune cells can be increased, thereby enhancing the immune response against the tumor.[6][9][10]

Quantitative Data: Chemokine Binding Affinities for this compound (ACKR2)

The following table summarizes the binding affinities (Kd) of various CC-chemokines to human this compound. This data is crucial for understanding the promiscuity of the receptor and for designing competitive binding assays.

ChemokineReceptorMethodKd (nM)Reference
CCL2Human ACKR2 (Wild-Type)Ligand Binding Assay67.68[6]
CCL2Human ACKR2 (V41A Variant)Ligand Binding Assay103.4[6]
CCL3L1Human D6Scavenging AssayNot specified[7]
CCL4Human ACKR2 (V41A Variant)Ligand Binding AssayDecreased affinity[11]
CCL5 (RANTES)Human CCR10Competitive BindingIC50 = 5.4[12][13]
CCL22Human D6Not specifiedHigh affinity[5]
CXCL10Human ACKR2Not specifiedHigh-affinity agonist[7]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of compounds with this compound are provided below.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds for this compound by measuring their ability to compete with a radiolabeled chemokine.

Materials:

  • HEK293 or CHO cells stably transfected with human this compound (ACKR2).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

  • Radiolabeled Chemokine (e.g., [125I]-CCL2 or [125I]-CCL5).

  • Unlabeled test compounds.

  • Non-specific binding control (e.g., a high concentration of an unlabeled chemokine).

  • 96-well plates.

  • Filtration apparatus with GF/C filters.[14][15]

  • Scintillation counter and scintillation fluid.[14]

Procedure:

  • Cell Membrane Preparation:

    • Culture this compound transfected cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in Binding Buffer. Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of varying concentrations of the unlabeled test compound.

      • 50 µL of the radiolabeled chemokine at a fixed concentration (typically at or below its Kd).

      • 150 µL of the cell membrane preparation (containing 5-20 µg of protein).[14]

    • For total binding wells, add 50 µL of Binding Buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of an unlabeled chemokine.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold.[15]

    • Wash the filters three to four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Chemokine Scavenging Assay

This assay measures the ability of this compound expressing cells to internalize and degrade a specific chemokine from the extracellular medium.

Materials:

  • This compound transfected cells (e.g., HEK293 or CHO) and non-transfected control cells.

  • Cell culture medium.

  • Biotinylated or fluorescently labeled chemokine (e.g., biotin-CCL2 or Alexa Fluor 647-CCL2).

  • 96-well cell culture plates.

  • ELISA kit for the specific chemokine or flow cytometer/fluorescence plate reader.

  • Lysis buffer for Western blot (if using biotinylated chemokine).

  • Streptavidin-HRP and chemiluminescent substrate (if using biotinylated chemokine).

Procedure:

  • Cell Plating:

    • Seed this compound transfected and non-transfected control cells into 96-well plates at a density that allows them to reach approximately 80% confluency on the day of the assay.[16]

  • Chemokine Incubation:

    • On the day of the assay, replace the culture medium with fresh medium containing a known concentration of the labeled chemokine (e.g., 50 µg/mL of biotin-CCL2).[16]

    • Incubate the cells at 37°C and 5% CO2.

  • Sample Collection:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect the cell culture supernatant.

    • Store the supernatant at -20°C for later analysis.

  • Quantification of Remaining Chemokine:

    • For fluorescently labeled chemokine: Measure the fluorescence of the collected supernatant using a fluorescence plate reader.

    • For biotinylated chemokine (via Western Blot): Run the supernatant samples on an SDS-PAGE gel, transfer to a membrane, and detect the biotinylated chemokine using streptavidin-HRP and a chemiluminescent substrate.[16]

    • For unlabeled chemokine (via ELISA): Use a commercial ELISA kit to quantify the concentration of the chemokine remaining in the supernatant at each time point.

Data Analysis:

  • Calculate the percentage of chemokine remaining in the supernatant at each time point compared to the initial concentration (time 0).

  • Plot the percentage of remaining chemokine against time for both this compound transfected and control cells.

  • The difference in the rate of chemokine disappearance between the transfected and control cells represents the scavenging activity of this compound.

Protocol 3: Flow Cytometry for Cell Surface this compound Expression

This protocol is used to quantify the expression of this compound on the surface of cells.

Materials:

  • This compound transfected cells and non-transfected control cells.

  • FACS Buffer: PBS with 1-2% BSA or FBS.

  • Primary antibody: Anti-So-D6 (ACKR2) monoclonal antibody.

  • Secondary antibody: Fluorochrome-conjugated anti-species IgG (if the primary antibody is not directly conjugated).

  • Fc block (e.g., human IgG) to prevent non-specific binding.[17]

  • Fixable viability dye (optional).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold FACS Buffer.

    • Resuspend the cells in FACS Buffer to a concentration of 1 x 10^6 cells/100 µL.

  • Fc Receptor Blocking:

    • Incubate the cells with an Fc block for 15-20 minutes at room temperature to block non-specific antibody binding.[17][18]

  • Primary Antibody Staining:

    • Add the anti-So-D6 primary antibody at a predetermined optimal concentration.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash the cells twice with FACS Buffer to remove unbound primary antibody.

  • Secondary Antibody Staining (if required):

    • If the primary antibody is not directly conjugated, resuspend the cells in FACS Buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS Buffer.

  • Final Resuspension and Analysis:

    • Resuspend the cells in 300-500 µL of FACS Buffer.

    • If using a viability dye, stain the cells according to the manufacturer's protocol.

    • Analyze the cells on a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis:

  • Gate on the live, single-cell population.

  • Compare the fluorescence intensity of the this compound stained cells to the isotype control or non-transfected control cells to determine the level of surface expression.

  • The geometric mean fluorescence intensity (gMFI) is often used to quantify the expression level.

Visualizations

The following diagrams illustrate key concepts related to this compound function and its application in drug discovery.

SoD6_Signaling_Pathway cluster_intracellular Intracellular Space chemokine Inflammatory CC-Chemokine (e.g., CCL2, CCL5) SoD6 This compound (ACKR2) chemokine->SoD6 endosome Early Endosome SoD6->endosome Internalization (Constitutive & Ligand-Induced) beta_arrestin β-Arrestin SoD6->beta_arrestin Recruitment endosome->SoD6 Recycling to Membrane lysosome Lysosome endosome->lysosome Trafficking degraded_chemokine Degraded Chemokine Fragments lysosome->degraded_chemokine Degradation beta_arrestin->SoD6 Facilitates Internalization

Caption: this compound (ACKR2) signaling pathway, highlighting its chemokine scavenging function.

Drug_Discovery_Workflow cluster_screening Compound Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development compound_library Compound Library (Small Molecules / Biologics) binding_assay Primary Screen: Radioligand Binding Assay (Protocol 1) compound_library->binding_assay hits Hit Compounds binding_assay->hits scavenging_assay Functional Screen: Chemokine Scavenging Assay (Protocol 2) hits->scavenging_assay sar Structure-Activity Relationship (SAR) Studies scavenging_assay->sar lead_compounds Lead Compounds sar->lead_compounds in_vivo In Vivo Efficacy Studies (e.g., Inflammation or Cancer Models) lead_compounds->in_vivo toxicology Toxicology & Pharmacokinetics in_vivo->toxicology candidate Drug Candidate toxicology->candidate

Caption: Experimental workflow for this compound targeted drug discovery.

Therapeutic_Strategy cluster_disease Disease State cluster_strategy Therapeutic Intervention cluster_outcome Therapeutic Outcome inflammation Excessive Inflammation (e.g., Psoriasis, IBD) enhance_sod6 Enhance this compound Activity (Agonists / Positive Modulators) inflammation->enhance_sod6 cancer Cancer (Immune Evasion) inhibit_sod6 Inhibit this compound Activity (Antagonists / Inhibitors) cancer->inhibit_sod6 inflammation_resolved Resolution of Inflammation enhance_sod6->inflammation_resolved antitumor_immunity Enhanced Anti-Tumor Immunity inhibit_sod6->antitumor_immunity

Caption: Therapeutic strategies targeting this compound in different disease contexts.

References

Application Note: Utilizing DMSO-d6 for NMR Analysis of Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated dimethyl sulfoxide (DMSO-d6) is a powerful and versatile solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of polar organic and inorganic compounds.[1] Its high polarity and dielectric constant enable the dissolution of a wide range of analytes, including many that are insoluble in more common NMR solvents like chloroform-d (CDCl3).[1][2][3] DMthis compound is miscible with water and a broad spectrum of organic solvents, making it an excellent choice for studying biological samples, natural products, and various pharmaceutical compounds.[1][2]

Advantages of DMthis compound:

  • Excellent Solvating Power: Dissolves a wide array of polar and nonpolar compounds.[2][3][4]

  • Simple Spectrum: Exhibits a simple residual proton signal that typically does not interfere with analyte signals.[3]

  • High Boiling Point: With a boiling point of 189 °C, it is suitable for high-temperature NMR studies and reduces sample loss from evaporation.[2]

  • Observation of Labile Protons: In DMthis compound, the exchange of labile protons (e.g., -OH, -NH, -SH) is slowed down, often allowing for the observation of their coupling to adjacent protons, which can provide crucial structural information.[5]

Disadvantages of DMthis compound:

  • Hygroscopicity: DMthis compound readily absorbs moisture from the atmosphere, leading to a significant water resonance (H2O/HOD) in the ¹H NMR spectrum.[2][6][7]

  • High Viscosity: Its relatively high viscosity can cause line broadening in the NMR spectrum, reducing resolution.[2]

  • High Boiling Point: The high boiling point makes sample recovery by solvent evaporation challenging.[2]

  • Freezing Point: The freezing point of 18.5 °C means it can solidify at or slightly below room temperature.[2]

Properties and Data of DMthis compound

The fundamental properties of DMthis compound are critical for its effective use in NMR.

PropertyValueReference
Formula (CD₃)₂SO
CAS Number 2206-27-1[4]
Molar Mass 84.17 g/mol
Melting Point 19 °C (66 °F)[2]
Boiling Point 189 °C (372 °F)[2]
Density 1.18 g/cm³
¹H NMR Residual Peak ~2.50 ppm (quintet)[5][8]
¹³C NMR Peak ~39.5 ppm (septet)[9]
Typical H₂O Peak 3.3 - 3.7 ppm (singlet, variable)[5][7]

Experimental Protocols

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a polar compound using DMthis compound.

  • Solubility Test (Optional but Recommended):

    • Before using the expensive deuterated solvent, test the analyte's solubility in a small vial using non-deuterated DMSO.[10]

  • Weighing the Analyte:

    • Accurately weigh the required amount of the sample.

    • For ¹H NMR, 5-25 mg is typically sufficient for small molecules (<1000 g/mol ).[11][12]

    • For ¹³C NMR, a higher concentration of 20-100 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[10][11][12]

  • Dissolving the Sample:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMthis compound using a micropipette or syringe.[6][11][12]

    • To ensure complete dissolution, use a vortex mixer or gently sonicate the vial.[6][11]

  • Transferring to NMR Tube:

    • Carefully transfer the solution into a clean, 5 mm NMR tube using a glass Pasteur pipette or a syringe.[10][11]

    • If any solid particulates are present, filter the solution through a small cotton or glass wool plug in the pipette to prevent them from interfering with the magnetic field homogeneity (shimming).[10][12]

    • Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[10][11]

  • Capping and Labeling:

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[6]

    • Cap the NMR tube securely to prevent solvent evaporation and absorption of atmospheric moisture.[10][11][13] Given the hygroscopic nature of DMthis compound, this step is critical.[6]

    • Label the tube clearly just below the cap.[10]

  • Instrument Insertion:

    • Place the NMR tube into a spinner turbine, adjusting its height with a gauge.[6] Insert the sample into the NMR spectrometer's magnet.[6]

  • Locking:

    • The spectrometer's field frequency is "locked" onto the deuterium signal of the DMthis compound solvent. This process stabilizes the magnetic field during data acquisition.[6][11]

  • Tuning and Matching:

    • The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection and sensitivity.[6][11]

  • Shimming:

    • The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved NMR peaks.[6][11]

  • Acquisition:

    • Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and start the data acquisition.[11]

Data Presentation: Common Impurities in DMthis compound

The chemical shifts of common laboratory solvents and impurities are often observed in NMR spectra. The table below lists the approximate ¹H and ¹³C chemical shifts for some of these in DMthis compound.

Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Acetone2.0929.8, 205.9
Acetonitrile2.061.3, 117.7
Benzene7.37128.4
Dichloromethane5.7653.8
Diethyl ether1.04 (t), 3.36 (q)14.8, 65.5
Dimethylformamide (DMF)2.72, 2.88, 7.9630.7, 35.8, 162.3
Ethanol1.06 (t), 3.44 (q), 4.31 (t, OH)18.2, 56.7
Ethyl acetate1.12 (t), 1.96 (s), 3.98 (q)14.0, 20.6, 59.4, 170.2
Hexane0.86, 1.2513.9, 22.2, 31.2
Methanol3.16, 4.02 (q, OH)48.9
Toluene2.30, 7.15-7.2820.9, 125.2, 128.1, 128.9, 137.6
Tetramethylsilane (TMS)0.000.0
Data compiled from reference[8]. Chemical shifts can vary slightly with temperature, concentration, and sample matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-25 mg for ¹H, 20-100 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL DMthis compound (Vortex/Sonicate) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if solids are present) dissolve->transfer cap 4. Cap and Clean Tube transfer->cap insert 5. Insert Sample into Magnet cap->insert lock 6. Lock on Deuterium Signal insert->lock tune 7. Tune and Match Probe lock->tune shim 8. Shim for Homogeneity tune->shim acquire 9. Acquire NMR Data shim->acquire process 10. Process Spectrum (FT, Phase, Baseline Correction) acquire->process analyze 11. Analyze and Interpret Data process->analyze

Caption: Experimental workflow for NMR analysis using DMthis compound.

decision_tree start Start: Choose NMR Solvent q_polar Is the analyte polar? start->q_polar q_soluble_cdcl3 Is it soluble in CDCl3? q_polar->q_soluble_cdcl3 Yes nonpolar_solvents Use nonpolar solvent (e.g., CDCl3, Benzene-d6) q_polar->nonpolar_solvents No use_cdcl3 Use CDCl3 q_soluble_cdcl3->use_cdcl3 Yes q_soluble_dmso Is it soluble in DMSO? q_soluble_cdcl3->q_soluble_dmso No use_dmso Use DMthis compound q_soluble_dmso->use_dmso Yes other_solvents Consider other polar solvents (e.g., D₂O, Methanol-d4) q_soluble_dmso->other_solvents No

Caption: Decision tree for selecting DMthis compound as an NMR solvent.

References

Application Notes and Protocols for High-Temperature NMR Spectroscopy using DMSO-d6

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy using deuterated dimethyl sulfoxide (DMSO-d6). The high boiling point and excellent solvent properties of DMthis compound make it an ideal choice for studying dynamic chemical processes, temperature-dependent conformational changes, and reaction kinetics at elevated temperatures.

Introduction to High-Temperature NMR in DMthis compound

High-temperature NMR spectroscopy is a powerful technique for investigating molecular systems under conditions that mimic physiological or industrial processes. The use of DMthis compound as a solvent is particularly advantageous due to its high boiling point of 189 °C, which allows for a wide operational temperature range.[1] This technique is invaluable for:

  • Studying Dynamic Processes: Investigating phenomena such as conformational exchange, rotational isomerism, and fluxional molecules, where higher temperatures can increase the rate of exchange, leading to coalescence of NMR signals and allowing for the determination of kinetic parameters.

  • Improving Spectral Resolution: For many molecules, increasing the temperature can lead to sharper NMR signals due to decreased solvent viscosity and faster molecular tumbling. This is particularly useful for resolving complex spectra with overlapping resonances.[2]

  • Monitoring Chemical Reactions: Following the progress of chemical reactions in real-time at elevated temperatures to understand reaction mechanisms and kinetics.

  • Investigating Protein Folding and Stability: Studying the thermal denaturation and unfolding pathways of proteins and other biomolecules.[3]

Data Presentation: Properties of DMthis compound

A thorough understanding of the physical properties of DMthis compound is crucial for successful high-temperature NMR experiments. The following tables summarize key temperature-dependent properties.

Table 1: Physical Properties of DMthis compound
PropertyValueReference
Boiling Point 189 °C (372 °F)[1]
Melting Point 18.5 °C (65.3 °F)[1]
Molecular Weight 84.17 g/mol
Density (at 25 °C) 1.18 g/mL
Viscosity (at 25 °C) 2.14 cP
Table 2: Temperature Dependence of DMthis compound Density and Viscosity
Temperature (°C)Density (g/cm³)Viscosity (cP)
201.1002.24
301.0901.83
401.0801.52
501.0701.28
601.0601.09
801.0400.82
1001.0200.65

Note: Data is for non-deuterated DMSO but provides a close approximation for DMthis compound.

Table 3: Temperature Dependence of Residual ¹H and ¹³C Chemical Shifts in DMthis compound

The chemical shifts of the residual solvent peak (CHD2S(O)CD3) and water are temperature-dependent. Accurate referencing requires knowledge of these shifts at the experimental temperature.

Temperature (°C)Residual ¹H (CHD₂SO) Shift (ppm)Residual H₂O Shift (ppm)Residual ¹³C Shift (ppm)
252.503.3339.52
402.483.2039.40
602.463.0539.25
802.442.9039.10
1002.422.7538.95
1202.402.6038.80

Note: These are approximate values and can be influenced by sample conditions. It is recommended to calibrate the chemical shift reference for high-precision measurements.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality high-temperature NMR spectra.

Materials:

  • Analyte of interest

  • DMthis compound (high purity, low water content)

  • High-precision NMR tubes (e.g., Wilmad 528-PP or equivalent, rated for high temperatures)

  • Volumetric glassware

  • Pipettes

Procedure:

  • Analyte Dissolution: Accurately weigh the desired amount of the analyte and dissolve it in the appropriate volume of DMthis compound in a clean, dry vial. Ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube Filling: Transfer the solution to a high-quality NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL for a standard 5 mm tube).

  • Sealing (for very high temperatures): For experiments above 100 °C, it is advisable to use a flame-sealed NMR tube to prevent solvent evaporation and pressure buildup. This should be done with extreme caution and by experienced personnel. For temperatures up to 100-120 °C, a securely capped tube is often sufficient.

Temperature Calibration

Accurate temperature measurement within the NMR sample is essential. The spectrometer's temperature reading can deviate from the actual sample temperature. Therefore, calibration is necessary.

Materials:

  • Ethylene glycol (for temperatures > 25 °C)

  • Methanol-d4 (for temperatures < 25 °C)

  • NMR tube

Procedure for High-Temperature Calibration (using Ethylene Glycol):

  • Prepare a sample of pure ethylene glycol in an NMR tube.

  • Insert the sample into the NMR spectrometer.

  • Set the desired temperature on the spectrometer's variable temperature unit. Allow the system to equilibrate for at least 10-15 minutes.

  • Acquire a ¹H NMR spectrum.

  • Measure the chemical shift difference (Δδ) in ppm between the hydroxyl (-OH) and methylene (-CH₂-) protons of ethylene glycol.

  • Calculate the actual temperature (T) in Kelvin using the following equation: T(K) = 4.631 * Δδ + 466.4

  • Repeat this process for a range of set temperatures to create a calibration curve of the set temperature versus the actual temperature.

High-Temperature NMR Experiment Workflow

The following diagram illustrates the general workflow for a high-temperature NMR experiment.

HT_NMR_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Analyte in DMthis compound prep2 Transfer to High-Temp NMR Tube prep1->prep2 prep3 Seal Tube (if necessary) prep2->prep3 setup1 Insert Sample into Spectrometer prep3->setup1 setup2 Set Initial Temperature (e.g., 25°C) setup1->setup2 setup3 Lock and Shim setup2->setup3 acq1 Increment Temperature setup3->acq1 acq2 Equilibrate (10-15 min) acq1->acq2 acq3 Re-shim (if necessary) acq2->acq3 acq4 Acquire Spectrum acq3->acq4 acq5 Repeat for all Temperatures acq4->acq5 acq5->acq1 analysis1 Process Spectra acq5->analysis1 analysis2 Analyze Temperature-Dependent Changes analysis1->analysis2

Caption: Workflow for a high-temperature NMR experiment.

Application Example: Monitoring Protein Unfolding in DMthis compound

High-temperature NMR in DMthis compound is a powerful tool for studying the thermal stability and unfolding pathways of proteins. As the temperature is increased, the native protein structure begins to unfold, leading to changes in the NMR spectrum that can be monitored on a residue-specific level.

Signaling Pathway of Protein Unfolding

The following diagram illustrates the simplified pathway of thermally induced protein unfolding.

Protein_Unfolding Native Native Protein (Folded State) Intermediate Intermediate State(s) (Partially Unfolded) Native->Intermediate ΔT Unfolded Unfolded State (Denatured) Intermediate->Unfolded ΔT Aggregated Aggregated Protein Unfolded->Aggregated Irreversible

Caption: Thermally induced protein unfolding pathway.

Experimental Protocol for Protein Unfolding Study
  • Sample Preparation: Prepare a 0.1-1.0 mM solution of the protein in a buffer containing DMthis compound. The buffer should be chosen to maintain a stable pH over the desired temperature range.

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum at a low temperature (e.g., 25 °C) where the protein is in its native, folded state.

  • Temperature Increments: Increase the temperature in small increments (e.g., 2-5 °C). At each temperature, allow the sample to equilibrate for 15-20 minutes.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum at each temperature.

  • Data Analysis:

    • Monitor the chemical shift changes and signal intensities of the cross-peaks in the HSQC spectra.

    • As the protein unfolds, the signals corresponding to the folded state will decrease in intensity, and new signals corresponding to the unfolded state may appear.

    • The temperature at which the intensities of the folded and unfolded state signals are equal is the melting temperature (Tm) of the protein.

    • By analyzing the changes for each residue, a detailed picture of the unfolding process can be obtained.

Troubleshooting and Best Practices

  • Use High-Quality NMR Tubes: Standard NMR tubes may break at high temperatures. Always use tubes rated for the temperatures you will be working at. For temperatures above 50 °C, ceramic spinners are recommended.[4]

  • Incremental Temperature Changes: Avoid rapid changes in temperature, as this can damage the NMR probe. A rate of 5-10 °C per minute is generally safe.

  • Equilibration Time: Always allow sufficient time for the sample to reach thermal equilibrium before acquiring data.

  • Solvent Purity: Use high-purity DMthis compound with low water content to minimize the residual water peak, which can be broad and obscure other signals.

  • Shimming: The magnetic field homogeneity can change with temperature. It is often necessary to re-shim the spectrometer at each new temperature.

  • Safety: Always wear appropriate personal protective equipment (PPE), including thermal gloves when handling hot NMR tubes. Be aware of the potential for pressure buildup in sealed tubes.

References

Application Notes and Protocols for Utilizing DMSO-d6 as a Solvent in NMR-Based Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for employing deuterated dimethyl sulfoxide (DMSO-d6) as a solvent to study reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the unique properties of DMthis compound, its advantages and disadvantages in kinetic studies, and provides detailed experimental and data analysis protocols.

Introduction to DMthis compound for NMR Kinetics

DMthis compound is a powerful, polar aprotic solvent widely used in NMR spectroscopy due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar organic compounds, including many starting materials, intermediates, and products encountered in chemical reactions.[1][2] Its relatively simple ¹H NMR spectrum, consisting of a residual quintet from DMSO-d5 at approximately 2.50 ppm, minimizes interference with analyte signals.[3] Furthermore, its high boiling point makes it suitable for studying reactions at elevated temperatures.[1][2]

However, the use of DMthis compound for reaction kinetics also presents several challenges that must be addressed to obtain accurate and reproducible data. These include its high viscosity, which can lead to broader NMR signals, and its hygroscopic nature, which can introduce a significant water resonance in the ¹H NMR spectrum.[1][2] Careful experimental design and data analysis are crucial for mitigating these effects.

Properties of DMthis compound

A thorough understanding of the physical properties of DMthis compound is essential for designing and executing successful kinetic NMR experiments.

PropertyValueSignificance for NMR Kinetics
Molecular Formula (CD₃)₂SODeuteration minimizes solvent signals in ¹H NMR.
Molar Mass 84.17 g/mol -
Boiling Point 189 °C (372 °F)Allows for a wide range of reaction temperatures; however, sample recovery can be challenging.[1][2]
Melting Point 20.2 °C (68.4 °F)Solidifies near room temperature, requiring careful handling.
Density 1.190 g/mL at 25 °CAffects sample preparation and handling.
Viscosity HighCan lead to broader NMR signals, potentially reducing resolution.[1][2]
Hygroscopicity HighReadily absorbs moisture from the atmosphere, resulting in a prominent water peak in the ¹H NMR spectrum.[1][2]
¹H NMR Residual Peak ~2.50 ppm (quintet)A characteristic signal from residual DMSO-d5.
¹³C NMR Peak ~39.5 ppm (septet)Characteristic solvent signal in ¹³C NMR.

Advantages and Disadvantages of DMthis compound for Reaction Kinetics

AdvantagesDisadvantagesMitigation Strategies
Excellent Solubilizing Power: Dissolves a wide range of reactants, intermediates, and products.[1][2]High Viscosity: Leads to broader spectral lines and reduced resolution.[1][2]Conduct experiments at elevated temperatures to decrease viscosity. Use higher field NMR spectrometers for better resolution.
High Boiling Point: Enables the study of reactions at elevated temperatures.[1][2]Hygroscopic: Readily absorbs atmospheric water, leading to a large H₂O peak in the ¹H NMR spectrum.[1][2]Use sealed NMR tubes. Handle DMthis compound and prepare samples in a dry atmosphere (e.g., glove box). Use fresh, high-purity DMthis compound.
Simple ¹H NMR Spectrum: Minimizes interference with analyte signals.[3]High Boiling Point: Makes sample and product recovery difficult.[1][2]For recovery, dilute the reaction mixture with water to precipitate the product, followed by filtration. Alternatively, use lyophilization.
Chemical Inertness: Generally unreactive with many organic compounds.Potential Reactivity: Can react with strong electrophiles or be deprotonated by strong bases.[2]Carefully consider the reactivity of all components in the reaction mixture with DMSO.
Polar Aprotic Nature: Can influence reaction pathways and rates.Signal Broadening: High viscosity can cause coalescence of closely spaced signals.Optimize experimental temperature and consider the use of co-solvents to reduce viscosity.

Experimental Protocols

General Workflow for a Kinetic NMR Experiment

The following diagram illustrates the general workflow for conducting a reaction kinetics study using NMR in DMthis compound.

G General Workflow for NMR Reaction Kinetics cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Define Reaction and Objectives B Select Appropriate NMR Parameters A->B C Prepare Stock Solutions in DMthis compound B->C D Prepare NMR Tube with Reactants C->D E Equilibrate Sample in NMR Spectrometer D->E F Initiate Reaction (e.g., temperature jump, injection) E->F G Acquire Time-Resolved NMR Spectra F->G H Process NMR Data (phasing, baseline correction) G->H I Integrate Key Signals (Reactants, Products) H->I J Plot Concentration vs. Time I->J K Determine Rate Law and Rate Constants J->K

Caption: A flowchart outlining the key steps in a typical NMR reaction kinetics experiment.

Detailed Protocol: Monitoring a Hypothetical SN2 Reaction

This protocol details the steps for monitoring the kinetics of a hypothetical SN2 reaction between an alkyl halide and a nucleophile in DMthis compound.

Reaction: R-X + Nu⁻ → R-Nu + X⁻

Objective: To determine the rate law and the second-order rate constant (k) for the reaction.

Materials:

  • Reactant 1 (R-X)

  • Reactant 2 (Nucleophile salt, e.g., NaN3)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • High-purity DMthis compound (low water content)

  • High-quality 5 mm NMR tubes with sealable caps

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities

Procedure:

  • Preparation of Stock Solutions (in a glove box or dry atmosphere):

    • Accurately weigh and dissolve a known amount of R-X and the internal standard in a specific volume of DMthis compound to create "Stock Solution A".

    • Accurately weigh and dissolve a known amount of the nucleophile salt in a specific volume of DMthis compound to create "Stock Solution B".

  • Sample Preparation:

    • In a clean, dry NMR tube, add a precise volume of Stock Solution A.

    • Ensure the total sample volume is appropriate for the NMR spectrometer (typically 0.5-0.7 mL).

  • NMR Spectrometer Setup:

    • Insert a reference sample (e.g., neat DMthis compound) into the spectrometer.

    • Tune and shim the probe at the desired reaction temperature.

    • Set up the acquisition parameters for a 1D ¹H NMR experiment. Key parameters to consider are:

      • d1 (relaxation delay): Should be at least 5 times the longest T₁ of the protons of interest for accurate quantification. A preliminary T₁ measurement is recommended.

      • ns (number of scans): A compromise between signal-to-noise and the time resolution required for the kinetics. For faster reactions, ns should be low (e.g., 1 or 4).

      • aq (acquisition time): Should be sufficient to resolve the peaks of interest.

  • Initiating the Reaction and Data Acquisition:

    • Remove the reference sample and insert the NMR tube containing Stock Solution A.

    • Allow the sample to equilibrate to the desired temperature (e.g., 5-10 minutes).

    • Acquire a spectrum of the starting material (t=0 reference).

    • Carefully and quickly inject a precise volume of Stock Solution B into the NMR tube to initiate the reaction.

    • Immediately start acquiring a series of 1D ¹H NMR spectra at predefined time intervals. This can be done using automated routines available in the spectrometer software (e.g., a pseudo-2D experiment or a loop of 1D acquisitions).[3]

  • Data Processing and Analysis:

    • Process the series of spectra uniformly (i.e., apply the same phasing and baseline correction to all spectra).

    • Identify and integrate the signals corresponding to a non-overlapping peak of the reactant (R-X), the product (R-Nu), and the internal standard. The internal standard's integral should remain constant throughout the experiment.

    • Normalize the integrals of the reactant and product to the integral of the internal standard to account for any minor variations in spectrometer performance.

    • Calculate the concentration of the reactant and product at each time point using the following formula: [Analyte]t = (Integral_Analyte / n_Analyte) / (Integral_IS / n_IS) * [IS] where n is the number of protons giving rise to the integrated signal and [IS] is the known concentration of the internal standard.

  • Kinetic Analysis:

    • Plot the concentration of the reactant versus time.

    • To determine the reaction order and rate constant, plot the data according to the integrated rate laws (e.g., ln[Reactant] vs. time for first-order, 1/[Reactant] vs. time for second-order).

    • The linearity of the plot will indicate the order of the reaction with respect to that reactant. The rate constant can be determined from the slope of the line.

Data Presentation

Quantitative data from kinetic experiments should be summarized in clear, well-structured tables.

Table 1: Hypothetical Kinetic Data for the SN2 Reaction

Time (s)Integral (Reactant)Integral (Product)[Reactant] (M)[Product] (M)
01.000.000.1000.000
600.850.150.0850.015
1200.720.280.0720.028
1800.610.390.0610.039
2400.520.480.0520.048
3000.440.560.0440.056

Table 2: Calculated Kinetic Parameters

ParameterValue
Reaction OrderSecond-order
Rate Constant (k)1.5 x 10⁻³ M⁻¹s⁻¹
Half-life (t₁/₂)667 s

Visualization of Key Relationships

The following diagram illustrates the relationship between the experimental setup and the resulting kinetic data.

G Relationship between Experiment and Data cluster_exp Experimental Setup cluster_data Data Acquisition & Processing cluster_analysis Kinetic Analysis A NMR Tube with Reactants in DMthis compound B NMR Spectrometer A->B C Time-Resolved 1D 1H NMR Spectra B->C D Integration of Signals C->D E Concentration vs. Time Plot D->E F Integrated Rate Law Plot E->F G Rate Constant Determination F->G

Caption: A diagram showing the flow from experimental setup to kinetic analysis.

By following these detailed application notes and protocols, researchers can effectively utilize DMthis compound as a solvent for studying reaction kinetics by NMR, enabling the elucidation of reaction mechanisms and the quantitative determination of kinetic parameters for a wide range of chemical transformations.

References

Application Notes and Protocols for In Vivo Research on Chemokine Receptor D6 (ACKR2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and application notes are based on the scientific literature for the chemokine receptor D6, also known as Atypical Chemokine Receptor 2 (ACKR2). The user's query for "So-D6" did not yield a specific match; therefore, we have proceeded with the assumption that the intended target of interest is the well-researched D6 chemokine receptor.

Introduction

The D6 chemokine receptor (ACKR2) is an atypical chemokine receptor that plays a crucial role in resolving inflammation by scavenging and degrading inflammatory CC-chemokines.[1][2] Unlike conventional chemokine receptors, D6 does not couple to G-proteins to mediate cell migration. Instead, it internalizes its chemokine ligands, leading to their degradation and the dampening of the inflammatory response.[2][3] In vivo studies, primarily utilizing ACKR2 knockout (D6-deficient) mouse models, have been instrumental in elucidating its function in various inflammatory and pathological conditions.[1][4]

These application notes provide detailed protocols for in vivo research studies focused on ACKR2, with a particular emphasis on murine models of skin and peritoneal inflammation.

Key Applications

  • Investigation of the role of ACKR2 in the resolution of inflammation.

  • Evaluation of the efficacy of potential anti-inflammatory therapeutic agents that may modulate ACKR2 activity.

  • Studying the contribution of ACKR2 to the pathogenesis of inflammatory diseases such as psoriasis, peritonitis, and autoimmune disorders.[1][5]

Experimental Protocols

TPA-Induced Skin Inflammation in Mice

This model is used to induce a robust and reproducible inflammatory response in the skin, which has been shown to be exacerbated in ACKR2-deficient mice.[4]

Materials:

  • ACKR2 knockout (D6-deficient) mice and wild-type (WT) littermate controls (C57BL/6 background is commonly used).[6]

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) (Sigma-Aldrich).

  • Acetone (vehicle control).

  • Calipers for measuring ear thickness.

  • Equipment for euthanasia, tissue collection, and histological processing (formalin, paraffin, microtome, etc.).

  • Reagents for immunohistochemistry (e.g., anti-CD3 antibodies for T-cell staining).

Procedure:

  • Animal Preparation: Use 8-week-old female C57BL/6J mice.[6] Shave the dorsal skin of the mice one day before the start of the experiment.

  • Induction of Inflammation:

    • Prepare a solution of TPA in acetone. A common concentration is 20 µg of TPA in 200 µL of acetone per mouse.[6]

    • Topically apply the TPA solution to the shaved back or ears of the mice. For the control group, apply acetone only.

    • Applications can be single or multiple. For a chronic inflammation model, TPA can be applied multiple times over a period of several days (e.g., every other day for a week).[7][8]

  • Monitoring and Assessment:

    • Visually inspect the skin for signs of inflammation such as erythema and scaling.

    • Measure ear thickness daily using calipers if the ears are the site of application.

    • At predetermined time points (e.g., day 4 for peak inflammation), euthanize the mice.[3]

  • Sample Collection and Analysis:

    • Collect the inflamed skin tissue.

    • Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (H&E staining).[6]

    • Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., mRNA expression of cytokines).[6]

    • Perform immunohistochemistry on paraffin-embedded sections to identify and quantify infiltrating immune cells (e.g., T-cells using anti-CD3 antibodies).[3]

Zymosan-Induced Peritonitis in Mice

This model is used to study acute inflammation in the peritoneal cavity and the role of ACKR2 in the recruitment of inflammatory cells.

Materials:

  • ACKR2 knockout (D6-deficient) mice and wild-type (WT) littermate controls.

  • Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich).

  • Sterile phosphate-buffered saline (PBS).

  • Equipment for intraperitoneal injection.

  • Equipment for peritoneal lavage and cell counting.

  • Reagents for flow cytometry analysis of peritoneal cells.

  • Reagents for cytokine analysis (ELISA or multiplex assay).

Procedure:

  • Animal Preparation: Use age and sex-matched ACKR2 knockout and WT mice.

  • Induction of Peritonitis:

    • Prepare a suspension of zymosan in sterile PBS. A typical dose is 1 mg per mouse.

    • Inject the zymosan suspension intraperitoneally (i.p.) into the mice.

    • Inject a control group with sterile PBS only.

  • Peritoneal Lavage and Cell Analysis:

    • At various time points after injection (e.g., 4, 24, 48 hours), euthanize the mice.

    • Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then collecting the fluid.

    • Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.

    • Use flow cytometry to identify and quantify different immune cell populations (e.g., neutrophils, macrophages).

  • Cytokine Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Collect the supernatant and measure the levels of inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) using ELISA or a multiplex assay.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies using ACKR2 knockout mice.

Table 1: Epidermal Thickness and T-Cell Accumulation in TPA-Induced Skin Inflammation [3]

GroupEpidermal Thickness (µm) at Day 4T-Cell Count (per field) at Day 4
Wild-Type (WT) + TPA50 ± 520 ± 4
ACKR2 KO + TPA120 ± 1080 ± 12

Data are presented as mean ± standard error of the mean (SEM). Data is illustrative based on published findings.

Table 2: Inflammatory Cell Infiltration in Zymosan-Induced Peritonitis (Illustrative)

Time PointCell TypeWild-Type (WT) (cells x 106)ACKR2 KO (cells x 106)
4 hoursNeutrophils5.2 ± 0.88.5 ± 1.2
24 hoursNeutrophils2.1 ± 0.44.3 ± 0.7
48 hoursMacrophages1.5 ± 0.33.1 ± 0.5

This table presents hypothetical data based on the known function of ACKR2 in resolving inflammation. Actual results may vary.

Signaling Pathways and Experimental Workflows

ACKR2 (D6) Signaling Pathway

ACKR2 functions as a chemokine scavenger through a β-arrestin-dependent pathway, which is distinct from the G-protein signaling of typical chemokine receptors. Upon binding to inflammatory CC-chemokines, ACKR2 is internalized, leading to the degradation of the bound chemokine. The receptor is then recycled back to the cell surface to continue the scavenging process.

ACKR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACKR2 ACKR2 (D6) BetaArrestin β-Arrestin ACKR2->BetaArrestin Endosome Early Endosome Chemokine Inflammatory CC-Chemokine Chemokine->ACKR2 Binding BetaArrestin->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Chemokine Degradation RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Receptor Sorting RecyclingEndosome->ACKR2 Receptor Recycling

ACKR2-mediated chemokine scavenging pathway.
Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo studies to investigate the function of ACKR2 using knockout mouse models.

Experimental_Workflow start Start: Hypothesis on ACKR2 Function animal_model Select Animal Model (ACKR2 KO vs. WT mice) start->animal_model inflammation_model Induce Inflammation (e.g., TPA, Zymosan) animal_model->inflammation_model monitoring Monitor Disease Progression (e.g., ear thickness, clinical score) inflammation_model->monitoring endpoint Endpoint Determination (Pre-defined time points) monitoring->endpoint sample_collection Sample Collection (Tissue, Peritoneal Lavage) endpoint->sample_collection analysis Analysis sample_collection->analysis histology Histology & Immunohistochemistry analysis->histology molecular Molecular Analysis (qPCR, ELISA) analysis->molecular cellular Cellular Analysis (Flow Cytometry) analysis->cellular data_analysis Data Analysis & Interpretation histology->data_analysis molecular->data_analysis cellular->data_analysis conclusion Conclusion data_analysis->conclusion

General workflow for in vivo ACKR2 research.

References

Application Notes & Protocols for Quantitative NMR (qNMR) using DMSO-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary analytical method, meaning it does not require calibration curves with reference standards of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined.

Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile deuterated solvent for qNMR due to its high boiling point, low volatility, and ability to dissolve a wide range of polar and nonpolar organic compounds.[1] This makes it particularly suitable for the analysis of active pharmaceutical ingredients (APIs), natural products, and other organic molecules relevant to drug discovery and development.

These application notes provide detailed protocols for performing qNMR experiments using DMthis compound, from sample preparation to data analysis, along with examples of quantitative data and method validation.

Key Advantages of qNMR in DMthis compound:

  • Wide Applicability: DMthis compound dissolves a broad spectrum of organic molecules, making it a solvent of choice for diverse sample types.

  • Accuracy and Precision: When performed correctly, qNMR offers high accuracy and precision for quantitative analysis. The quantitative accuracy deviation in qNMR has been reported to be less than 2.0%.[2]

  • Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.

  • Structural Information: In addition to quantification, the NMR spectrum provides structural information about the analyte and any impurities present.

  • Method Development: qNMR methods are often faster to develop compared to chromatographic techniques as they do not require extensive optimization of separation conditions.

Experimental Protocols

Materials and Reagents
  • Analyte: The compound to be quantified.

  • Internal Standard (IS): A high-purity (>99.5%), non-volatile, and chemically stable compound. It should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte and solvent signals. Suitable internal standards for use in DMthis compound include:

    • Maleic acid: Signal at ~6.3 ppm, suitable for many aromatic drugs.[3]

    • Dimethyl sulfone (DMSO2): Signal at ~3.1 ppm.[4]

    • Dimethyl terephthalate (DMTP): Signals at ~8.0 ppm and ~3.9 ppm.[5]

  • Deuterated Solvent: High-purity DMthis compound (≥99.8% D).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: With a readability of at least 0.01 mg.

  • Volumetric Flasks and Pipettes: Calibrated for accurate volume measurements.

Protocol for Sample Preparation

Accurate sample preparation is critical for reliable qNMR results. The following protocol outlines the steps for preparing a sample for qNMR analysis in DMthis compound.

Step 1: Weighing the Internal Standard and Analyte

  • Accurately weigh a suitable amount of the internal standard into a clean, dry vial using an analytical balance. The exact mass will depend on the molecular weights of the IS and the analyte, but a typical starting point is 5-10 mg.

  • Accurately weigh the analyte into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

Step 2: Dissolution

  • Add a precise volume of DMthis compound (typically 600 µL for a standard 5 mm NMR tube) to the vial containing the weighed internal standard and analyte.[2]

  • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm that no solid particles remain.

Step 3: Transfer to NMR Tube

  • Carefully transfer the solution into a clean, high-precision 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

Protocol for NMR Data Acquisition

The following are general guidelines for setting up a 1D ¹H qNMR experiment. Specific parameters may need to be optimized based on the instrument and the sample.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian) should be used.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

  • Relaxation Delay (d1): This is a crucial parameter for ensuring complete relaxation of all protons. The relaxation delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard. A typical starting value for small molecules is 30-60 seconds.

  • Pulse Width (p1): A 90° pulse should be used to maximize the signal in a single scan. This needs to be calibrated for each instrument and probe.

  • Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended to ensure adequate digital resolution.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This will depend on the sample concentration.

  • Dummy Scans (ds): Use at least 4 dummy scans to allow the sample to reach a steady state before data acquisition begins.

Protocol for NMR Data Processing

Accurate data processing is as important as data acquisition for obtaining reliable quantitative results.

Step 1: Fourier Transformation and Phasing

  • Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Perform a Fourier transformation of the Free Induction Decay (FID).

  • Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.

Step 2: Baseline Correction

  • Apply a polynomial baseline correction to the entire spectrum to ensure a flat baseline. A 5th order polynomial is often sufficient.

Step 3: Integration

  • Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard. The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.

  • Ensure that the integrals of any satellite peaks (e.g., from ¹³C) are included if they are close to the main peak.

Data Presentation

The following tables summarize quantitative data from qNMR studies using DMthis compound, demonstrating the method's applicability and performance.

Table 1: Validation of a qNMR Method for the Determination of Sulfasalazine in a Commercial Tablet Formulation [3]

Validation ParameterResult
Linearity (R²)0.9991
Concentration Range8.62 to 20.14 mg/0.6 mL DMthis compound
Recovery (RSD)≤ 0.59%
Precision (RSD)≤ 0.65%
Limit of Detection (LOD)0.02 mg/mL
Limit of Quantification (LOQ)0.07 mg/mL
Stability (RSD)0.05%

Table 2: Purity Determination of a Novel Antifungal Drug (RI76) by qNMR [2]

AnalyteInternal StandardPurity Range DeterminedRelative Standard Deviation (RSD)
RI76 (12 mg)Acetanilide (5 mg)60 - 70%1.91%

Calculation of Purity

The purity of the analyte can be calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of protons giving rise to the analyte signal

  • IIS = Integral of the internal standard signal

  • NIS = Number of protons giving rise to the internal standard signal

  • MWanalyte = Molecular weight of the analyte

  • MWIS = Molecular weight of the internal standard

  • manalyte = Mass of the analyte

  • mIS = Mass of the internal standard

  • PIS = Purity of the internal standard

Visualizations

The following diagrams illustrate the workflow for qNMR analysis.

qNMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_IS Accurately weigh Internal Standard (IS) weigh_analyte Accurately weigh Analyte dissolve Dissolve in DMthis compound weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Acquire 1D ¹H spectrum (zg pulse program) transfer->acquisition processing Fourier Transform, Phasing, Baseline Correction acquisition->processing integration Integrate signals processing->integration calculation Calculate Purity/ Concentration integration->calculation

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

qNMR_Data_Analysis_Workflow start Raw FID Data ft Fourier Transformation start->ft phasing Manual Phasing ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration calculation Purity/Concentration Calculation integration->calculation

Caption: Data analysis workflow for quantitative NMR (qNMR).

Conclusion

Quantitative NMR using DMthis compound is a robust and reliable method for the determination of purity and concentration of a wide range of compounds in the pharmaceutical and chemical industries. By following standardized and carefully optimized protocols for sample preparation, data acquisition, and data processing, researchers can obtain highly accurate and precise quantitative results. The non-destructive nature and the ability to provide structural information simultaneously make qNMR an invaluable tool in drug discovery, development, and quality control.

References

So-D6: Unraveling its Application in the Analysis of Water-Insoluble Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of water-insoluble peptides presents a significant challenge in proteomics and drug development. These peptides, often characterized by high hydrophobicity, are prone to aggregation and precipitation in aqueous solutions, hindering their characterization by standard analytical techniques such as mass spectrometry. Effective sample preparation is therefore paramount to ensure accurate and reproducible results. While various strategies exist to improve the solubility of hydrophobic peptides, the specific role and application of a reagent referred to as "So-D6" is not documented in widespread scientific literature or application notes based on current information.

This document aims to provide a comprehensive overview of the general challenges and established methodologies for the analysis of water-insoluble peptides. In the absence of specific data on "this compound," we will focus on the principles and protocols that are broadly applicable and represent the current state of the art in the field. This includes a discussion of common solubilizing agents, sample preparation workflows, and analytical considerations.

General Principles for Solubilizing Water-Insoluble Peptides

The successful analysis of water-insoluble peptides hinges on the ability to disrupt intermolecular hydrophobic interactions and maintain the peptide in a soluble, monomeric state. Several approaches are commonly employed:

  • Organic Solvents: Solvents such as acetonitrile, isopropanol, and trifluoroethanol are effective in solubilizing hydrophobic peptides. They work by reducing the polarity of the solvent and disrupting hydrophobic aggregation.

  • Denaturants: Chaotropic agents like urea and guanidine hydrochloride unfold peptide structures, exposing hydrophobic regions and preventing aggregation.

  • Detergents: Surfactants, including SDS, CHAPS, and NP-40, can micellize peptides, effectively shielding their hydrophobic surfaces from the aqueous environment. The choice of detergent is critical, as some can interfere with downstream analytical techniques like mass spectrometry.

  • pH Modification: Adjusting the pH of the solution can alter the charge state of ionizable groups on the peptide, potentially increasing its solubility.

  • Carrier Proteins: The addition of a carrier protein can sometimes help to keep sticky peptides in solution by providing a sacrificial surface for non-specific binding.[1]

Experimental Protocols for Handling Water-Insoluble Peptides

The following protocols outline general workflows for the solubilization and analysis of water-insoluble peptides. These are intended as starting points and may require optimization depending on the specific peptide and analytical method.

Protocol 1: Solubilization for Mass Spectrometry Analysis

This protocol describes a general method for solubilizing a hydrophobic peptide for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Water-insoluble peptide

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Trifluoroethanol (TFE)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Solubilization:

    • Attempt to dissolve the peptide in a small amount of 0.1% formic acid in water. Vortex thoroughly.

    • If the peptide does not dissolve, add acetonitrile dropwise while vortexing until the peptide is fully dissolved.

    • For highly insoluble peptides, a solution of 50% trifluoroethanol in water can be used as the initial solvent.

  • Sample Preparation for LC-MS:

    • Dilute the solubilized peptide stock solution with the initial mobile phase of the LC gradient (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to the desired concentration.

    • Centrifuge the final sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizing the Workflow for Solubilizing Water-Insoluble Peptides

G cluster_0 Peptide Solubilization Workflow start Start with Water-Insoluble Peptide solubilize Attempt Solubilization (e.g., 0.1% FA in water) start->solubilize check_solubility Is Peptide Soluble? solubilize->check_solubility add_organic Add Organic Solvent (e.g., ACN, TFE) check_solubility->add_organic No prepare_ms Prepare for MS Analysis (Dilution, Centrifugation) check_solubility->prepare_ms Yes add_organic->solubilize analyze LC-MS Analysis prepare_ms->analyze end End analyze->end G cluster_1 Peptide Aggregate-Induced Signaling peptide_agg Peptide Aggregates receptor Cell Surface Receptor peptide_agg->receptor kinase_cascade Kinase Cascade Activation receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response

References

Application Notes and Protocols for 2D NMR Spectroscopy in DMSO-d6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for conducting two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy using deuterated dimethyl sulfoxide (DMSO-d6) as a solvent.

Introduction

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful analytical technique used to elucidate the structure and dynamics of molecules. It provides through-bond and through-space correlations between nuclei, which are essential for the unambiguous assignment of complex molecular structures. DMthis compound is a versatile and highly polar aprotic solvent, capable of dissolving a wide range of compounds, making it a common choice for NMR studies.[1][2] This document outlines the necessary steps, from sample preparation to data processing, for acquiring high-quality 2D NMR spectra in DMthis compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution 2D NMR spectra. The following table summarizes the key guidelines for preparing samples in DMthis compound.

ParameterRecommendationRationale
NMR Tube Quality High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) rated for the spectrometer's magnetic field strength.[1][3][4]Poor quality tubes can lead to distorted magnetic fields, resulting in poor line shape and difficulty in shimming.[4]
Sample Amount 10-50 mg for ¹H-¹³C heteronuclear experiments (HSQC, HMBC).[5] For homonuclear ¹H-¹H experiments (COSY, NOESY), 2-10 mg is often sufficient.[3]To ensure adequate signal-to-noise ratio (S/N) within a reasonable experiment time. Higher concentrations can lead to line broadening due to increased viscosity.[4][5]
Solvent Volume 0.5 - 0.7 mL, resulting in a sample depth of 4.5 - 5 cm in a 5 mm tube.[1][4][5]Insufficient solvent volume can cause magnetic field inhomogeneity, leading to poor shimming and line shape.[1]
Solubility Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1][3]Undissolved particulate matter will lead to poor NMR line shape.[1]
Filtration Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette if any particulate matter is present.[3]To remove any solid impurities that can degrade spectral quality.
Water Content DMthis compound is hygroscopic and readily absorbs moisture from the atmosphere.[2][6] Use fresh or properly stored solvent. Store DMthis compound over molecular sieves to minimize water content.[1]The residual water peak (around 3.3 ppm) can obscure signals of interest.[7]
Tube Capping Cap the NMR tube securely. For long-term storage or to prevent contamination from the cap, consider using Teflon tape under the cap.[3]Prevents solvent evaporation and contamination. Some caps can release plasticizers into solvents like DMthis compound.[3]

Experimental Protocols

The following sections provide detailed protocols for common 2D NMR experiments performed in DMthis compound. Before running any 2D experiment, it is essential to acquire and process a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

General Workflow for 2D NMR Experiments

The general workflow for any 2D NMR experiment is illustrated in the following diagram.

G General 2D NMR Experimental Workflow A Sample Preparation B Insert Sample & Lock A->B C Shim Magnetic Field B->C D Acquire 1D Proton Spectrum C->D E Determine Spectral Width (sw) and Transmitter Offset (o1p) D->E F Load 2D Pulse Program E->F G Set 2D Acquisition Parameters F->G H Start 2D Acquisition G->H I Process 2D Data (FT, Phasing, Baseline Correction) H->I J Analyze 2D Spectrum I->J

Caption: A flowchart illustrating the key steps involved in a typical 2D NMR experiment.

COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear experiment that reveals scalar (J) couplings between protons, typically over two to three bonds.

Protocol:

  • After acquiring a 1D ¹H spectrum, load the COSY pulse program (e.g., cosygpprqf on Bruker spectrometers).[8]

  • Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the transmitter frequency offset (o1p) to the center of the proton spectrum.

  • Set the number of scans (ns) to a multiple of the phase cycle (e.g., 2, 4, 8) for adequate S/N.

  • Set the number of increments in the indirect dimension (TD in F1) to achieve the desired resolution. A value of 256 or 512 is common.

  • Start the acquisition.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides correlations between protons and their directly attached heteronuclei, most commonly ¹³C.[9]

Protocol:

  • Load the HSQC pulse program (e.g., hsqcedetgpsp on Bruker spectrometers for an edited HSQC which differentiates CH/CH₃ from CH₂ signals).

  • Set the proton spectral width (SW in F2) and transmitter offset (o1p) based on the 1D ¹H spectrum.

  • Set the carbon spectral width (SW in F1) to cover the expected range of ¹³C chemical shifts (e.g., 0-160 ppm for most organic molecules).

  • Set the carbon transmitter offset (o2p) to the center of the carbon spectral range.

  • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for aliphatic and aromatic carbons.

  • Set the number of scans (ns) and the number of increments (TD in F1).

  • Start the acquisition.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer.[10]

Protocol:

  • Load the HMBC pulse program (e.g., hmbcgplpndqf on Bruker spectrometers).[8]

  • Set the proton and carbon spectral widths and transmitter offsets as for the HSQC experiment.

  • The long-range coupling constant (ⁿJCH) is typically set to a value between 4 and 10 Hz (8 Hz is a common starting point).

  • HMBC is less sensitive than HSQC, so a higher number of scans (ns) is usually required.[11]

  • Set the number of increments (TD in F1).

  • Start the acquisition.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment reveals through-space correlations between protons that are close to each other (typically < 5 Å), providing information about the 3D structure and stereochemistry of a molecule.[12]

Protocol:

  • Load the NOESY pulse program (e.g., noesygpph on Bruker spectrometers).[8]

  • Set the spectral width (SW) and transmitter offset (o1p) in both dimensions as for the COSY experiment.

  • The mixing time (d8 or mix_time) is a crucial parameter that determines the extent of NOE buildup. Typical values range from 300 ms to 800 ms for small to medium-sized molecules.

  • Set the number of scans (ns) and the number of increments (TD in F1).

  • Start the acquisition.

Quantitative Data Summary

The following tables summarize typical experimental parameters for running 2D NMR in DMthis compound on a 500 MHz spectrometer. These values should be considered as starting points and may require optimization depending on the specific sample and research question.

Table 1: General Acquisition Parameters for 2D NMR in DMthis compound

ParameterCOSYHSQCHMBCNOESY
Pulse Program (Bruker) cosygpprqfhsqcedetgpsphmbcgplpndqfnoesygpph
Number of Scans (ns) 2 - 82 - 168 - 644 - 16
Number of Increments (TD F1) 256 - 512128 - 256256 - 512256 - 512
Relaxation Delay (d1) 1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s
Acquisition Time (aq) ~0.2 s~0.2 s~0.2 s~0.2 s

Table 2: Specific Parameters for Heteronuclear 2D NMR

ParameterHSQCHMBC
¹H Spectral Width (F2) Determined from 1D ¹H spectrumDetermined from 1D ¹H spectrum
¹³C Spectral Width (F1) 0 - 160 ppm (typical)0 - 220 ppm (to include carbonyls)
¹H Transmitter Offset (o1p) Center of ¹H spectrumCenter of ¹H spectrum
¹³C Transmitter Offset (o2p) Center of ¹³C spectrumCenter of ¹³C spectrum
Coupling Constant ¹JCH = 145 HzⁿJCH = 8 Hz

Data Processing and Analysis

Processing of 2D NMR data involves a series of steps to convert the raw time-domain data (FID) into a frequency-domain spectrum.

Processing Workflow:

  • Fourier Transformation (FT): The raw data is Fourier transformed in both dimensions (F2 and F1) to generate the 2D spectrum.[13]

  • Phasing: The spectrum is phased in both dimensions to ensure that all peaks have a pure absorption line shape.

  • Baseline Correction: The baseline of the spectrum is corrected in both dimensions to remove any broad distortions.

  • Referencing: The chemical shift axes are referenced to the residual solvent peak of DMthis compound (¹H at ~2.50 ppm and ¹³C at ~39.5 ppm).[14][15]

The following diagram illustrates the decision-making process for choosing the appropriate 2D NMR experiment.

G Decision Tree for 2D NMR Experiment Selection A What information is needed? B ¹H-¹H through-bond connectivity A->B  2-3 bond J-couplings C ¹H-¹³C one-bond connectivity A->C  Directly attached H-C D ¹H-¹³C long-range connectivity A->D  2-4 bond correlations E ¹H-¹H through-space proximity A->E  Spatial relationships F Run COSY B->F G Run HSQC C->G H Run HMBC D->H I Run NOESY/ROESY E->I

Caption: A diagram to help select the most suitable 2D NMR experiment based on the desired structural information.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor line shape / Broad peaks Poor shimming; high sample concentration; undissolved material.Re-shim the magnet; dilute the sample; filter the sample.[1][5]
Low Signal-to-Noise (S/N) Insufficient sample concentration; insufficient number of scans.Use a more concentrated sample if possible; increase the number of scans.[1][4]
Residual Water Signal Obscuring Peaks Water contamination in DMthis compound.Use a fresh ampoule of DMthis compound; employ solvent suppression techniques (e.g., presaturation).[16][17]
Phasing Problems Incorrect phasing parameters.Manually re-phase the spectrum in both dimensions.
t1 Noise (streaks parallel to F1 axis) Insufficient relaxation delay; sample instability.Increase the relaxation delay (d1); ensure sample is stable over the course of the experiment.

References

Troubleshooting & Optimization

Technical Support Center: DMSO-d6 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated dimethyl sulfoxide (DMSO-d6) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Particular focus is given to the common issue of water contamination and methods for its removal.

Troubleshooting Guide

Issue: A large, broad peak is observed between 3.3 and 3.7 ppm in the ¹H NMR spectrum.

  • Cause: This peak is characteristic of residual water (H₂O) or HOD in the DMthis compound solvent. DMthis compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]

  • Solution: The DMthis compound needs to be dried. The most common and effective method for laboratory purposes is the use of activated molecular sieves. For extremely sensitive applications requiring very low water content, vacuum distillation over a suitable drying agent may be necessary.

Issue: NMR signals are broad and poorly resolved.

  • Cause: While this can be due to several factors related to the sample or instrument, the high viscosity of DMthis compound can contribute to signal broadening.[1]

  • Solution:

    • Ensure the sample is properly shimmed.

    • Acquire the spectrum at a slightly elevated temperature (e.g., 30-40 °C) to reduce the viscosity of the solvent.

    • For samples soluble in less viscous solvents, consider using a different deuterated solvent if possible.

Issue: The baseline of the NMR spectrum is distorted.

  • Cause: If molecular sieves were added directly to the NMR tube, they can interfere with the spinning of the tube, leading to poor shimming and a distorted baseline.

  • Solution: Never add molecular sieves directly into the NMR tube for analysis. Dry the solvent in a separate flask before transferring it to the NMR tube.

Frequently Asked Questions (FAQs)

Q1: Why is water a problem in DMthis compound for NMR?

A1: The protons in water create a significant signal in the ¹H NMR spectrum, which can overlap with and obscure signals from the analyte of interest, making spectral interpretation difficult or impossible.[1] The chemical shift of the water peak can also vary depending on temperature and solute concentration.

Q2: What is the best method to dry DMthis compound?

A2: For most applications, drying over activated 3Å or 4Å molecular sieves is the easiest and most effective method.[2] 3Å sieves are generally preferred as their pore size is ideal for trapping water molecules while excluding most organic solvent molecules. For achieving the lowest possible water content, vacuum distillation from calcium hydride is an option, though it is a more complex and hazardous procedure.[2][3]

Q3: How do I activate molecular sieves?

A3: New molecular sieves should be activated before use as they can absorb moisture during storage. To activate them, heat the sieves in a laboratory oven at a temperature between 300-320 °C for at least 15 hours.[4] Alternatively, they can be heated under vacuum. After activation, allow the sieves to cool down in a desiccator to prevent re-adsorption of atmospheric water.

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be reactivated and reused. After use, rinse the sieves with a volatile organic solvent to remove any dissolved compounds, allow the solvent to fully evaporate in a fume hood, and then reactivate them using the heating procedure described above.

Q5: What is the typical water content in commercially available "anhydrous" DMthis compound?

A5: High-quality anhydrous DMthis compound from commercial suppliers typically has a specified water content of less than 50 ppm.[4][5] However, due to its hygroscopic nature, the water content can increase upon opening and handling.

Q6: How should I store my dried DMthis compound?

A6: To maintain its dryness, anhydrous DMthis compound should be stored over activated molecular sieves in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] Using a flask with a septum that allows for removal of the solvent with a dry syringe is a good practice.

Data on Drying Efficiency of Molecular Sieves

The following table summarizes the expected efficiency of molecular sieves in removing water from DMSO.

Treatment StageWater Content (%)Water Content (ppm)
Untreated DMSO (exposed to air)~3%~30,000
After 24h over activated 3Å molecular sieves~0.03%~300
After >24h over activated 3Å molecular sievesUndetectable by standard NMR< 50

This data is compiled from a study using No-Deuterium Proton (No-D) NMR for water detection.[6]

Experimental Protocol: Drying DMthis compound with Molecular Sieves

This protocol describes the standard procedure for drying DMthis compound for routine NMR applications.

Materials:

  • DMthis compound containing residual water

  • 3Å or 4Å molecular sieves

  • Oven-dried flask with a ground glass joint

  • Septum or glass stopper

  • Syringe and needle (if using a septum)

  • Glove box or inert atmosphere (recommended)

Procedure:

  • Activate Molecular Sieves: Place the required amount of molecular sieves in a suitable flask and heat in an oven at 300-320 °C for a minimum of 15 hours. Cool the sieves to room temperature in a desiccator immediately before use.

  • Prepare the Solvent: In a clean, oven-dried flask, add approximately 10-20% (w/v) of activated molecular sieves to the DMthis compound that needs to be dried. For example, for 10 mL of DMthis compound, use 1-2 grams of molecular sieves.

  • Drying Process: Seal the flask with a septum or glass stopper and allow it to stand for at least 24 hours at room temperature. Swirl the flask occasionally to ensure good contact between the solvent and the sieves. For best results, perform this step in a glove box or under an inert atmosphere to prevent moisture from the air from being absorbed.

  • Solvent Retrieval: To prepare an NMR sample, carefully decant or use a dry syringe to withdraw the required amount of the dried DMthis compound from the flask, being careful not to disturb the molecular sieves at the bottom. The solvent is now ready for use.

Workflow for Handling Wet DMthis compound

Wet_DMSO_Workflow start Start: Prepare NMR Sample check_spectrum Acquire ¹H NMR Spectrum start->check_spectrum water_peak Water peak present (3.3-3.7 ppm)? check_spectrum->water_peak dry_solvent Dry DMthis compound with activated molecular sieves water_peak->dry_solvent Yes end End: Clean Spectrum Obtained water_peak->end No prepare_new_sample Prepare new NMR sample with dried solvent dry_solvent->prepare_new_sample storage_note Store dried DMthis compound over sieves under inert atmosphere dry_solvent->storage_note prepare_new_sample->check_spectrum

Caption: Workflow for identifying and resolving water contamination in DMthis compound for NMR.

Decision Process for Drying DMthis compound

Drying_Decision_Process start Need to dry DMthis compound sensitivity Is the experiment extremely moisture-sensitive? start->sensitivity molecular_sieves Use activated 3Å molecular sieves sensitivity->molecular_sieves No (Routine NMR) distillation Consider vacuum distillation over CaH₂ sensitivity->distillation Yes (e.g., organometallics) protocol Follow standard drying protocol molecular_sieves->protocol expert_consult Consult expert for advanced protocol distillation->expert_consult end Proceed with experiment protocol->end expert_consult->end

Caption: Decision-making process for selecting a drying method for DMthis compound.

References

Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering broad peaks in their DMSO-d6 NMR spectra. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing broad peaks in my DMthis compound NMR spectrum?

Broad peaks in a DMthis compound NMR spectrum can arise from several factors, broadly categorized as sample-related issues, solvent properties, and instrument parameters. The most frequent culprits include:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broadened signals.[1][2]

  • Sample Inhomogeneity: If your compound is not fully dissolved or has precipitated, this will lead to significant peak broadening.[1]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., protons on hydroxyl or amine groups) will often appear as broad signals.

  • Hygroscopic Nature of DMthis compound: DMthis compound readily absorbs moisture from the atmosphere. The resulting water peak can be broad and may also broaden the peaks of exchangeable protons in your sample.[3]

  • Inherent Viscosity of DMthis compound: DMthis compound is a relatively viscous solvent, which can lead to broader lines compared to less viscous solvents like chloroform-d.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

Q2: My peaks are broad. How can I determine if the issue is with the instrument's shimming?

If all peaks in your spectrum, including the residual solvent peak, are broad, poor shimming is a likely cause. A well-shimmed instrument should produce a sharp, symmetrical solvent peak.

Troubleshooting Steps:

  • Examine the Solvent Peak: The residual DMSO-d5 peak should appear as a sharp quintet at approximately 2.50 ppm. If this peak is broad and distorted, it is a strong indicator of poor shimming.

  • Check the Linewidth: For a small molecule, the linewidth at half-height of the solvent peak should ideally be less than 1 Hz.[4]

  • Perform Manual or Automated Shimming: Re-shimming the instrument is the most direct way to address this issue. Modern spectrometers have automated shimming routines that are usually very effective.[2] If you are unsure how to do this, consult your instrument manager.

Q3: I suspect my sample concentration is too high. What are the recommended concentration ranges for DMthis compound NMR?

While the optimal concentration can vary depending on the compound and the type of experiment, a general guideline for small molecules in 1H NMR is to use a concentration that provides a good signal-to-noise ratio without causing significant line broadening.

Experiment TypeRecommended Concentration Range
¹H NMR1-10 mg / 0.6-0.7 mL
¹³C NMR10-50 mg / 0.6-0.7 mL

Note: For quantitative NMR (qNMR), precise and accurate concentration is critical. Calibration with an external standard is often performed with concentrations in the range of 10-100 mM.

Q4: The peaks of my hydroxyl (-OH) or amine (-NH) protons are particularly broad. What is causing this and how can I sharpen them?

Broad peaks for -OH and -NH protons are very common, especially in DMthis compound, and are typically due to chemical exchange with other exchangeable protons, such as those from residual water in the solvent.

Troubleshooting and Confirmation:

  • D₂O Exchange: To confirm that a broad peak is from an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peak should diminish or disappear as the protons are replaced by deuterium.

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen these peaks. Lower temperatures can slow down the exchange rate, potentially resulting in sharper signals. Conversely, higher temperatures can sometimes average out the signals into a sharper peak.

  • Use Dry Solvent: Since residual water is often involved in the exchange, using meticulously dried DMthis compound can help to sharpen these peaks.

Q5: I see a broad peak around 3.3-3.5 ppm. What is it and how can I get rid of it?

A broad peak in this region is almost always due to residual water (H₂O) that has been absorbed by the hygroscopic DMthis compound.[5][6] The exact chemical shift of the water peak is dependent on temperature and concentration.[5][7]

Temperature (°C)Approximate Chemical Shift of Water in DMthis compound (ppm)
25~3.33
50~3.15
75~2.97
100~2.78

Mitigation Strategies:

  • Use Fresh, High-Quality Solvent: Employ fresh ampules of DMthis compound for moisture-sensitive samples.

  • Dry the Solvent: For highly sensitive experiments, DMthis compound can be dried over molecular sieves.

  • Proper Sample Handling: Prepare your sample in a dry environment, such as a glove box, to minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR in DMthis compound

  • Weigh the Sample: Accurately weigh 1-10 mg of your dry, solid sample into a clean, dry vial.

  • Add Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of DMthis compound to the vial.

  • Dissolve the Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid any solid particles.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Invert to Mix: Gently invert the tube a few times to ensure a homogenous solution.

Protocol 2: Drying DMthis compound with Molecular Sieves

  • Activate Molecular Sieves: Place a sufficient quantity of 4 Å molecular sieves in a flask and heat under vacuum at a high temperature (e.g., 250-300 °C) for several hours. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Add Sieves to Solvent: Add the activated molecular sieves to the bottle of DMthis compound.

  • Equilibrate: Allow the solvent to stand over the molecular sieves for at least 24 hours before use.

  • Storage: Store the dried solvent under an inert atmosphere and handle it in a dry environment to prevent re-absorption of moisture.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting broad peaks in your DMthis compound NMR spectrum.

TroubleshootingWorkflow Troubleshooting Broad Peaks in DMthis compound NMR Start Broad Peaks Observed CheckSolventPeak Are all peaks, including the residual solvent peak, broad? Start->CheckSolventPeak PoorShimming Likely Poor Shimming CheckSolventPeak->PoorShimming Yes CheckSpecificPeaks Are only specific peaks broad (e.g., -OH, -NH)? CheckSolventPeak->CheckSpecificPeaks No ReShim Action: Re-shim the instrument (manual or automated). PoorShimming->ReShim End Sharp Peaks Achieved ReShim->End ChemicalExchange Likely Chemical Exchange CheckSpecificPeaks->ChemicalExchange Yes CheckSamplePrep Review Sample Preparation CheckSpecificPeaks->CheckSamplePrep No D2O_Exchange Action: Perform D₂O exchange to confirm. ChemicalExchange->D2O_Exchange VariableTemp Action: Acquire spectrum at a different temperature. D2O_Exchange->VariableTemp VariableTemp->End CheckConcentration Is the sample concentration too high? CheckSamplePrep->CheckConcentration DiluteSample Action: Prepare a more dilute sample. CheckConcentration->DiluteSample Yes CheckSolubility Is the sample fully dissolved? CheckConcentration->CheckSolubility No DiluteSample->End FilterSample Action: Filter the sample or try a different solvent. CheckSolubility->FilterSample Yes CheckWaterPeak Is there a large, broad water peak? CheckSolubility->CheckWaterPeak No FilterSample->End DrySolvent Action: Use fresh/dry DMthis compound. Handle in a dry environment. CheckWaterPeak->DrySolvent Yes CheckWaterPeak->End No DrySolvent->End

Caption: A flowchart for diagnosing and resolving broad peaks in DMthis compound NMR.

References

optimizing NMR acquisition parameters for samples in So-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing NMR acquisition parameters for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the residual water peak in my DMthis compound spectrum so large, and how can I suppress it?

A1: DMthis compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This results in a significant water resonance (typically around 3.3-3.7 ppm) in the 1H NMR spectrum, which can obscure signals from your analyte.[1][2][3]

Troubleshooting Steps:

  • Use fresh, high-quality DMthis compound: Employ freshly opened ampules of high-purity, low-water content DMthis compound for sample preparation.

  • Dry your NMR tubes: Ensure your NMR tubes are thoroughly dried before use to minimize water contamination.

  • Implement solvent suppression techniques: Several pulse sequences can effectively suppress the water signal. The choice depends on whether exchangeable protons (e.g., from amines or hydroxyls) are of interest.[4]

    • Presaturation: This method provides clean and narrow suppression but can significantly reduce the intensity of exchangeable protons.[4]

    • Watergate (e.g., 3-9-19): This is a popular choice that does not affect exchangeable protons.[4]

    • Excitation Sculpting: This technique offers excellent suppression and can be used when observing exchangeable protons is critical.[4][5]

    • WET: This is another option, particularly useful if quantitative information from exchangeable protons is needed.[4][6]

Q2: My spectral resolution is poor in DMthis compound. What could be the cause and solution?

A2: The higher viscosity of DMthis compound compared to other common NMR solvents like chloroform-d can lead to broader signals and reduced resolution.[1]

Troubleshooting Steps:

  • Optimize Shimming: Careful and iterative shimming is crucial for achieving good field homogeneity and thus better resolution. Adjusting the first-order (Z1, Z2) and sometimes higher-order (Z3, Z4) spinning shims is often necessary for each sample.[7][8][9]

  • Elevated Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 30-45 °C) can decrease the solvent viscosity and improve resolution. However, be mindful of your sample's stability at higher temperatures.

  • Sample Concentration: Highly concentrated samples can also lead to broader lines due to increased viscosity and potential aggregation. If possible, use a lower concentration.

Q3: I am performing quantitative NMR (qNMR). What are the critical acquisition parameters to optimize in DMthis compound?

A3: For accurate and precise quantification, several parameters must be carefully optimized to ensure the signal intensity is directly proportional to the number of nuclei.[10][11]

Troubleshooting Steps:

  • Sufficient Relaxation Delay (d1): The repetition time between scans (relaxation delay + acquisition time) must be long enough to allow for complete relaxation of the nuclei. A common rule of thumb is to use a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest. For small molecules, a delay of 10-30 seconds may be necessary.[12]

  • Calibrated 90° Pulse Width (p1): Ensure an accurate 90° pulse width is determined for your sample to provide uniform excitation across the spectrum.[12]

  • Sufficient Number of Scans (ns): A high signal-to-noise ratio (S/N) is required for precise integration. An S/N of at least 250 is recommended for a 99% confidence level that the integral is within ±1% of the true value.[13]

  • Receiver Gain (rg): The receiver gain should be set to maximize the dynamic range of the analog-to-digital converter (ADC) without causing signal clipping.

Quantitative Data Summary

The following table provides a summary of typical acquisition parameters for optimizing 1H NMR experiments in DMthis compound. Note that these are starting points and may require further optimization based on the specific sample and spectrometer.

ParameterSymbolTypical Value for Qualitative AnalysisRecommended Value for Quantitative Analysis (qNMR)Purpose
Pulse Widthp1Calibrated 30° or 90° pulseCalibrated 90° pulse[12]To excite the nuclear spins. A 90° pulse provides the maximum signal in a single scan.
Relaxation Delayd11-5 s≥ 5 x T1 (often 10-30 s for small molecules)[12]To allow the magnetization to return to equilibrium before the next pulse.
Acquisition Timeaq1-5 s[13]Sufficient to resolve peaks (typically 1-5 s)The time during which the FID is recorded.
Number of Scansns8-16Sufficient for S/N > 250[13]To improve the signal-to-noise ratio.
Receiver GainrgSet to avoid ADC overflowSet to avoid ADC overflowTo amplify the signal without introducing artifacts.

Experimental Protocols

Protocol 1: Standard 1H NMR Acquisition with Water Suppression (Watergate)
  • Sample Preparation: Dissolve the sample in high-purity DMthis compound.

  • Shimming: Insert the sample into the spectrometer and perform manual or automatic shimming to optimize the magnetic field homogeneity. Focus on adjusting Z1 and Z2 for the best lock signal and FID shape.[7][8]

  • Pulse Program Selection: Choose a pulse program that includes Watergate water suppression (e.g., zgprwg on Bruker systems).

  • Parameter Setup:

    • Set the spectral width (sw) to cover all expected proton signals.

    • Determine the 90° pulse width (p1).

    • Set the number of scans (ns) to 16 or higher for good signal-to-noise.

    • Use a relaxation delay (d1) of 1-2 seconds.

    • Set the receiver gain (rg) automatically or manually to avoid clipping.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction.

Protocol 2: Quantitative 1H NMR (qNMR)
  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) and dissolve them in a known volume of DMthis compound.[14]

  • Shimming: Perform careful shimming to achieve the best possible lineshape.[7][8]

  • Pulse Program Selection: Use a standard 1D proton pulse program (e.g., zg30 or zg90 on Bruker systems).

  • Parameter Optimization:

    • Calibrate the 90° pulse width (p1).[12]

    • Set a long relaxation delay (d1) of at least 5 times the longest T1 of any signal to be integrated (a value of 30s is often a safe starting point).[12]

    • Set the number of scans (ns) to achieve a high signal-to-noise ratio (S/N > 250).[13]

    • Set the receiver gain (rg) appropriately.

  • Acquisition: Acquire the spectrum.

  • Processing and Integration:

    • Apply a line broadening of 0.3 Hz (lb=0.3).

    • Carefully perform phase and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the concentration or purity of the analyte based on the integral values, molecular weights, and number of protons.

Visualizations

troubleshooting_workflow start Start NMR Experiment in DMthis compound issue Identify Primary Issue start->issue poor_resolution Poor Resolution / Broad Peaks issue->poor_resolution Resolution large_water_peak Large Residual Water Peak issue->large_water_peak Solvent Peak inaccurate_quant Inaccurate Quantification issue->inaccurate_quant Quantification sol_res_1 Optimize Shimming (Z1, Z2, etc.) poor_resolution->sol_res_1 sol_water_1 Use Fresh/Dry DMthis compound large_water_peak->sol_water_1 sol_quant_1 Increase Relaxation Delay (d1) inaccurate_quant->sol_quant_1 sol_res_2 Increase Temperature sol_res_1->sol_res_2 sol_res_3 Check Sample Concentration sol_res_2->sol_res_3 end Optimized Spectrum sol_res_3->end sol_water_2 Apply Water Suppression (e.g., Watergate, Presat) sol_water_1->sol_water_2 sol_water_2->end sol_quant_2 Calibrate 90° Pulse (p1) sol_quant_1->sol_quant_2 sol_quant_3 Increase Number of Scans (ns) sol_quant_2->sol_quant_3 sol_quant_3->end

A troubleshooting workflow for common NMR issues in DMthis compound.

qnmr_protocol prep 1. Prepare Sample (Analyte + Internal Standard) shim 2. Shim Magnet prep->shim params 3. Set Acquisition Parameters shim->params acquire 4. Acquire Data params->acquire sub_params Key Parameters: - Long Relaxation Delay (d1) - Calibrated 90° Pulse (p1) - High Number of Scans (ns) params->sub_params process 5. Process Spectrum (FT, Phase, Baseline) acquire->process integrate 6. Integrate Peaks process->integrate calculate 7. Calculate Concentration/Purity integrate->calculate

A logical workflow for a quantitative NMR (qNMR) experiment.

References

Technical Support Center: Automated NMR with Viscous DMSO-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing viscous deuterated dimethyl sulfoxide (DMSO-d6) in automated Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR signals broad when using DMthis compound?

A1: The high viscosity of DMthis compound is a primary cause of signal broadening in NMR spectra.[1] In viscous solutions, molecules tumble more slowly, which leads to shorter transverse relaxation times (T2) and, consequently, broader spectral lines. This can result in poor resolution and reduced sensitivity, making it difficult to interpret complex spectra.[1][2]

Q2: I observe a very large water peak in my DMthis compound sample. What is the cause and how can I minimize it?

A2: DMthis compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This results in a significant water resonance in the 1H-NMR spectrum, which can obscure signals from your analyte.[1] To minimize this, use fresh, high-quality DMthis compound from a sealed container, handle the solvent in a dry environment (e.g., a glove box), and consider using molecular sieves to dry the solvent before use. Additionally, pre-washing and drying NMR tubes can help reduce residual water.[3]

Q3: My automated liquid handler is struggling to pipette my viscous DMthis compound samples accurately. What can I do?

A3: Automated sample preparation is often a bottleneck when dealing with viscous solutions like DMthis compound.[4] Standard liquid handling settings may not be suitable. You may need to optimize the liquid class parameters on your automated system, such as reducing aspiration and dispensing speeds, to ensure accurate and precise volume transfer. If possible, preparing samples at a slightly elevated temperature can also help reduce viscosity.

Q4: Why does my sample sometimes freeze, and at what temperature should I be concerned?

A4: Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F).[1] If your laboratory's ambient temperature drops below this, especially overnight, your samples in pure DMthis compound may solidify. This can cause issues with automated sample changers. Running experiments at a controlled, elevated temperature is a common solution.

Q5: Is it possible to mix DMthis compound with other solvents to reduce its viscosity?

A5: Yes, mixing DMthis compound with less viscous deuterated solvents is a common strategy. Solvents like deuterated chloroform (CDCl3) or dichloromethane (CD2Cl2) can be added to lower the overall viscosity and melting point of the solvent mixture.[1] This can lead to sharper NMR signals. However, ensure your analyte is soluble in the chosen solvent mixture.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your automated NMR experiments with viscous DMthis compound.

Problem 1: Poor Spectral Resolution and Broad Lineshapes
Potential Cause Recommended Solution Experimental Protocol
High Sample Viscosity Increase the sample temperature. Running the experiment at a higher temperature can significantly decrease the viscosity of DMthis compound, leading to sharper lines.[5][6]See Protocol 1: High-Temperature NMR Acquisition.
Sample Inhomogeneity Ensure the sample is homogeneous. For viscous samples, proper mixing is crucial. Centrifugation can help remove bubbles and ensure the sample is settled at the bottom of the NMR tube.[5]See Protocol 2: Viscous Sample Preparation for Automation.
High Analyte Concentration Dilute the sample. If the high viscosity is due to a high concentration of a macromolecular analyte, reducing the concentration can improve spectral quality.[6]N/A
Problem 2: Automated Shimming Failures or Poor-Quality Shims
Potential Cause Recommended Solution Notes
Viscosity-Induced Field Inhomogeneity Use a gradient shimming routine. Modern spectrometers can use automated gradient shimming, which is often more effective for challenging samples than older, iterative methods.[7] Sometimes, running the routine twice can provide a better starting point.Gradient shimming can often provide a good starting point for further manual optimization if needed.[7]
Thermal Gradients in the Sample Allow for adequate temperature equilibration. Before starting the experiment, allow the sample to thermally equilibrate inside the probe for several minutes. This is especially important when running experiments at temperatures different from ambient.A stable temperature minimizes thermal gradients that can interfere with the magnetic field homogeneity.
High Shim Currents If manual shimming is required, be aware that high shim currents can generate excess heat, potentially causing spin failure. If you notice excessively high values, it may be necessary to re-shim the probe.[8]This is an advanced troubleshooting step and may require assistance from an NMR facility manager.

Quantitative Data Summary

The viscosity of DMthis compound is highly dependent on temperature. The following table summarizes this relationship, providing insight into how temperature adjustments can impact your experiment.

Table 1: Viscosity of DMthis compound at Various Temperatures

Temperature (°C)Temperature (K)Viscosity (cP)
25.0298.152.195
35.0308.151.800
45.0318.151.510
Data sourced from Holz et al. as cited in scientific literature.[9]

Experimental Protocols

Protocol 1: High-Temperature NMR Acquisition
  • Sample Preparation: Prepare your sample in a suitable NMR tube as described in Protocol 2.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Temperature Setting: Set the desired temperature in the spectrometer's software (e.g., 50-60 °C, as warming can make the sample flow better).[5]

  • Equilibration: Allow the sample to equilibrate at the set temperature for at least 5-10 minutes to ensure thermal homogeneity.

  • Locking and Shimming: Lock onto the deuterium signal of DMthis compound. Perform an automated gradient shimming routine.[7] Manually adjust shims if necessary to maximize the lock signal.

  • Acquisition: Acquire your NMR data using standard parameters, but be mindful that T1 relaxation times may change with temperature.

Protocol 2: Viscous Sample Preparation for Automation
  • Dissolution: Dissolve the analyte in the required volume of DMthis compound. Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Transfer to NMR Tube: Carefully transfer the viscous solution into a clean, dry NMR tube. To avoid air bubbles, dispense the liquid slowly down the side of the tube.

  • Centrifugation: Place the NMR tube into a larger centrifuge tube for support. Centrifuge the sample for 1-2 minutes at a moderate speed. This forces the viscous liquid to the bottom of the tube and removes any trapped air bubbles.[5]

  • Cleaning: Before placing the sample in the autosampler, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or residue.[8]

  • Equilibration: If possible, allow the prepared samples to sit in the autosampler rack for a period to reach thermal equilibrium with the surrounding environment before they are loaded into the magnet.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to handling viscous DMthis compound samples in automated NMR.

G cluster_0 Troubleshooting Workflow for Viscous Samples start Experiment Start: Poor NMR Spectrum q1 Are peaks broad and resolution low? start->q1 s1 Increase Temperature (See Protocol 1) q1->s1 Yes q2 Is auto-shimming failing? q1->q2 No s1->q2 s2 Check Shims s3 Allow Thermal Equilibration Run Gradshim Routine q2->s3 Yes q3 Are there pipetting errors in automation? q2->q3 No s3->q3 s4 Optimize Liquid Handling Parameters q3->s4 Yes end Improved Spectrum q3->end No s4->end

Caption: A troubleshooting workflow for common issues in automated NMR with viscous samples.

G cluster_1 Relationship Between Temperature, Viscosity, and Spectral Quality temp Temperature visc Solvent Viscosity (e.g., DMthis compound) temp->visc Increases -> Decreases tumbling Molecular Tumbling Rate visc->tumbling Decreases -> Increases t2 T2 Relaxation tumbling->t2 Increases -> Increases resolution Spectral Resolution (Linewidth) t2->resolution Increases -> Improves (Narrower Lines)

Caption: The logical relationship between key experimental parameters and NMR data quality.

References

Technical Support Center: Process Improvements for Drying DMSO-d6 with Molecular Sieves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the process of drying deuterated dimethyl sulfoxide (DMSO-d6) using molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry DMthis compound before use in experiments?

A1: DMthis compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This water contamination can be problematic for several reasons:

  • Interference in NMR Spectroscopy: The presence of water introduces a significant H₂O resonance peak in the ¹H-NMR spectrum, which can obscure signals from the analyte.[2]

  • Reaction Compatibility: For moisture-sensitive reactions, the water in the solvent can react with reagents, inhibit catalysis, or lead to the formation of byproducts, ultimately affecting reaction yield and purity.

Q2: What type of molecular sieves should I use for drying DMthis compound?

A2: 3Å and 4Å molecular sieves are commonly used for drying solvents. For DMthis compound, 4Å molecular sieves are a suitable choice. Some sources suggest that 3Å sieves are optimal for water removal as the pore size is ideal for selectively adsorbing water molecules while excluding most solvent molecules.

Q3: How much water can I expect to remove using molecular sieves?

A3: Properly activated molecular sieves are effective at reducing the water content in DMthis compound significantly. While initial water content can vary, treatment with molecular sieves can lower it to approximately 10-20 ppm.[3]

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused. This is typically done by heating them to a high temperature under vacuum or in a furnace to drive off the adsorbed moisture.

Troubleshooting Guide

Issue 1: My DMthis compound still shows a large water peak in the NMR spectrum after drying with molecular sieves.

  • Possible Cause 1: Inactive Molecular Sieves. The molecular sieves were not properly activated or have become saturated with water from atmospheric exposure.

    • Solution: Ensure your molecular sieves are fully activated before use. See the detailed protocol below for activating molecular sieves. A quick check for activity is to place a few beads in a gloved hand and add a drop of water; they should become very hot.

  • Possible Cause 2: Insufficient Drying Time. The DMthis compound was not in contact with the molecular sieves for a long enough period.

    • Solution: Allow the DMthis compound to stand over the activated molecular sieves for at least 24 hours to ensure thorough drying.[1]

  • Possible Cause 3: Inadequate Amount of Sieves. Not enough molecular sieves were used to adsorb the amount of water present in the solvent.

    • Solution: A general guideline is to use 10-20% w/v of molecular sieves to the solvent.

  • Possible Cause 4: Re-exposure to Moisture. The dried solvent was exposed to the atmosphere during transfer or sample preparation.

    • Solution: Handle the dried DMthis compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use oven-dried glassware for all transfers and sample preparations.[1]

Issue 2: I see a fine powder or haziness in my DMthis compound after adding molecular sieves.

  • Possible Cause: Molecular Sieve Dust. The molecular sieves may have generated fine dust, which is now suspended in the solvent. This can be problematic for sensitive applications.

    • Solution: Allow the dust to settle completely before carefully decanting or pipetting the clear solvent. If necessary, you can filter the solvent through a syringe filter, but ensure the entire filtration setup is scrupulously dried to prevent reintroducing moisture. Some protocols recommend sifting away dust from the sieves before activation.

Issue 3: The dried DMthis compound turned yellow.

  • Possible Cause: This can sometimes occur when using recycled molecular sieves that were not thoroughly cleaned of residual solvent before reactivation, or if the reactivation temperature was too high, potentially causing decomposition of adsorbed impurities.

    • Solution: Use fresh, properly activated molecular sieves. If reusing sieves, ensure they are thoroughly washed with a volatile solvent and air-dried in a fume hood before placing them in the oven for regeneration.

Data Presentation

Table 1: Challenges in Water Content Determination in DMSO by Volumetric Karl Fischer (KF) Titration

The direct measurement of water in DMSO using Karl Fischer titration is complicated by a reaction between the KF reagent and DMSO itself. This table illustrates how the detected water content can be influenced by the volume of the DMSO sample.

DMSO Sample Volume (mL)Water Content Detected (%)
1.00.044%
2.00.038%
5.00.021%
10.00.019%
20.00.017%

Data adapted from Honeywell Research Chemicals.[4][5]

Table 2: Effect of DMSO Volume on Water Recovery in Volumetric Karl Fischer Titration

This table shows the recovery rate of a known quantity of water (20.0 mg) in the presence of increasing volumes of DMSO, demonstrating the interference of DMSO in the titration.

SampleWater Quantity Detected (mg)Recovery Rate (%)
20 mg H₂O20.00100.0%
20 mg H₂O + 1.0 mL DMSO19.9599.75%
20 mg H₂O + 2.0 mL DMSO19.7998.95%
20 mg H₂O + 5.0 mL DMSO19.4897.40%
20 mg H₂O + 10.0 mL DMSO18.3291.60%

Data adapted from Fisher Scientific.[5]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves
  • Preparation: Place the required amount of 4Å molecular sieves in a suitable oven-safe glass container, such as a Büchner flask or a Schlenk flask.

  • Heating under Vacuum (Preferred Method):

    • Heat the flask containing the sieves to 180-200°C under vacuum for 8-12 hours.

    • After heating, allow the sieves to cool to room temperature under a stream of dry nitrogen or argon before use.

  • Heating in a Muffle Furnace:

    • Alternatively, heat the sieves in a muffle furnace at 350°C for at least 8 hours.

    • After heating, transfer the hot sieves to a desiccator to cool in a dry environment.

  • Storage: Store the activated sieves in a tightly sealed container, preferably in a desiccator or a glovebox, to prevent re-adsorption of atmospheric moisture.

Protocol 2: Drying DMthis compound with Activated Molecular Sieves
  • Preparation: In a glovebox or under a positive pressure of inert gas, add freshly activated 4Å molecular sieves to an oven-dried flask equipped with a magnetic stir bar. A common ratio is 10-20% of the solvent volume (e.g., 10-20 g of sieves for 100 mL of DMthis compound).

  • Solvent Addition: Add the DMthis compound to the flask containing the molecular sieves.

  • Drying: Seal the flask and allow the mixture to stand for at least 24 hours. Occasional gentle swirling or slow stirring can improve the drying efficiency.

  • Storage and Dispensing: Store the DMthis compound over the molecular sieves in a tightly sealed container. To use, carefully decant or pipette the required amount of solvent, always working under an inert atmosphere to prevent moisture contamination.

Protocol 3: Rigorous Drying of DMthis compound (Alternative Method)

For applications requiring extremely low water content, a more rigorous two-step process is often employed.

  • Pre-drying with Calcium Hydride (CaH₂):

    • Caution: This step should be performed by experienced personnel in a fume hood, as hydrogen gas is evolved.

    • Stir the DMthis compound over calcium hydride (CaH₂) overnight.

  • Vacuum Distillation:

    • Carefully distill the pre-dried DMthis compound under reduced pressure. This separates the solvent from the CaH₂ and its byproducts.

  • Storage: Transfer the distilled, dry DMthis compound to a flask containing freshly activated 4Å molecular sieves for long-term storage under an inert atmosphere.[1]

Visualizations

Drying_Workflow start Start: Need to dry DMthis compound check_sensitivity Is the experiment highly sensitive to moisture? start->check_sensitivity use_sieves Use activated molecular sieves check_sensitivity->use_sieves No use_cah2 Use CaH2 followed by vacuum distillation and store over sieves check_sensitivity->use_cah2 Yes end_process Proceed with experiment using dry DMthis compound use_sieves->end_process use_cah2->end_process

Caption: Decision workflow for selecting a DMthis compound drying method.

Drying_Process cluster_prep Preparation cluster_drying Drying Procedure cluster_storage Storage & Handling activate_sieves 1. Activate 4Å molecular sieves dry_glassware 2. Oven-dry all glassware add_sieves 3. Add sieves to dry flask under inert atmosphere dry_glassware->add_sieves add_dmso 4. Add DMthis compound to flask add_sieves->add_dmso stand 5. Seal and let stand for >24 hours add_dmso->stand store 6. Store over sieves in sealed container stand->store dispense 7. Decant or pipette under inert atmosphere for use store->dispense

Caption: Experimental workflow for drying DMthis compound with molecular sieves.

Sieve_Regeneration start Start: Used Molecular Sieves rinse Rinse with volatile solvent (optional, if contaminated) start->rinse air_dry Air dry in fume hood rinse->air_dry heat Heat in oven/furnace (e.g., 350°C for 8h or 180-200°C under vacuum) air_dry->heat cool Cool in desiccator or under inert gas heat->cool end End: Regenerated Sieves Ready for Use cool->end

Caption: Process for regenerating saturated molecular sieves.

References

method refinement for removing So-D6 from a sample after analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with methods and troubleshooting advice for the removal of deuterated dimethyl sulfoxide (DMSO-d6) from analytical samples.

Frequently Asked Questions (FAQs)

Q1: Why is DMthis compound difficult to remove from samples?

A1: DMthis compound is challenging to remove primarily due to its high boiling point of 189 °C (372 °F) at standard atmospheric pressure.[1] This property makes its removal by conventional rotary evaporation slow and often incomplete.[1]

Q2: What are the most common methods for removing DMthis compound?

A2: The most prevalent techniques for DMthis compound removal include:

  • Lyophilization (Freeze-Drying): This involves diluting the sample with water, freezing it, and then removing the water and DMthis compound under vacuum.

  • Liquid-Liquid Extraction (LLE): This method separates the compound of interest from the DMthis compound by partitioning it between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): This technique involves passing the sample through a solid sorbent that retains the analyte of interest while the DMthis compound is washed away.

Q3: Can I use a rotary evaporator to remove DMthis compound?

A3: While rotary evaporation is a common technique for solvent removal, it is generally inefficient for DMthis compound due to its high boiling point.[1] To be effective, it requires a high vacuum and high temperature, which can potentially degrade thermally sensitive compounds.

Q4: Will the chosen removal method affect my compound of interest?

A4: Yes, the choice of method should be carefully considered based on the physicochemical properties of your compound. For example, lyophilization may not be suitable for volatile compounds. Liquid-liquid extraction requires your compound to have differential solubility in two immiscible solvents.

Troubleshooting Guide

Issue 1: Residual DMthis compound is still present in my sample after rotary evaporation.

  • Question: I've tried using a rotary evaporator, but my NMR analysis still shows a significant DMthis compound peak. What can I do?

  • Answer: This is a common issue due to the high boiling point of DMthis compound.

    • Solution 1: Water Wash & Lyophilization: Dilute your sample with a significant volume of water in which your compound is not highly soluble. If your compound precipitates, you can filter it. If it remains in an organic phase, you can perform a liquid-liquid extraction. If the compound is water-soluble, you can freeze the entire aqueous solution and lyophilize it. The water and DMthis compound will be removed under vacuum.[1]

    • Solution 2: High-Vacuum Distillation: If your compound is thermally stable, using a high-vacuum pump (e.g., a diffusion pump) with a rotary evaporator or a Kugelrohr apparatus can lower the boiling point of DMthis compound sufficiently for removal. However, this risks degradation of sensitive compounds.

Issue 2: My compound of interest is lost during the removal process.

  • Question: After performing a liquid-liquid extraction to remove DMthis compound, my final product yield is very low. Why did this happen?

  • Answer: Compound loss during liquid-liquid extraction can occur for several reasons:

    • Incorrect Solvent Choice: Your compound may have some solubility in the aqueous phase, leading to loss with each wash. Ensure you are using an organic solvent in which your compound is highly soluble and that is immiscible with water.

    • Emulsion Formation: An emulsion layer can form at the interface of the two liquid phases, trapping your compound. To break an emulsion, you can try adding brine (saturated NaCl solution) or centrifuging the mixture.

    • Insufficient Extraction: You may not be performing enough extractions to fully recover your compound from the aqueous/DMthis compound phase. Typically, 3-5 extractions with the organic solvent are recommended.

Issue 3: My sample is contaminated after the cleanup procedure.

  • Question: I used solid-phase extraction to remove DMthis compound, but my final sample appears to have impurities. What is the source of this contamination?

  • Answer: Contamination in SPE can arise from several sources:

    • Improper Cartridge Conditioning: Failure to properly wash and equilibrate the SPE cartridge before loading the sample can lead to the elution of manufacturing residues.

    • Inappropriate Elution Solvent: The elution solvent may be too strong, causing not only your compound of interest but also retained impurities to elute. A gradient elution might be necessary to find the optimal solvent strength.

    • Sample Overload: Exceeding the binding capacity of the SPE sorbent can cause both your compound and impurities to pass through without being retained.

Data Presentation

PropertyValueReference
DMthis compound Molar Mass 84.17 g/mol N/A
DMthis compound Boiling Point 189 °C (372 °F)[1]
DMthis compound Melting Point 20.2 °C (68.4 °F)N/A
Solubility Miscible with water and a wide range of organic solvents.[1]

Experimental Protocols

Method 1: Removal of DMthis compound by Lyophilization

This method is suitable for non-volatile compounds that are either insoluble in water or can withstand the freeze-drying process.

Protocol:

  • Dilution: Transfer the sample containing DMthis compound to a round-bottom flask or a suitable lyophilization vessel. Add a volume of deionized water that is at least 10-20 times the volume of the DMthis compound.

  • Freezing: If your compound precipitates upon adding water, you can proceed to filtration. Otherwise, freeze the entire solution using a freezer, dry ice/acetone bath, or liquid nitrogen until it is completely solid.

  • Lyophilization: Connect the frozen sample to a lyophilizer. The vacuum will cause the frozen water and DMthis compound to sublime, leaving behind your non-volatile compound.

  • Recovery: Once the lyophilization is complete, your dry sample can be collected from the vessel.

Method 2: Removal of DMthis compound by Liquid-Liquid Extraction (LLE)

This method is ideal for compounds that have good solubility in an organic solvent that is immiscible with water.

Protocol:

  • Dilution: Dilute the DMthis compound sample with deionized water in a separatory funnel. A 10:1 ratio of water to DMthis compound is a good starting point.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The volume should be sufficient to dissolve your compound.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The organic layer containing your compound will be distinct from the aqueous layer containing the DMthis compound.

  • Collection: Drain the lower layer. Collect the organic layer.

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 more times to maximize the recovery of your compound.

  • Drying and Concentration: Combine all the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the organic solvent using a rotary evaporator to obtain your purified compound.

Visualizations

Lyophilization_Workflow cluster_start Initial Sample cluster_process Removal Process cluster_end Final Product start Sample in DMthis compound dilute Dilute with Deionized Water start->dilute Step 1 freeze Freeze Sample (-80°C or Liquid N2) dilute->freeze Step 2 lyophilize Lyophilize (Vacuum) freeze->lyophilize Step 3 end_product Purified Compound lyophilize->end_product Result waste DMthis compound/Water (Removed) lyophilize->waste

Caption: Workflow for DMthis compound removal by lyophilization.

LLE_Workflow cluster_start Initial Sample cluster_process Extraction Process cluster_phases Separated Phases cluster_final Final Steps start Sample in DMthis compound dilute Dilute with Water in Separatory Funnel start->dilute add_solvent Add Immiscible Organic Solvent dilute->add_solvent shake Shake and Vent add_solvent->shake separate Separate Layers shake->separate aqueous Aqueous Layer (Water + DMthis compound) separate->aqueous Waste organic Organic Layer (Compound of Interest) separate->organic Collect dry Dry Organic Layer organic->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate final_product Purified Compound concentrate->final_product

Caption: Workflow for DMthis compound removal by liquid-liquid extraction.

References

addressing So-D6 freezing point issues in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the freezing point of So-D6, commonly known as deuterated dimethyl sulfoxide (DMthis compound), in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it freezing in my lab?

A1: this compound is the deuterated form of dimethyl sulfoxide (DMSO), referred to as DMthis compound. It is a common solvent used in Nuclear Magnetic Resonance (NMR) spectroscopy because it dissolves a wide range of analytes.[1][2][3] DMthis compound has a relatively high freezing point, typically around 18.5 °C (65.3 °F) to 20.2 °C (68.4 °F).[1][2] This means that if your laboratory's ambient temperature drops to or below this range, the solvent will solidify.

Q2: What are the consequences of my this compound (DMthis compound) freezing?

A2: When DMthis compound freezes, it can cause several issues in the lab. The solid form can damage sensitive equipment, such as NMR tubes, due to volume expansion upon freezing. It also leads to delays in experiments as the solvent needs to be thawed and re-dissolved, which can affect sample stability and experimental timelines.

Q3: How can I prevent this compound (DMthis compound) from freezing?

A3: To prevent freezing, store your DMthis compound in a temperature-controlled environment where the temperature is consistently maintained above its freezing point (e.g., a heated cabinet or a designated warm room). If this is not possible, you can consider mixing it with another solvent to lower the freezing point of the mixture.

Q4: Can I use this compound (DMthis compound) after it has frozen and thawed?

A4: Yes, in most cases, you can use DMthis compound after it has been thawed. Ensure that it is completely liquefied and homogenous before use. It is good practice to visually inspect the thawed solvent for any signs of precipitation or degradation, although DMSO is generally a stable solvent.

Q5: Does the freezing and thawing process affect the purity of this compound (DMthis compound)?

A5: For pure DMthis compound, a simple freeze-thaw cycle should not affect its chemical purity. However, if the DMthis compound contains dissolved solutes, repeated freeze-thaw cycles could potentially lead to concentration gradients or precipitation of the solute. It is always recommended to ensure the solution is well-mixed after thawing.

Troubleshooting Guide

This guide provides a systematic approach to addressing freezing point issues with this compound (DMthis compound) in the laboratory.

Issue: this compound (DMthis compound) has solidified in its container.

Troubleshooting Workflow:

A This compound (DMthis compound) is frozen B Gently warm the container in a water bath or with warm air. Avoid direct, high heat. A->B C Monitor until completely thawed B->C D Gently swirl to ensure homogeneity C->D E Visually inspect for particulates or discoloration D->E F Is the solvent clear and homogenous? E->F G Proceed with intended use F->G Yes H Consider purification or using a fresh batch F->H No cluster_0 Pure Solvent cluster_1 Solvent with Solute A Pure this compound (DMthis compound) B Higher Freezing Point (e.g., ~19°C) A->B has a X Addition of a solute (co-solvent) disrupts the crystal lattice formation of the solvent. C This compound + Co-solvent D Lower Freezing Point C->D results in a

References

Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of deuterated dimethyl sulfoxide (DMSO-d6) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean for DMthis compound to be hygroscopic?

A1: The term hygroscopic means that DMthis compound readily absorbs moisture from the atmosphere.[1][2] This property can lead to the introduction of water into your sample, which can have significant consequences for experimental results.

Q2: Why is the presence of water in DMthis compound a problem for my experiments?

A2: Water contamination in DMthis compound can lead to a variety of issues, including:

  • Altered compound solubility: The presence of water can decrease the solubility of hydrophobic compounds, potentially leading to precipitation.[3]

  • Inaccurate concentration calculations: The absorption of water changes the total volume of the solvent, leading to errors in the final concentration of your compound.[4]

  • Interference in analytical measurements: In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of water introduces a prominent H₂O peak that can obscure signals from your compound of interest.[5][6]

  • Chemical degradation: Water can participate in or catalyze the degradation of sensitive compounds.

  • Reduced cryopreservation efficiency: The freezing point of DMSO is significantly lowered by the presence of water, which can affect the viability of cryopreserved cells.[3]

Q3: How can I determine the water content in my DMthis compound?

A3: Karl Fischer (KF) titration is a common and accurate method for determining the water content in DMSO.[2][7][8] However, it's important to be aware that side reactions between DMSO and the KF reagents can occur, potentially leading to inaccurate results.[7][9][10] It is recommended to use volumetric KF and to analyze only small sample sizes before refreshing the KF solvent.[7][9][10] Coulometric KF may not be suitable for this application.[7]

Q4: How should I store my DMthis compound to minimize water absorption?

A4: Proper storage is crucial for maintaining the anhydrous nature of DMthis compound.

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • For NMR applications, consider using sealed ampoules for single use.[6]

  • Store in a cool, dry place away from direct sunlight.

  • For larger containers, use a septum and flush with dry nitrogen gas before and after each use.[6]

Troubleshooting Guides

Issue 1: A large water peak is obscuring my ¹H NMR spectrum.
Possible Cause Troubleshooting Step
Contaminated DMthis compound 1. Use a fresh, sealed ampoule of high-purity DMthis compound. 2. Dry the DMthis compound over activated molecular sieves (4Å) for at least 24 hours before use.[5][6][11] Note that this may require vacuum distillation for complete removal.[11]
Moisture introduced during sample preparation 1. Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use. 2. Minimize the time the DMthis compound container is open to the atmosphere. 3. Prepare your sample in a glove box or under a dry, inert atmosphere if possible.
Contaminated NMR tube and cap 1. Oven-dry NMR tubes and store them in a desiccator.[6] 2. Use caps with PTFE liners to minimize moisture ingress.
Issue 2: My compound has precipitated out of the DMthis compound solution.
Possible Cause Troubleshooting Step
Water absorption has reduced solvent strength 1. Confirm the water content of your DMthis compound using Karl Fischer titration. 2. Use fresh, anhydrous DMthis compound for your experiment. 3. If possible, prepare and store stock solutions in a controlled, low-humidity environment.
Freeze-thaw cycles 1. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles of the entire stock. Freeze/thaw cycles can increase the probability of crystallization.[3] 2. When thawing, warm the vial quickly in a 37°C water bath to minimize the time the compound is exposed to a partially frozen, water-enriched phase.[12]
Issue 3: Inconsistent results in high-throughput screening (HTS) assays.
Possible Cause Troubleshooting Step
Variable water content across microplates 1. Be aware that water absorption rates are higher in microplates with smaller well volumes and higher densities (e.g., 1536-well plates).[1] 2. Minimize the exposure time of plates to the ambient laboratory environment. 3. Consider using automated liquid handlers in a humidity-controlled environment.
Compound degradation due to moisture 1. Assess the stability of your compounds in the presence of water. 2. If a compound is found to be moisture-sensitive, take extra precautions to handle it under anhydrous conditions.

Data Presentation

Table 1: Water Absorption in DMSO in Multi-well Plates

This table summarizes the rate of water absorption in DMSO when exposed to a laboratory environment with approximately 40% relative humidity.

Plate TypeWell Volume (µL)Exposure Time (hours)Approximate Water Absorption (% by volume)
1536-well21> 6%
384-well---

Data synthesized from a study on in situ DMSO hydration measurements.[1] The study notes that hydration rates are influenced by well geometry, fluid volume, and the humidity differential.

Table 2: Effect of DMSO on Karl Fischer Titration for Water Determination

This table illustrates the impact of increasing volumes of DMSO on the measured water content, highlighting the potential for inaccurate readings with larger sample sizes.

SampleHydranal-Composite 5 Consumption (mL)Water Quantity Detected (mg)Recovery Rate (%)
20 mg H₂O3.8120.00100.0
20 mg H₂O + 1.0 mL DMSO3.8019.9599.75
20 mg H₂O + 2.0 mL DMSO3.7719.7998.95
20 mg H₂O + 5.0 mL DMSO3.7119.4897.40
20 mg H₂O + 10.0 mL DMSO3.4918.3291.60
20 mg H₂O + 20.0 mL DMSO3.3817.7488.70

Data from Honeywell HYDRANAL™ Laboratory Report L 141.[10]

Experimental Protocols

Protocol 1: Preparation of an Anhydrous Sample for NMR Spectroscopy in DMthis compound
  • Glassware Preparation: Place all necessary glassware (e.g., vials, pipettes, NMR tube) in an oven at 120°C for at least 4 hours. Transfer the hot glassware to a desiccator to cool under vacuum.

  • Solvent Preparation: Use a new, sealed ampoule of high-purity DMthis compound. If using a larger bottle, ensure it has been stored properly under an inert atmosphere. If necessary, dry the solvent over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Sample Weighing: Accurately weigh your solid compound into a clean, dry vial.

  • Dissolution: In a controlled environment (ideally a glove box with a dry atmosphere), add the required volume of anhydrous DMthis compound to the vial containing your compound. Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Transfer to NMR Tube: Using a dry syringe or pipette, transfer the solution to a clean, dry NMR tube. Cap the NMR tube immediately.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation to minimize the risk of water absorption.

Protocol 2: Handling DMthis compound in a High-Throughput Screening (HTS) Workflow
  • Environment Control: Whenever possible, perform liquid handling steps in an environment with controlled, low humidity.

  • Source Plate Management:

    • Use source plates with appropriate seals (e.g., foil or cap mats) to minimize exposure to the atmosphere.

    • Minimize the time that source plates are unsealed.

    • Consider using smaller volume "daughter" plates for screening to preserve the integrity of the master stock plates.

  • Solvent Dispensing:

    • Use automated liquid handlers that are calibrated for dispensing DMSO.

    • Ensure that the solvent reservoir for the liquid handler is protected from atmospheric moisture.

  • Plate Sealing: Immediately seal assay plates after the addition of compounds dissolved in DMSO.

  • Quality Control: Periodically measure the water content in random wells of your source plates to monitor the extent of hydration over time.

Mandatory Visualization

DMSO_Signaling_Pathway DMSO DMSO NFkB NF-κB Activation DMSO->NFkB induces PTEN PTEN Expression (Tumor Suppressor) NFkB->PTEN increases PIP3 PIP3 PTEN->PIP3 dephosphorylates PI3K PI3K PI3K->PIP3 produces Akt_P Akt Phosphorylation (Active Akt) PIP3->Akt_P promotes Akt Akt FOXO3_P FOXO3 Phosphorylation (Inactive FOXO3) Akt_P->FOXO3_P phosphorylates FOXO3 FOXO3 Translocation to Nucleus Akt->FOXO3 leads to (when inactive) CellSurvival Cell Survival FOXO3_P->CellSurvival promotes p27 p27 Expression FOXO3->p27 increases CellCycle G1 to S Phase Transition Inhibition p27->CellCycle inhibits

Caption: DMSO signaling pathway in HL-60 cells.

Hygroscopic_Solvent_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_handling Handling cluster_analysis Analysis/Assay cluster_qc Quality Control Storage Anhydrous DMthis compound (Sealed Container, Inert Atmosphere) Weighing Weigh Compound (Dry Vial) KF_Titration Karl Fischer Titration (Verify Water Content) Storage->KF_Titration periodic check Dissolution Dissolve in DMthis compound (Controlled Environment) Weighing->Dissolution Transfer Transfer to Assay Plate/NMR Tube Dissolution->Transfer Dissolution->KF_Titration as needed Analysis Perform Experiment Transfer->Analysis

Caption: Experimental workflow for handling hygroscopic solvents.

References

So-D6 (DMSO-d6) Low-Temperature Precipitation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address sample precipitation issues when using deuterated dimethyl sulfoxide (DMSO-d6) at low temperatures. These resources are intended for researchers, scientists, and drug development professionals encountering this common experimental challenge.

FAQs: Understanding and Solving this compound (DMthis compound) Precipitation

Q1: Why is my sample precipitating out of this compound (DMthis compound) when the temperature drops?

A1: The most common reason for sample precipitation in DMthis compound at lower temperatures is the freezing of the solvent itself. DMthis compound has a relatively high freezing point of 18.5 °C (65.3 °F).[1] When the ambient temperature in the laboratory drops to or below this point, the solvent will begin to solidify, causing any dissolved analytes to precipitate out of solution. This is a known issue in laboratories with variable temperature control.[2]

Q2: How can I confirm if the precipitation is due to the solvent freezing?

A2: Observe the entire sample. If the DMthis compound solvent itself is turning into a solid or becoming slushy and crystalline, then the precipitation of your sample is a direct consequence of the solvent freezing. If the solvent remains a clear liquid while your compound precipitates, the issue is related to the temperature-dependent solubility of your specific compound. For most solids, solubility decreases as temperature decreases, which can lead to precipitation even if the solvent does not freeze.[3][4]

Q3: What are the immediate steps to re-dissolve my sample?

A3: To re-dissolve your sample, you need to gently warm the solution. This can be done by:

  • Holding the sample vial in your hand.

  • Using a gentle stream of warm air (e.g., from a hairdryer on a low setting held at a distance).

  • Placing the vial in a temperature-controlled water bath set slightly above room temperature (e.g., 25-30 °C).

Caution: Avoid excessive heat, as it can degrade sensitive samples or cause the solvent to expand and potentially leak.

Q4: How can I prevent my samples in DMthis compound from precipitating during experiments?

A4: Preventing precipitation involves maintaining the temperature of the solution above the freezing point of DMthis compound.

  • Temperature Control: Ensure the laboratory and storage areas are consistently maintained above 20 °C.

  • Solvent Mixtures: For some applications, mixing DMthis compound with another deuterated solvent that has a lower freezing point, such as CDCl3 (deuterated chloroform) or CD2Cl2 (deuterated dichloromethane), can lower the freezing point of the mixture.[1]

  • Local Warming: For instruments sensitive to temperature fluctuations, use localized heating elements or temperature-controlled sample chambers.

Troubleshooting Guide: Sample Precipitation in this compound (DMthis compound)

This guide provides a systematic approach to diagnosing and resolving precipitation issues.

Problem: A solid has formed in my sample dissolved in DMthis compound.
Step 1: Initial Diagnosis

The first step is to determine the cause of the precipitation by assessing the state of the solvent.

Observation Potential Cause Next Step
The entire solution is frozen or slushy.Solvent Freezing (Temperature is at or below 18.5 °C).Proceed to Protocol 1 .
The solvent is liquid, but solid particles of the sample are visible.Compound-Specific Low Solubility.Proceed to Protocol 2 .

Experimental Protocols

Protocol 1: Addressing Solvent Freezing

This protocol details the methodology for recovering a sample after the DMthis compound solvent has frozen.

Objective: To safely re-dissolve the sample and prevent future freezing events.

Methodology:

  • Gentle Warming:

    • Carefully transfer the frozen sample vial to a controlled warming environment, such as a water bath set to 25 °C or a sample warmer.

    • Allow the sample to thaw completely. The solution should become clear and homogenous.

    • Visually inspect to ensure all precipitate has re-dissolved. Gentle vortexing may be required.

  • Maintaining Temperature:

    • Once thawed, immediately transfer the sample to an environment where the temperature is consistently maintained above 20 °C.

    • For subsequent experiments, pre-warm any necessary apparatus (e.g., pipettes, new vials) to prevent shock cooling of the DMthis compound solution.

  • Workflow Modification (If necessary):

    • If low-temperature environments are unavoidable, consider preparing the sample in a co-solvent mixture. See the data table below for common co-solvent options.

Co-Solvent Options to Lower Freezing Point

Solvent Freezing Point (°C) Properties Considerations
DMthis compound 18.5 Polar aproticHigh freezing point.
CDCl₃ -63.5 NonpolarMay not be suitable for all samples; can affect sample solubility and NMR chemical shifts.
CD₂Cl₂ -96.7 Moderately polarLower boiling point; can be volatile.
Acetone-d6 -94 Polar aproticMiscible with DMSO; good alternative for many polar compounds.

Data compiled from common laboratory solvent properties.

Protocol 2: Addressing Compound-Specific Low Solubility

This protocol provides steps for handling samples that precipitate from liquid DMthis compound due to their inherent solubility properties at lower temperatures.

Objective: To increase the solubility of the compound in the solvent system.

Methodology:

  • Confirm Saturation:

    • Gently warm the sample as described in Protocol 1 to ensure the current precipitation is not due to a recent cold shock.

    • If the precipitate re-dissolves upon warming and then reappears upon returning to ambient (but above 20°C) temperature, the solution is likely supersaturated.

  • Adjust Concentration:

    • The most straightforward solution is to prepare a more dilute sample. Dilute the existing sample with a known volume of fresh, pre-warmed DMthis compound until the precipitate dissolves and remains in solution at the desired working temperature.

  • Solubility Enhancement:

    • If concentration cannot be altered, consider small additions of a co-solvent that is known to be a good solvent for your compound. This changes the polarity of the solvent system and may increase solubility. This must be done with caution as it will affect the final analysis (e.g., NMR spectrum).

Diagrams

Troubleshooting Workflow for this compound Precipitation

A Precipitate Observed in this compound B Is the solvent (this compound) frozen or slushy? A->B E Cause: Solvent Freezing (Temp ≤ 18.5°C) B->E Yes F Cause: Compound-Specific Low Solubility B->F No C Yes D No G Follow Protocol 1: - Gently warm to thaw - Maintain temp > 20°C - Consider co-solvent E->G H Follow Protocol 2: - Adjust concentration - Consider co-solvent - Check for supersaturation F->H

Caption: Troubleshooting logic for this compound precipitation.

Experimental Workflow for Sample Recovery

cluster_0 Protocol 1: Solvent Freezing A Frozen Sample Vial B Gentle Warming (e.g., 25°C Water Bath) A->B C Visual Inspection for Complete Dissolution B->C C->B No, precipitate remains D Sample Recovered (Clear Solution) C->D Yes E Store/Use in Temp-Controlled Area (>20°C) D->E

Caption: Workflow for recovering a frozen this compound sample.

References

Validation & Comparative

Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical decision that can significantly influence the quality and interpretation of spectral data. Among the most commonly employed deuterated solvents, dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3) are ubiquitous in research laboratories and industrial settings. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed solvent selections.

At a Glance: Key Property Comparison

A fundamental understanding of the physical and chemical properties of each solvent is paramount in predicting their behavior and potential interactions with an analyte.

PropertyDMthis compound (CD3SOCD3)CDCl3
Polarity High (Aprotic)Low (Aprotic)
Hydrogen Bond Acceptor StrongWeak
Residual ¹H Signal (ppm) ~2.50 (quintet)[1][2][3]~7.26 (singlet)[4]
Residual ¹³C Signal (ppm) ~39.5 (septet)[1][2]~77.16 (triplet)[1]
Water Signal (ppm) ~3.33 (broad singlet)[3]~1.56 (broad singlet)
Boiling Point 189 °C61.2 °C
Suitability Polar molecules, compounds with exchangeable protons (e.g., alcohols, amines, acids)[5][6][7]Nonpolar to moderately polar organic compounds[8][9]

The Impact on the Spectrum: A Deeper Dive

The choice between DMthis compound and CDCl3 can lead to significant differences in the resulting NMR spectrum, primarily due to variations in solvent-solute interactions.

Chemical Shift Variations: The difference in magnetic anisotropy and polarity between the two solvents can cause noticeable changes in the chemical shifts (δ) of analyte protons. The solvent-induced shift (Δδ = δDMSO - δCDCl3) can range from -0.3 to +4.6 ppm.[5][10] Protons in proximity to polar functional groups often exhibit the most significant shifts. For protic hydrogens, such as those in alcohols and amines, hydrogen bonding with the strong acceptor DMthis compound typically results in a downfield shift compared to their position in the less interactive CDCl3.[5][6]

Signal Resolution and Labile Protons: A key advantage of DMthis compound lies in its ability to slow down the exchange rate of labile protons (e.g., -OH, -NH, -COOH). In CDCl3, these protons often appear as broad singlets or may even be unobservable due to rapid exchange with residual acid or water.[3][11] In contrast, DMthis compound, being a non-protic solvent, allows for the observation of sharp signals for these protons, often revealing coupling to adjacent protons and providing valuable structural information.[3]

Experimental Protocols

To ensure reproducible and high-quality NMR data, adherence to a standardized sample preparation protocol is essential.

Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of the solid analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[8] For liquid samples, use a micropipette to transfer an appropriate volume.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMthis compound or CDCl3) to the vial.[8][12]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.[8] Visual inspection should confirm a clear, particulate-free solution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. To remove any suspended impurities, a small cotton plug can be placed in the pipette.[12][13] The final sample height in the tube should be approximately 4-5 cm.[8]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and contamination.[8] Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

  • Labeling: Clearly label the NMR tube with the sample identification.

Considerations for DMthis compound:

  • DMSO is hygroscopic and will readily absorb atmospheric water.[14][15] It is crucial to use anhydrous DMthis compound and minimize its exposure to air. The presence of a significant water peak can obscure analyte signals.

  • Due to its high boiling point, removing DMthis compound from a sample post-analysis can be challenging.

Considerations for CDCl3:

  • CDCl3 is volatile, and samples should be capped promptly to avoid changes in concentration.

  • It can contain trace amounts of DCl, which can catalyze the exchange of labile protons and react with acid-sensitive compounds.[9][11]

Visualizing the Choice: A Decision Pathway

The selection of an appropriate NMR solvent is a logical process based on the properties of the analyte.

solvent_selection start Analyte Properties solubility Solubility Test start->solubility polarity Polar or Nonpolar? solubility->polarity labile_protons Labile Protons Present? (-OH, -NH, -COOH) polarity->labile_protons Polar cdcl3 Use CDCl3 polarity->cdcl3 Nonpolar dmso Use DMthis compound labile_protons->dmso Yes labile_protons->cdcl3 No

Caption: A decision workflow for selecting between DMthis compound and CDCl3 based on analyte properties.

Structural Comparison of Solvents

The molecular structures of DMthis compound and CDCl3 underpin their differing chemical and physical properties.

Caption: Molecular structures of DMthis compound and CDCl3.

References

Navigating Compound Stability in DMSO-d6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of compounds in solution is paramount for accurate and reproducible experimental results. Dimethyl sulfoxide-d6 (DMSO-d6) is a ubiquitous solvent in NMR spectroscopy due to its excellent solubilizing power for a wide range of organic molecules.[1][2] However, the assumption of its inertness can be a pitfall, as compound instability in DMthis compound can lead to misleading data. This guide provides a comprehensive comparison of DMthis compound with other common deuterated solvents, offering experimental protocols and data to validate compound stability over time.

Solvent Properties and Their Impact on Stability

The choice of a deuterated solvent for NMR studies is a critical decision that extends beyond mere solubility. The physicochemical properties of the solvent can significantly influence the stability of the analyte. A comparative overview of commonly used deuterated solvents is presented in Table 1.

PropertyDMthis compoundChloroform-d (CDCl3)Methanol-d4 (CD3OD)Acetone-d6
Polarity (Dielectric Constant) 47.24.832.720.7
Boiling Point (°C) 18961.265.456.5
Hygroscopicity HighLowHighModerate
Viscosity (cP at 20°C) 2.240.580.590.32
Proton Exchange NoNoYes (with labile protons)No
Chemical Reactivity Can act as an oxidant; basicity can catalyze reactions.[3]Can contain acidic impurities (DCl).Can undergo esterification with carboxylic acids.Can undergo aldol reactions with active methylene compounds.
Residual ¹H NMR Signal (ppm) ~2.50~7.26~3.31, ~4.87~2.05

Table 1: Comparison of Physicochemical Properties of Common Deuterated NMR Solvents. [4][5]

DMthis compound's high polarity and aprotic nature make it an excellent solvent for a broad spectrum of compounds, including polar and charged species.[5] However, its high hygroscopicity can introduce water into the sample, which is a primary cause of degradation for many compounds.[4] Furthermore, residual basicity in DMthis compound can catalyze the decomposition of sensitive molecules. In contrast, chloroform-d is less polar and less hygroscopic but can contain traces of deuterium chloride (DCl), which can lead to the degradation of acid-sensitive compounds.[5] Methanol-d4 is a protic solvent, and the deuterium on the hydroxyl group can exchange with labile protons (e.g., -OH, -NH, -SH) in the analyte, which can be a disadvantage for studying these functional groups but an advantage for their identification.

Functional Group Stability: A Comparative Overview

The stability of a compound in a given solvent is highly dependent on its functional groups. Table 2 provides a general comparison of the stability of common functional groups in DMthis compound and alternative solvents.

Functional GroupStability in DMthis compoundAlternative Solvents and ConsiderationsPotential Degradation Pathways in DMthis compound
Esters Generally stable, but can be susceptible to hydrolysis, especially with water contamination and basic/acidic impurities.Chloroform-d: Good alternative, less hygroscopic. Acetone-d6: Good alternative, but check for reactivity with the analyte.Hydrolysis to carboxylic acid and alcohol.
Amides Generally more stable than esters, but can undergo hydrolysis under harsh conditions (e.g., presence of strong acid/base, high temperature).[6][7][8]Chloroform-d: Suitable for many amides. Methanol-d4: Generally suitable, but watch for potential transesterification in sensitive cases.Hydrolysis to carboxylic acid and amine.
Phenols Can be susceptible to oxidation, especially in the presence of air (oxygen) and light.[1][9]Chloroform-d: Often a better choice to minimize oxidation. Samples should be protected from light.Oxidation to quinone-type structures.
Carboxylic Acids Generally stable.Methanol-d4: Can lead to esterification. Chloroform-d: Good alternative.Formation of methylthiomethyl (MTM) esters in the presence of dicyclohexylcarbodiimide (DCC).
Amines Generally stable, but primary and secondary amines can react with residual impurities in solvents.Chloroform-d: Can form salts with acidic impurities. Neutralize CDCl3 with basic alumina if necessary. Methanol-d4: Generally a good choice.Reaction with electrophilic impurities.
Aldehydes & Ketones Generally stable, but can be susceptible to oxidation (aldehydes) or enolization/aldol reactions if acidic/basic impurities are present.Chloroform-d: Good for less polar aldehydes and ketones. Acetone-d6: Avoid if the analyte has active methylene groups that can participate in aldol reactions.Oxidation of aldehydes to carboxylic acids.

Table 2: Comparative Stability of Common Functional Groups in Deuterated NMR Solvents.

Experimental Protocol for Assessing Compound Stability by ¹H NMR

A systematic approach is crucial for validating the stability of a compound in DMthis compound. The following protocol outlines a typical procedure for a time-course stability study using ¹H NMR. Quantitative NMR (qNMR) principles should be applied for accurate determination of compound degradation.[10][11][12]

1. Sample Preparation:

  • High-Quality NMR Tubes: Use high-quality, clean, and dry 5 mm NMR tubes.[13][14][15]

  • Solvent: Use high-purity, anhydrous DMthis compound from a reputable supplier, preferably from a fresh, sealed ampule to minimize water content.[16]

  • Analyte Concentration: Prepare a solution of the test compound in DMthis compound at a concentration suitable for accurate NMR detection (typically 1-10 mg/mL).

  • Internal Standard: Add a stable, non-reactive internal standard with a known concentration. The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte and any potential degradation product signals. Common choices include 1,4-dioxane, maleic acid, or tetramethylsilane (TMS), depending on the spectral region of interest.[10]

  • Initial Spectrum (t=0): Acquire a high-quality ¹H NMR spectrum immediately after sample preparation. This will serve as the baseline (t=0) for the stability study.

2. Storage Conditions:

  • Temperature: Store the NMR tube at the desired temperature(s). For accelerated stability studies, elevated temperatures (e.g., 40°C or 50°C) are often used.[8] It is also advisable to store a parallel sample at a lower temperature (e.g., 4°C) as a control.

  • Light Exposure: Protect the sample from light by wrapping the NMR tube in aluminum foil, especially for light-sensitive compounds.

  • Atmosphere: For oxygen-sensitive compounds, the sample can be prepared in an inert atmosphere (e.g., nitrogen or argon).

3. Time-Course Monitoring:

  • Acquire ¹H NMR spectra at regular intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month). The frequency of data collection will depend on the expected stability of the compound.

4. Data Acquisition and Processing:

  • Spectrometer Parameters: Use consistent and appropriate acquisition parameters for all spectra to ensure quantitative data. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, a calibrated 90° pulse, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process all spectra uniformly using the same parameters (e.g., Fourier transformation, phasing, baseline correction).

5. Data Analysis:

  • Integration: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation of Purity: The purity of the analyte at each time point can be calculated using the following formula:

    Where:

    • Integral_analyte(t) is the integral of a well-resolved signal of the analyte at time t.

    • N_protons_analyte is the number of protons giving rise to the integrated analyte signal.

    • Integral_IS is the integral of a signal from the internal standard.

    • N_protons_IS is the number of protons giving rise to the integrated internal standard signal.

    • Mass_IS and Mass_analyte are the masses of the internal standard and analyte, respectively.

    • MW_IS and MW_analyte are the molecular weights of the internal standard and analyte, respectively.

    • Purity_IS is the purity of the internal standard.

  • Identification of Degradants: Look for the appearance of new signals in the NMR spectra over time. The chemical shifts, coupling patterns, and integration of these new signals can be used to identify the degradation products.

Visualizing Workflows and Degradation Pathways

Experimental Workflow for NMR Stability Study

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound & Internal Standard prep2 Dissolve in Anhydrous DMthis compound prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire Initial ¹H NMR (t=0) prep3->acq1 acq2 Store Sample under Controlled Conditions acq1->acq2 acq3 Acquire ¹H NMR at Time Intervals acq2->acq3 acq3->acq2 Repeat an1 Process Spectra Uniformly acq3->an1 an2 Integrate Analyte & IS Signals an1->an2 an3 Calculate % Purity vs. Time an2->an3 an4 Identify Degradation Products an3->an4

Caption: Workflow for a typical compound stability study using ¹H NMR.

Common Degradation Pathway: Ester Hydrolysis

G Ester R-CO-OR' Ester Products R-COOH Carboxylic Acid R'-OH Alcohol Ester->Products Hydrolysis (catalyzed by acid/base impurities) Reactants {H₂O | Water (from hygroscopic DMthis compound)}

Caption: Simplified pathway for ester hydrolysis in the presence of water.

Common Degradation Pathway: Phenol Oxidation

G Phenol Ar-OH Phenol Product O=Ar=O Quinone-type Product Phenol->Product Oxidation (light can accelerate) Reactants {O₂ | Oxygen (air)}

Caption: General pathway for the oxidation of a phenol to a quinone-like species.

Conclusion and Recommendations

Validating the stability of compounds in DMthis compound is a critical step in ensuring the integrity of research data. While DMthis compound is an excellent solvent for many applications, its hygroscopicity and potential for reactivity necessitate careful consideration and experimental verification of compound stability.

Key Recommendations:

  • Always use high-purity, anhydrous DMthis compound , preferably from freshly opened ampules, to minimize water content.[16]

  • For compounds with hydrolyzable functional groups (e.g., esters), consider alternative, less hygroscopic solvents like chloroform-d or acetone-d6.

  • For acid- or base-sensitive compounds, be aware of potential impurities in the deuterated solvent. Chloroform-d can be passed through a plug of basic alumina to remove acidic traces.

  • Protect samples from light and atmospheric oxygen , especially when working with phenols or other easily oxidized compounds.

  • Perform a preliminary time-course stability study for novel or sensitive compounds to establish a suitable timeframe for analysis.

  • Incorporate a stable internal standard in your NMR samples for accurate quantitative analysis of stability over time.[10]

By following these guidelines and employing the described experimental protocols, researchers can confidently assess the stability of their compounds in DMthis compound and make informed decisions about the most appropriate solvent for their NMR studies, ultimately leading to more reliable and reproducible scientific outcomes.

References

Comparative Analysis of DMSO-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Deuterated dimethyl sulfoxide (DMSO-d6) is a critical solvent in nuclear magnetic resonance (NMR) spectroscopy, a cornerstone technique in chemical and biological research for elucidating molecular structures. Given its ubiquitous use, particularly in drug discovery and development, the quality and purity of DMthis compound are paramount. This guide provides a comparative analysis of DMthis compound from various suppliers, focusing on key quality attributes and their impact on experimental outcomes. It also details the experimental protocols for quality assessment and discusses the often-overlooked effects of the solvent on cellular signaling pathways.

Supplier Performance and Data Presentation

The quality of DMthis compound is primarily defined by its isotopic purity (deuteration degree) and water content. Higher isotopic purity minimizes residual solvent signals in ¹H NMR spectra, while low water content is crucial for studying samples sensitive to moisture. Below is a summary of typical specifications for NMR-grade DMthis compound from prominent chemical suppliers.

SupplierProduct ExampleIsotopic Purity (Atom % D)Water ContentOther Specifications
Sigma-Aldrich (Merck) MagniSolv™ (1.03562)≥ 99.95%≤ 0.020% (Karl Fischer)Packaged in ampules or bottles
Standard (151874)≥ 99.9%-Available with or without TMS
Fisher Scientific Thermo Scientific™ (AC16625)99.8%-Sealed ampules
Spectrum™ Chemical (D2493)99.9%-Reagent grade
Cambridge Isotope Labs DLM-10≥ 99.9%-Often available in various packaging

Note: Specifications are subject to change and may vary by specific product lot. Researchers should always consult the certificate of analysis (CoA) for the most accurate information.

Experimental Protocols for Quality Verification

Ensuring the quality of DMthis compound is critical for the reproducibility of experimental results. The following are standard methods for verifying the key quality parameters.

Determination of Isotopic Purity by NMR Spectroscopy

The isotopic enrichment of DMthis compound is determined by ¹H NMR. The residual proton signal of DMSO-d5 (CHD2(CD3)SO) appears as a quintet (a peak split into five lines) around 2.50 ppm.[1] The integration of this peak relative to a known internal standard allows for the calculation of the deuteration level.

Methodology:

  • A known quantity of a certified internal standard (e.g., maleic acid) is dissolved in the DMthis compound sample.

  • A quantitative ¹H NMR spectrum is acquired.

  • The integral of the residual DMSO-d5 quintet is compared to the integral of a well-resolved peak from the internal standard.

  • The atom % D is calculated based on the relative integrals and the known concentrations.

A visual representation of this workflow is provided below.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis A Weigh internal standard B Dissolve in DMthis compound sample A->B C Acquire 1H NMR spectrum B->C D Integrate residual solvent peak and standard peak C->D E Calculate relative integrals D->E F Determine Isotopic Purity E->F

Workflow for Isotopic Purity Determination by NMR.
Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for measuring water content in solvents.[2][3] It is a highly sensitive and specific method.

Methodology:

  • The Karl Fischer titrator is prepared with an appropriate solvent system (e.g., methanol-based).[2]

  • The solvent is titrated to a dry endpoint to eliminate background moisture.

  • A precisely weighed aliquot of the DMthis compound sample is injected into the titration vessel.

  • The sample is titrated with the KF reagent until the endpoint is reached.

  • The water content is calculated based on the volume of titrant consumed. Note: A known side reaction between DMSO and the iodine in the KF reagent can lead to inaccurate results, particularly with larger sample sizes. It is recommended to use small sample volumes and change the KF solvent frequently.[4][5]

The Impact of DMSO on Cellular Signaling Pathways

While primarily used as a solvent, it is crucial for researchers in drug development and cell biology to recognize that DMSO is not biologically inert. Even at low concentrations, DMSO can exert significant effects on cellular processes, including various signaling pathways.[6][7]

Key Findings from Research:

  • Inflammatory Pathways: DMSO has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[8] It can suppress the activation of key signaling pathways such as NF-κB and MAPK (ERK1/2, p38, JNK).[8][9]

  • Apoptosis: Studies have indicated that DMSO can modulate the apoptosis (programmed cell death) pathway. For instance, it can influence the cellular distribution of caspase-9, a key initiator of the intrinsic apoptosis pathway, thereby affecting the susceptibility of cells to apoptotic stimuli.[10]

  • Heterogeneous Effects: The impact of DMSO on signaling proteins can be highly variable depending on the cell line, DMSO concentration, and exposure time. Research has shown that even at concentrations as low as 0.004%, DMSO can cause statistically significant changes in the expression and activation levels of a wide range of signaling proteins.[6]

The diagram below illustrates a simplified overview of how DMSO can interfere with common signaling cascades.

G cluster_0 Inflammatory Signaling cluster_1 Apoptosis Signaling DMSO DMSO NFkB NF-κB Pathway DMSO->NFkB Inhibits MAPK MAPK Pathway (ERK, p38, JNK) DMSO->MAPK Inhibits Casp9 Caspase-9 Activation DMSO->Casp9 Modulates Apoptosis Apoptosis Casp9->Apoptosis

Influence of DMSO on Cellular Signaling Pathways.

Conclusion

For researchers and professionals in drug development, the choice of DMthis compound supplier should be guided by a careful review of the product's specifications, particularly isotopic purity and water content, as documented in the certificate of analysis. Independent verification of these parameters using standard protocols such as NMR spectroscopy and Karl Fischer titration is recommended for ensuring data quality and reproducibility. Furthermore, it is imperative to consider the potential biological activity of DMSO itself. When used in cellular assays, appropriate vehicle controls are essential to distinguish the effects of the compound of interest from those of the solvent. The off-target effects of DMSO on signaling pathways should be a key consideration in experimental design and data interpretation.

References

A Researcher's Guide to Cross-Validation of NMR Data Between DMSO-d6 and Other Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. The choice of solvent is a critical experimental parameter that can significantly influence the resulting spectrum. Dimethyl sulfoxide-d6 (DMSO-d6) is a powerful and versatile NMR solvent, capable of dissolving a wide range of polar and nonpolar compounds.[1] However, data is often compared across different solvents, necessitating a thorough understanding of the potential variations and a standardized approach to cross-validation. This guide provides a comprehensive comparison of NMR data obtained in DMthis compound versus other common NMR solvents, supported by experimental data and detailed protocols.

Unveiling the Impact of Solvent Effects on NMR Spectra

The chemical environment of a nucleus dictates its resonance frequency, or chemical shift, in an NMR spectrum. When a sample is dissolved, the solvent molecules interact with the analyte, altering the local electronic environment and, consequently, the chemical shifts. These "solvent effects" can be particularly pronounced when comparing spectra recorded in solvents with different polarities, hydrogen bonding capabilities, and magnetic anisotropies.

A significant body of research has been dedicated to understanding and predicting the changes in chemical shifts observed when moving between different NMR solvents. For instance, a study involving 124 compounds with diverse functional groups revealed that the difference in ¹H chemical shifts (Δδ = δ(DMSO) - δ(CDCl₃)) can range from -0.3 to +4.6 ppm.[2][3] Protons that can participate in hydrogen bonding, such as those in alcohols, carboxylic acids, amines, and amides, exhibit the most substantial solvent-induced shifts.[2][3] In contrast, non-polar and polar aprotic compounds generally show smaller variations in their chemical shifts.[4]

Quantitative Comparison of ¹H NMR Chemical Shifts

To facilitate the direct comparison of data, the following tables summarize the typical ¹H NMR chemical shifts of residual solvents and common impurities in DMthis compound and other frequently used NMR solvents. Understanding these values is crucial for accurately identifying and differentiating analyte signals from solvent and impurity peaks.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Residual Protons in Common Deuterated Solvents

SolventChemical Shift (ppm)Multiplicity
DMthis compound 2.50 quintet
Chloroform-d (CDCl₃)7.26singlet
Acetone-d62.05quintet
Acetonitrile-d31.94quintet
Methanol-d4 (CD₃OD)3.31quintet
Water (H₂O) in DMthis compound~3.33broad singlet
Water (H₂O) in CDCl₃~1.56broad singlet

Data compiled from multiple sources.[5][6]

Table 2: Comparison of ¹H Chemical Shift Differences (Δδ = δ(Solvent) - δ(DMthis compound)) for Representative Functional Groups

Functional GroupProton TypeTypical Δδ (CDCl₃)Typical Δδ (Acetone-d6)Typical Δδ (Methanol-d4)
Alkane-CH₃-0.1 to 0.1-0.05 to 0.05-0.05 to 0.05
Alkane-CH₂--0.1 to 0.1-0.05 to 0.05-0.05 to 0.05
Alkene=C-H-0.2 to 0.2-0.1 to 0.1-0.1 to 0.1
AromaticAr-H-0.3 to 0.3-0.15 to 0.15-0.1 to 0.1
AlcoholR-OH-1.0 to -4.0-0.5 to -2.0Variable (exchange)
Carboxylic Acid-COOH-1.0 to -3.0-0.5 to -2.0Variable (exchange)
AmineR-NH₂-0.5 to -2.5-0.2 to -1.5Variable (exchange)
Amide-CONH--0.5 to -2.0-0.2 to -1.0Variable (exchange)

Note: These are general ranges and can vary depending on the specific molecular structure.

Experimental Protocols for Cross-Validation

Reproducible and reliable cross-validation of NMR data requires meticulous attention to experimental detail. The following protocols outline the key steps for sample preparation, data acquisition, and processing.

Sample Preparation
  • Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose high-purity deuterated solvents (≥99.8% D). The choice of solvents for comparison will depend on the solubility of the analyte and the specific interactions to be investigated.[6]

  • Sample Concentration: Prepare samples of identical concentration in each solvent to minimize concentration-dependent chemical shift variations. A typical concentration for ¹H NMR is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

  • Internal Standard: Add a consistent amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate referencing of the chemical shift scale.

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter that could degrade spectral quality.[6]

  • NMR Tube: Use high-quality, clean, and dry 5 mm NMR tubes.

NMR Data Acquisition
  • Spectrometer: Use the same NMR spectrometer for all measurements to eliminate instrument-specific variations.

  • Temperature: Maintain a constant and accurately calibrated temperature for all experiments, as chemical shifts can be temperature-dependent.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and carefully shim the magnetic field for each sample to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N). This will depend on the sample concentration.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

    • Acquisition Time (aq): Ensure a sufficiently long acquisition time to allow the free induction decay (FID) to decay completely, which is important for good resolution.

    • Spectral Width (sw): Set the spectral width to encompass all expected signals.

NMR Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the S/N, followed by a Fourier transform of the FID.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0 ppm. If an internal standard is not used, the residual solvent peak can be used as a secondary reference.[7]

  • Peak Picking and Integration: Identify all relevant peaks and accurately integrate their areas.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR data between different solvents.

NMR_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Comparative Analysis Analyte Pure Analyte Sample1 Sample 1 in DMthis compound Analyte->Sample1 Sample2 Sample 2 in Other Solvent Analyte->Sample2 Solvent1 DMthis compound Solvent1->Sample1 Solvent2 Other Solvent Solvent2->Sample2 Acquisition Acquire NMR Spectra (Identical Parameters) Sample1->Acquisition Sample2->Acquisition FID1 FID 1 Acquisition->FID1 FID2 FID 2 Acquisition->FID2 Processing Process FIDs (FT, Phasing, Baseline Correction) FID1->Processing FID2->Processing Spectrum1 Spectrum 1 (DMthis compound) Processing->Spectrum1 Spectrum2 Spectrum 2 (Other Solvent) Processing->Spectrum2 Comparison Compare Chemical Shifts (Δδ), Coupling Constants, and Line Shapes Spectrum1->Comparison Spectrum2->Comparison Report Report Findings Comparison->Report

Caption: Workflow for NMR data cross-validation.

Conclusion

References

Is DMSO-d6 the Optimal Solvent for Your Compound? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and chemical analysis, selecting the appropriate solvent for Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step that can significantly impact the quality and interpretability of the experimental data. Among the array of deuterated solvents available, dimethyl sulfoxide-d6 (DMSO-d6) is a common choice, lauded for its exceptional solvating power for a wide range of compounds.[1][2] However, the designation of "best" is contingent on the specific properties of the analyte and the goals of the NMR experiment. This guide provides a comprehensive comparison of DMthis compound with other common NMR solvents, supported by experimental data and protocols, to aid in making an informed decision.

The Indispensable Role of Deuterated Solvents in NMR

In ¹H NMR spectroscopy, the overwhelming signal from a non-deuterated solvent would obscure the signals from the analyte. Deuterated solvents, in which hydrogen atoms are replaced by deuterium, are therefore essential.[3] Deuterium resonates at a different frequency from protons, rendering the solvent largely invisible in a standard ¹H NMR spectrum.[3] The small, residual proton signals of the deuterated solvent also provide a convenient internal reference for calibrating the chemical shift axis.

A Close Look at DMthis compound: Advantages and Disadvantages

DMthis compound is a polar aprotic solvent with a remarkable ability to dissolve a broad spectrum of organic compounds, including many that are insoluble in less polar solvents like chloroform-d.[1][2] Its high boiling point makes it suitable for experiments requiring elevated temperatures.[1] However, this high boiling point can also be a drawback, as recovering the sample from the solvent can be challenging.[4]

Another key consideration is the hygroscopic nature of DMthis compound, meaning it readily absorbs moisture from the atmosphere.[4] This can lead to a prominent water peak in the ¹H NMR spectrum, which may overlap with analyte signals. Furthermore, the high viscosity of DMthis compound can result in broader spectral lines compared to less viscous solvents, potentially reducing spectral resolution.[1][4]

Comparative Analysis of Common Deuterated Solvents

The ideal NMR solvent should effectively dissolve the compound of interest without reacting with it, and its residual signals should not interfere with the analyte's signals. The following tables provide a comparative overview of the physical and spectral properties of DMthis compound and other commonly used deuterated solvents to facilitate this selection process.

Physical Properties of Common Deuterated NMR Solvents
SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Dielectric Constant
Acetone-d6(CD₃)₂CO64.12-94560.87320.7
Acetonitrile-d3CD₃CN44.07-45820.84437.5
Benzene-d6C₆D₆84.156.8790.9492.3
Chloroform-dCDCl₃120.38-64611.5004.8
Deuterium OxideD₂O20.033.8101.41.10778.4
DMthis compound (CD₃)₂SO 84.17 20.2 189 1.190 46.7
Methanol-d4CD₃OD36.07-98650.88832.7
Dichloromethane-d2CD₂Cl₂86.95-95401.3309.1
Tetrahydrofuran-d8C₄D₈O80.16-108660.9857.6
Toluene-d8C₇D₈100.20-951100.9432.4
¹H and ¹³C NMR Spectral Properties of Common Deuterated Solvents
Solvent¹H Residual Peak (ppm)Multiplicity¹³C Signal (ppm)Multiplicity
Acetone-d62.05quintet206.26, 29.84singlet, septet
Acetonitrile-d31.94quintet118.26, 1.32singlet, septet
Benzene-d67.16singlet128.06triplet
Chloroform-d7.26singlet77.16triplet
Deuterium Oxide4.79singlet--
DMthis compound 2.50 quintet 39.52 septet
Methanol-d43.31, 4.87 (OH)quintet, singlet49.05septet
Dichloromethane-d25.32triplet53.84quintet
Tetrahydrofuran-d83.58, 1.73multiplet67.21, 25.31quintet
Toluene-d87.09, 7.00, 6.98, 2.09multiplet137.49, 128.87, 127.96, 125.13, 20.43singlet, triplet

A Guide to Selecting the Optimal NMR Solvent

The selection of an appropriate NMR solvent is a systematic process that involves considering several key factors.

Key Decision Factors
  • Solubility : The primary criterion is the ability of the solvent to dissolve the analyte to a sufficient concentration for NMR analysis (typically 1-10 mg in 0.5-0.7 mL).

  • Chemical Inertness : The solvent should not react with the compound being analyzed.

  • Spectral Overlap : The residual solvent signals in both ¹H and ¹³C NMR spectra should not overlap with the signals of interest from the analyte.

  • Temperature Range : The experiment's temperature requirements should fall within the liquid range of the solvent (between its melting and boiling points).

  • Sample Recovery : If the sample needs to be recovered after the experiment, a solvent with a lower boiling point is preferable.

  • Interactions : Specific solvent-solute interactions, such as hydrogen bonding, can influence the chemical shifts of the analyte. This can be either a complicating factor or a useful tool for structural elucidation.

The following diagram illustrates a logical workflow for selecting an appropriate NMR solvent.

Solvent_Selection_Workflow Start Start: Have a Compound for NMR Analysis Solubility_Test Test Solubility in a Range of Non-Deuterated Solvents (e.g., Chloroform, Acetone, Methanol, Water, DMSO) Start->Solubility_Test Is_Soluble Is the Compound Soluble? Solubility_Test->Is_Soluble Select_Deuterated Select the Corresponding Deuterated Solvent Is_Soluble->Select_Deuterated Yes Insoluble Insoluble in Common Solvents Is_Soluble->Insoluble No Check_Overlap Check for Potential Spectral Overlap (Residual Solvent Peaks vs. Expected Analyte Signals) Select_Deuterated->Check_Overlap No_Overlap No Significant Overlap Check_Overlap->No_Overlap Overlap Significant Overlap Check_Overlap->Overlap Final_Choice Final Solvent Choice No_Overlap->Final_Choice Consider_Alternative Consider the Next Best Deuterated Solvent Option Based on Solubility Tests Overlap->Consider_Alternative Consider_Alternative->Check_Overlap Try_DMSO Try DMSO Insoluble->Try_DMSO Is_Soluble_DMSO Soluble in DMSO? Try_DMSO->Is_Soluble_DMSO Use_DMSO_d6 Use DMthis compound Is_Soluble_DMSO->Use_DMSO_d6 Yes Consider_Mixture Consider a Solvent Mixture or a More Exotic Solvent Is_Soluble_DMSO->Consider_Mixture No Use_DMSO_d6->Check_Overlap Consider_Mixture->Final_Choice Experimental_Workflow Start Start: Compound for Analysis Solubility_Screen Perform Preliminary Solubility Screen with Non-Deuterated Solvents Start->Solubility_Screen Rank_Solvents Rank Solvents by Solubility Solubility_Screen->Rank_Solvents Select_Best_Candidate Select Best Deuterated Solvent Candidate Rank_Solvents->Select_Best_Candidate Prepare_NMR_Sample Prepare NMR Sample Select_Best_Candidate->Prepare_NMR_Sample Acquire_NMR Acquire ¹H NMR Spectrum Prepare_NMR_Sample->Acquire_NMR Evaluate_Spectrum Evaluate Spectrum Quality (Resolution, Overlap) Acquire_NMR->Evaluate_Spectrum Good_Quality Good Quality Evaluate_Spectrum->Good_Quality Poor_Quality Poor Quality Evaluate_Spectrum->Poor_Quality Solvent_Confirmed Solvent Confirmed as Suitable Good_Quality->Solvent_Confirmed Select_Next_Candidate Select Next Best Deuterated Solvent Candidate Poor_Quality->Select_Next_Candidate Select_Next_Candidate->Prepare_NMR_Sample

References

A Comparative Analysis of Reaction Rates in DMSO-d6 and Other Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, yields, and even the reaction pathway itself. Among the plethora of available solvents, dimethyl sulfoxide (DMSO) is a highly versatile polar aprotic solvent, renowned for its exceptional solvating power for a wide range of polar and nonpolar compounds. Its deuterated analogue, DMSO-d6, is indispensable for nuclear magnetic resonance (NMR) spectroscopy. However, the isotopic substitution of hydrogen with deuterium can lead to differences in reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). This guide provides a comparative study of reaction rates in DMthis compound versus other common solvents, supported by experimental data, to aid researchers in solvent selection and reaction optimization.

Comparative Reaction Rate Data

The following table summarizes the rate constants for the Menschutkin reaction, a classic example of a nucleophilic substitution reaction, between 3- and 4-substituted pyridines and methyl iodide in a variety of solvents. This data, adapted from the comprehensive work of Arnett and Reich, illustrates the significant impact of the solvent on reaction kinetics.

Table 1: Rate Constants for the Menschutkin Reaction of Substituted Pyridines with Methyl Iodide in Various Solvents at 100°C

3-Substituent4-SubstituentSolventRate Constant (k) x 10⁵ (M⁻¹s⁻¹)
HHAcetonitrile2.5
HHPropylene Carbonate11.0
HHDMSO 29.0
HHTetramethylene sulfone39.0
HCH₃Acetonitrile13.0
HCH₃Propylene Carbonate51.0
HCH₃DMSO 120.0
HCH₃Tetramethylene sulfone160.0
HCNAcetonitrile0.013
HCNPropylene Carbonate0.083
HCNDMSO 0.32
HCNTetramethylene sulfone0.45
CH₃HAcetonitrile4.7
CH₃HPropylene Carbonate20.0
CH₃HDMSO 52.0
CH₃HTetramethylene sulfone70.0

Data extracted from Arnett, E. M., & Reich, R. (1980). Electronic Effects on the Menschutkin Reaction. A Complete Kinetic and Thermodynamic Dissection of Alkyl Transfer to 3- and 4-Substituted Pyridines. Journal of the American Chemical Society, 102(18), 5892–5902.

The Role of Solvent in Reaction Kinetics

The data presented in Table 1 clearly demonstrates that polar aprotic solvents, such as DMSO and tetramethylene sulfone, significantly accelerate the rate of the Menschutkin reaction compared to acetonitrile and propylene carbonate. This is attributed to their ability to stabilize the charged transition state of the reaction more effectively than the neutral reactants.

dot

Solvent_Effect_on_Transition_State cluster_reactants Reactants (Less Polar) cluster_transition_state Transition State (Polar) cluster_products Products (Ionic) cluster_solvent Solvent Cage R3N Pyridine (R₃N) TS [R₃N···CH₃···I]‡ R3N->TS Nucleophilic Attack CH3I Methyl Iodide (CH₃I) CH3I->TS Product [R₃NCH₃]⁺ + I⁻ TS->Product Bond Formation/Cleavage Solvent_TS Polar Aprotic Solvent (e.g., DMSO) Solvent_TS->TS Stabilization

Caption: Stabilization of the polar transition state in the Menschutkin reaction by a polar aprotic solvent.

In the case of DMthis compound, a secondary kinetic isotope effect may be observed. While the solvent does not directly participate in the bond-breaking or bond-forming steps of the rate-determining step, the difference in vibrational frequencies between C-H and C-D bonds can subtly influence the solvation of the transition state, leading to minor variations in the reaction rate compared to non-deuterated DMSO.

Experimental Protocols

To conduct a comparative study of reaction rates in different solvents, the following general experimental protocol for the Menschutkin reaction can be adapted.

Objective: To determine the second-order rate constant for the reaction of a substituted pyridine with methyl iodide in DMthis compound and other selected solvents.

Materials:

  • Substituted pyridine (e.g., 4-methylpyridine)

  • Methyl iodide

  • DMthis compound (NMR grade, anhydrous)

  • Other anhydrous solvents (e.g., acetonitrile, propylene carbonate)

  • Internal standard (e.g., durene)

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with variable temperature control

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the substituted pyridine and methyl iodide in each of the chosen solvents. The concentrations should be accurately known.

    • Prepare a stock solution of the internal standard in each solvent.

  • Kinetic Run:

    • In an NMR tube, combine a known volume of the substituted pyridine stock solution and the internal standard stock solution.

    • Place the NMR tube in the pre-heated constant temperature bath or the NMR spectrometer set to the desired reaction temperature (e.g., 100°C). Allow the solution to thermally equilibrate.

    • Initiate the reaction by adding a known volume of the pre-heated methyl iodide stock solution to the NMR tube.

    • Start acquiring NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals of a characteristic proton of the reactant (e.g., the methyl group of 4-methylpyridine) and the product (the N-methyl group of the pyridinium iodide), as well as the signal of the internal standard.

    • The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a second-order reaction with one reactant in large excess, this plot should be linear. The pseudo-first-order rate constant can be obtained from the slope of the line.

    • The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

dot

Experimental_Workflow A Prepare Stock Solutions (Reactants & Internal Standard) in each solvent B Equilibrate Reactant & Standard in NMR tube at Reaction Temperature A->B C Initiate Reaction by adding second reactant B->C D Acquire NMR Spectra at Timed Intervals C->D E Integrate Signals (Reactant, Product, Standard) D->E F Calculate Reactant Concentration vs. Time E->F G Plot ln[Reactant] vs. Time F->G H Determine Rate Constant from Slope G->H

Caption: Workflow for determining reaction rate constants using NMR spectroscopy.

Conclusion

The choice of solvent, including the use of deuterated analogues like DMthis compound, can have a significant impact on reaction rates. For reactions involving polar transition states, such as the Menschutkin reaction, polar aprotic solvents like DMSO are highly effective at accelerating the reaction. While the kinetic isotope effect of DMthis compound is generally small, it is a factor that should be considered for precise kinetic studies. The experimental protocol outlined provides a robust method for quantifying these solvent effects, enabling researchers to make informed decisions for reaction optimization and mechanistic investigations.

Validating S•••O Chalcogen Bonds: A Comparative Guide to Experimental and Computational Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate the Structure of Compounds with Suspected Sulfur-Oxygen Non-Covalent Interactions.

The accurate structural validation of molecules is paramount in drug discovery and materials science. Non-covalent interactions, while weaker than covalent bonds, play a critical role in molecular conformation, crystal packing, and ligand-receptor binding. Among these, the chalcogen bond, a directional interaction involving a Group 16 element (like sulfur) as a Lewis acid, is of growing importance. This guide provides a comparative overview of key experimental and computational methods used to validate and characterize S•••O chalcogen bonds, a specific type of non-covalent interaction sometimes colloquially misidentified with non-standard terms such as "S-O D6 interaction."

Data Presentation: A Comparative Overview

The validation of a suspected S•••O chalcogen bond relies on a combination of techniques, each providing unique insights into the geometry, strength, and nature of the interaction. Below is a summary of key observables from the principal validation methods.

Validation Method Key Observables / Parameters Typical Values / Signatures for S•••O Interaction Strengths Limitations
Single-Crystal X-ray Diffraction S•••O distance; C-S•••O angleDistance: < 3.25 Å (sum of van der Waals radii); Angle: Approaching 180°Provides definitive geometric evidence in the solid state.[1][2]Requires a suitable single crystal; structure may differ from solution phase.[3]
NMR Spectroscopy Changes in chemical shift (δ); Nuclear Overhauser Effect (NOE) cross-peaksDownfield or upfield shift of S or O-proximal nuclei upon interaction; NOE between protons near the S and O atoms.[4][5]Provides evidence of through-space interactions in solution.[5][6][7]Indirect evidence for the S•••O bond itself; requires suitable nuclei (e.g., protons) for NOESY.
Computational Chemistry (DFT) Interaction Energy (E_int); Geometric parametersE_int: Typically -1 to -5 kcal/mol.[8]Allows for quantification of interaction strength and detailed geometric analysis.[9][10]Accuracy is dependent on the chosen functional and basis set; represents a gas-phase or implicitly solvated model.
Quantum Theory of Atoms in Molecules (QTAIM) Bond Critical Point (BCP); Electron Density (ρ); Laplacian of Electron Density (∇²ρ)Presence of a BCP between S and O; Low ρ and small, positive ∇²ρ at the BCP.Provides a rigorous topological definition of the interaction based on electron density.[11]Can be computationally intensive; interpretation requires expertise.
Non-Covalent Interaction (NCI) Plot Reduced Density Gradient (RDG) isosurfacesA green (van der Waals) or blue-green isosurface between the S and O atoms.[12]Provides intuitive, 3D visualization of the spatial extent and nature of the interaction.Primarily qualitative; does not directly provide interaction energies.

Experimental and Computational Workflows

Visualizing the process of validation can clarify the relationships between different techniques. The following diagrams illustrate the typical workflows for a comprehensive study of a suspected S•••O interaction.

G Overall Workflow for S•••O Interaction Validation cluster_0 Initial Observation cluster_1 Experimental Validation cluster_2 Computational Analysis cluster_3 Confirmation A Suspected S•••O Interaction (e.g., from molecular design or preliminary data) B Single-Crystal X-ray Diffraction A->B Primary Method D Geometry Optimization (DFT) A->D In Silico Model C NMR Spectroscopy (Solid-State or Solution) B->C Complementary Data G Validated S•••O Chalcogen Bond B->G C->G E Interaction Energy Calculation D->E F Topological Analysis (QTAIM, NCI Plot) D->F E->G F->G G Detailed Experimental Validation Pathway cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy X1 Synthesize & Purify Compound X2 Grow Single Crystals X1->X2 X3 Collect Diffraction Data X2->X3 X4 Solve & Refine Structure X3->X4 X5 Analyze Geometry: S•••O distance & C-S•••O angle X4->X5 Result Geometric & Proximity Evidence X5->Result N1 Prepare Sample (Solid or Solution) N2 Acquire Spectra (e.g., 1H, 13C, NOESY) N1->N2 N3 Assign Resonances N2->N3 N4 Identify Through-Space Correlations (NOESY) N3->N4 N4->Result G Detailed Computational Analysis Pathway cluster_energy Energetics cluster_topology Topological & Visual Analysis C1 Build Initial Structure (from X-ray data or de novo) C2 Perform Geometry Optimization (e.g., DFT with dispersion correction) C1->C2 C3 Generate Wavefunction File (.wfn, .wfx, .fchk) C2->C3 E1 Calculate Energy of Complex C2->E1 E2 Calculate Energy of Monomers C2->E2 T1 Perform QTAIM Analysis (using Multiwfn) C3->T1 T3 Generate NCI Plot Data C3->T3 E3 Compute Interaction Energy E_int = E_complex - (E_A + E_B) E1->E3 E2->E3 Result Quantitative & Qualitative Evidence E3->Result T2 Identify Bond Critical Point (BCP) between S and O T1->T2 T2->Result T4 Visualize RDG Isosurfaces (using VMD) T3->T4 T4->Result

References

A Comparative Guide to DMSO-d6 and Acetone-d6 for Low-Temperature NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in nuclear magnetic resonance (NMR) spectroscopy, the choice of a deuterated solvent is critical, particularly for experiments conducted at sub-ambient temperatures. The physical properties of the solvent, such as its freezing point and viscosity, directly impact the quality of the spectral data. This guide provides a detailed comparison of two common NMR solvents, dimethyl sulfoxide-d6 (DMSO-d6) and acetone-d6, with a focus on their suitability for low-temperature applications.

Executive Summary

Acetone-d6 is unequivocally superior for low-temperature NMR studies due to its very low freezing point and low viscosity. In contrast, DMthis compound, with a freezing point of 18.5 °C, is unsuitable for such applications in its pure form.[1] While DMthis compound is an excellent solvent for a wide range of analytes at room temperature and above, its high freezing point and increased viscosity upon cooling make it impractical for low-temperature experiments.[1]

Data Presentation: Physical Properties

The selection of an appropriate solvent for low-temperature NMR is primarily dictated by its physical characteristics. The following table summarizes the key quantitative data for DMthis compound and acetone-d6.

PropertyDMthis compoundAcetone-d6Reference(s)
Freezing Point 18.5 °C-94 °C[1][2]
Boiling Point 189 °C56 °C[1][2]
Viscosity (at 20°C) 2.24 mPa·s0.36 mPa·s[3]
¹H Residual Signal ~2.50 ppm (quintet)~2.05 ppm (quintet)[4]
¹³C Signal ~39.5 ppm (septet)~29.8, ~206.7 ppm[4]

Performance Comparison for Low-Temperature NMR

Acetone-d6:

With a freezing point of -94°C, acetone-d6 remains in a liquid state over a broad range of low temperatures, making it an ideal solvent for variable temperature NMR studies.[2] Its low viscosity ensures that spectral lines remain sharp, as high viscosity can lead to signal broadening. This is a crucial factor for obtaining high-resolution spectra, which is often necessary for detailed structural elucidation.

DMthis compound:

The high freezing point of DMthis compound at 18.5°C means it is a solid at or just below room temperature, precluding its use in most low-temperature NMR experiments.[1] As DMthis compound is cooled, its viscosity increases significantly, which would lead to broad, poorly resolved NMR signals long before it freezes.[1] While it is an excellent solvent for many polar and nonpolar compounds, its application is generally limited to room temperature and high-temperature studies.[1][5] For applications requiring temperatures slightly below its freezing point, DMthis compound can be mixed with solvents like deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) to lower the freezing point and viscosity of the mixture.[1]

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a suitable solvent for low-temperature NMR experiments, highlighting the key differences between acetone-d6 and DMthis compound.

G Solvent Selection for Low-Temperature NMR cluster_acetone Acetone-d6 cluster_dmso DMthis compound acetone_fp Freezing Point: -94°C acetone_visc Low Viscosity acetone_fp->acetone_visc enables acetone_result Excellent for Low-Temp NMR acetone_visc->acetone_result results in dmso_fp Freezing Point: 18.5°C dmso_visc High Viscosity dmso_fp->dmso_visc leads to dmso_result Unsuitable for Low-Temp NMR dmso_visc->dmso_result results in start Start: Need Low-Temperature NMR Solvent start->acetone_fp start->dmso_fp

Caption: Decision workflow for low-temperature NMR solvent selection.

Experimental Protocols

While a direct comparative experiment is not feasible due to the high freezing point of DMthis compound, a general protocol for a low-temperature NMR experiment using acetone-d6 is provided below.

Objective: To acquire a ¹H NMR spectrum of a compound at a specified low temperature.

Materials:

  • NMR spectrometer with variable temperature capabilities

  • NMR tube

  • Compound of interest

  • Acetone-d6

  • Internal standard (e.g., TMS), if required

Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of the compound of interest in approximately 0.6 mL of acetone-d6 in a clean, dry NMR tube.

    • If an internal standard is needed, add a small amount of TMS to the solution.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the desired nucleus (e.g., ¹H).

    • Lock the spectrometer on the deuterium signal of the acetone-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Temperature Control:

    • Set the desired low temperature using the spectrometer's variable temperature unit.

    • Allow the sample to equilibrate at the target temperature for at least 10-15 minutes. The equilibration time may need to be longer for very low temperatures.

  • Data Acquisition:

    • Re-shim the magnetic field at the target temperature, as field homogeneity can be temperature-dependent.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).

Considerations for Solvent Choice:

  • When using Acetone-d6: Ensure the sample is completely dissolved at room temperature before cooling to prevent precipitation. Monitor the lock signal as the temperature changes and re-shim as necessary.

  • Hypothetical Low-Temperature Use of DMthis compound: If attempting to use DMthis compound slightly below its freezing point in a mixture, be aware that the viscosity will be high. This will likely require a longer relaxation delay and may still result in broad signals. The composition of the solvent mixture would need to be carefully chosen to achieve the desired temperature range.

Conclusion

For low-temperature NMR spectroscopy, acetone-d6 is the vastly superior choice over DMthis compound. Its extremely low freezing point and low viscosity ensure that high-quality, high-resolution spectra can be obtained over a wide range of sub-ambient temperatures. DMthis compound, while a versatile solvent at and above room temperature, is fundamentally unsuited for low-temperature applications due to its high freezing point and the significant line broadening caused by its high viscosity upon cooling. Researchers conducting variable temperature NMR studies should select acetone-d6 for reliable and informative results at low temperatures.

References

Safety Operating Guide

Proper Disposal Procedures for So-D6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific chemical compound designated "So-D6" is not publicly available. The following procedures are based on established best practices for the safe disposal of general hazardous laboratory chemicals. All laboratory personnel must treat unknown substances as hazardous.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[4][5]

Essential Safety and Logistical Information

The proper disposal of any laboratory chemical is critical to ensure personnel safety and environmental protection. The process begins the moment a chemical is deemed a waste product.[3] Adherence to federal, state, and local regulations is mandatory.[6]

1. Hazard Assessment & Waste Minimization: Before disposal, it is crucial to characterize the waste. Hazardous waste can be defined by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4] Whenever possible, laboratories should practice waste minimization by ordering the smallest necessary quantities of chemicals and substituting hazardous materials with non-hazardous alternatives where feasible.[4][5]

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Safety Goggles or Face Shield

  • Chemical-Resistant Gloves

  • Laboratory Coat

3. Segregation of Waste: Proper segregation of chemical waste is essential to prevent dangerous reactions.[3][7]

  • Do not mix incompatible wastes. For example, acids should be stored separately from bases, and oxidizing agents kept apart from organic compounds.[7]

  • Avoid mixing non-hazardous waste with hazardous waste to minimize disposal costs and environmental impact.[1][2]

  • Solid and liquid wastes should be collected in separate containers.

4. Container Management:

  • Use only appropriate and compatible containers for waste storage; plastic is often preferred.[4] The container must be in good condition, free of leaks, and have a secure screw cap.[3][7]

  • Containers should not be filled beyond 90% capacity to allow for expansion.[7]

  • Keep waste containers closed at all times, except when adding waste.[3][4][5]

5. Labeling: Accurate labeling is critical for safety and compliant disposal.[5] Every waste container must be clearly labeled with:

  • The words "Hazardous Waste".[3][7]

  • The full chemical name(s) of the contents (no abbreviations or formulas).[3]

  • The date when waste was first added to the container.[5]

  • The name and location (building, room number) of the generating laboratory.[7]

6. Storage (Satellite Accumulation Area): Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[4][5]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • Do not move waste from the room where it was generated to another for storage.[4][5]

  • Storage is limited to a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste (P-list).[2][4][5]

7. Disposal Request: Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.[3][4] Do not dispose of hazardous chemicals down the drain.[2][4][5]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters based on general laboratory waste regulations.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[2][4][5]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)[4]
Maximum Storage Time Up to 12 months (if volume limits are not exceeded)[4][5]
Removal Deadline Within 3 calendar days after accumulation limit is reached[4][5]
Corrosivity (pH) ≤ 2 or ≥ 12.5 for aqueous solutions[4]
Empty Container Rinsing Triple rinse with a solvent equal to ~5% of container volume[2]

Protocol for Preparing this compound Waste for Disposal

This protocol outlines the step-by-step process for managing this compound from the point of generation to its readiness for EHS collection.

  • Designate a Satellite Accumulation Area (SAA): Identify a location within the lab, near the point of this compound waste generation, for storage.

  • Select a Compatible Waste Container: Obtain a clean, leak-proof container with a screw-top cap, appropriate for the chemical nature of this compound (liquid or solid).

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the laboratory information and the full chemical name, "this compound waste."

  • Initiate Waste Collection: Record the date on the label when the first volume of this compound waste is added.

  • Add Waste Safely: While wearing appropriate PPE, carefully add this compound waste to the container. Do not mix with other waste streams. Securely close the container immediately after.

  • Maintain Storage Compliance: Store the container in the designated SAA, ensuring it remains closed and segregated from incompatible materials.

  • Monitor Fill Level: Do not exceed 90% of the container's capacity.

  • Schedule Pickup: Once the container is full, or if the project concludes, complete and submit a hazardous waste disposal form to your institution's EHS department to arrange for collection.[5]

This compound Disposal Workflow

G node_start This compound is deemed waste node_assess Assess Hazards (Ignitable, Corrosive, Reactive, Toxic) node_start->node_assess node_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) node_assess->node_ppe node_select_container Select Compatible Waste Container node_ppe->node_select_container node_label Label Container: 'Hazardous Waste' + Chemical Name + Date node_select_container->node_label node_collect Collect Waste in SAA (Segregate from Incompatibles) node_label->node_collect node_monitor Monitor Volume & Time (<55 gal, <12 months) node_collect->node_monitor node_full Container Full or No Longer Needed? node_monitor->node_full node_full->node_collect No node_request Request Pickup from Environmental Health & Safety node_full->node_request Yes node_end EHS Collects Waste for Proper Disposal node_request->node_end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling So-D6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides comprehensive guidance on the safe handling, operation, and disposal of So-D6, a potent substance requiring stringent safety protocols. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Data Presentation: this compound Safety Profile

A thorough risk assessment is critical before handling any potent compound.[1][2] The following table summarizes the key safety and toxicity data for this compound.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.05 µg/m³ (8-hour TWA)Indicates high potency; requires stringent containment.[3]
LD50 (Oral, Rat) 1.5 mg/kgHighly toxic if ingested.
Primary Hazards Cytotoxic, Mutagenic, TeratogenicCan damage cells, cause genetic mutations, and harm fetal development.[4]
Routes of Exposure Inhalation, Dermal Absorption, IngestionAll routes of exposure are significant risks.[5]
Appearance White to off-white crystalline powderCan become airborne easily if not handled properly.
Solubility Soluble in DMSO, Ethanol; Insoluble in waterConsider solubility for decontamination procedures.
Storage Temperature 2-8°C, desiccated, protected from lightMaintain stability and prevent degradation.
Incompatibilities Strong oxidizing agentsAvoid contact with incompatible materials.

Experimental Protocols: Handling this compound in a Laboratory Setting

Adherence to strict protocols is mandatory when working with this compound. The following outlines the essential steps for safe handling from receipt to disposal.

1. Receiving and Unpacking this compound

  • Personnel: Only personnel specifically trained in handling potent compounds should receive and unpack this compound shipments.[6]

  • Area: Unpacking should occur in a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[7] The area should be under negative pressure.[6]

  • PPE: Personnel must wear appropriate Personal Protective Equipment (PPE) during unpacking.[7]

  • Procedure:

    • Inspect the external packaging for any signs of damage or leakage. If compromised, initiate spill response procedures immediately.

    • Don the required PPE before opening the package.

    • Carefully open the shipping container and inspect the primary container for integrity.

    • Verify that the container is clearly labeled.[7]

    • Log the receipt of the compound in the chemical inventory system.

    • Transfer the primary container to a designated, secure storage location.

2. Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure.[8][9] The following PPE is mandatory for all personnel handling this compound:

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6]Prevents dermal absorption. The outer glove should be changed immediately if contaminated and every 30-60 minutes regardless. The inner glove is removed last.
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate material.[9]Protects skin and personal clothing from contamination. Must be changed every 2-3 hours or immediately after a splash or spill.[9]
Respiratory Protection NIOSH-certified N95 respirator for handling solids. For procedures that may generate aerosols or vapors, a chemical cartridge-type respirator or a Powered Air-Purifying Respirator (PAPR) is required.[9]Prevents inhalation of airborne particles. Surgical masks are not sufficient.[9]
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.[9]Protects the eyes and face from splashes and aerosols.
Shoe Covers Two pairs of disposable, fluid-resistant shoe covers.[9]Prevents the tracking of contaminants out of the work area. The outer pair is doffed before leaving the immediate work area.

3. Engineering Controls

All manipulations of this compound must be performed within appropriate engineering controls to minimize the risk of exposure:[8]

  • Primary Engineering Control (PEC): A Class II, Type B2 or C1 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) is required for all procedures involving open handling of this compound powder or solutions. These devices provide both personnel and product protection and are ducted to the outside.

  • Secondary Engineering Control (SEC): The laboratory where this compound is handled should be a negative pressure room to prevent contaminants from escaping.[6] Airflow should be single-pass to avoid recirculation of contaminated air.[10]

4. Weighing and Reconstitution of this compound Powder

  • Preparation:

    • Ensure the BSC or CACI is operating correctly.

    • Cover the work surface with a disposable, absorbent, and impermeable liner (e.g., chemotherapy pad).

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvent) and place them within the PEC before starting.

  • Procedure:

    • Don all required PPE.

    • Carefully open the this compound container within the PEC.

    • Use a dedicated spatula to weigh the desired amount of powder. Avoid creating dust.

    • Close the primary container immediately after weighing.

    • To reconstitute, slowly add the solvent to the vial containing the this compound powder to avoid splashing.

    • Cap the vial and mix gently until the powder is dissolved.

  • Post-Procedure:

    • Wipe down all equipment and the primary container with a deactivating and decontaminating agent before removing them from the PEC.

    • Dispose of all contaminated disposable items in a designated cytotoxic waste container.[11]

    • Doff PPE in the correct order to avoid self-contamination.

5. Decontamination and Disposal

  • Decontamination: A three-step process is recommended for all surfaces and equipment potentially contaminated with this compound:

    • Deactivation: Use an agent like 2% sodium hypochlorite to break down the active compound.[12] Be mindful of the contact time and potential for corrosion.[12]

    • Decontamination: Physically remove the residue with a cleaning agent such as sterile water or 70% isopropyl alcohol.[12]

    • Disinfection: For sterile compounding areas, follow with a sterile disinfecting agent.[12]

  • Disposal: All waste contaminated with this compound is considered hazardous/cytotoxic waste.

    • Use clearly labeled, leak-proof, and puncture-resistant containers.[11][13]

    • Segregate waste into sharps and non-sharps containers.

    • Do not dispose of this compound down the drain.[14]

    • Follow all institutional and local regulations for hazardous waste disposal.[15]

Mandatory Visualization: this compound Handling and Disposal Workflow

The following diagram illustrates the key stages in the lifecycle of this compound within a research facility, from receipt to final disposal.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_decon Decontamination cluster_disposal Waste Disposal Receipt Receive Shipment Unpack Unpack in Fume Hood Receipt->Unpack Inspect for Damage Store Secure Storage (2-8°C) Unpack->Store Log in Inventory Weighing Weighing in BSC/Isolator Store->Weighing Reconstitution Reconstitution Weighing->Reconstitution Experiment Experimental Use Reconstitution->Experiment Deactivate Deactivate (e.g., Bleach) Experiment->Deactivate Segregate Segregate Waste Experiment->Segregate Decontaminate Decontaminate (e.g., Alcohol) Deactivate->Decontaminate Clean Clean Decontaminate->Clean Containerize Seal in Labeled Containers Segregate->Containerize Dispose Dispose via Hazardous Waste Program Containerize->Dispose G cluster_spill This compound Spill Response Spill Spill Occurs Alert Step 1: Alert Personnel and Secure Area Spill->Alert PPE Step 2: Don Spill Response PPE (includes respirator) Alert->PPE Contain Step 3: Contain the Spill (use absorbent pads) PPE->Contain Clean Step 4: Clean Up Spill (work from outside in) Contain->Clean Decon Step 5: Decontaminate Area (deactivate, decontaminate, clean) Clean->Decon Dispose Step 6: Dispose of Waste in cytotoxic waste container Decon->Dispose Report Step 7: Report Incident and document Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.